TCS PIM-1 1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS PIM-1 1, also known as SC 204330, is a potent and highly selective, ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Overexpression of PIM-1 is associated with numerous hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the PIM-1 signaling pathway, and includes a compilation of relevant quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a direct inhibitor of the PIM-1 kinase. Its mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of the PIM-1 enzyme, thereby preventing the transfer of a phosphate (B84403) group from ATP to its protein substrates.[1][2][3] This inhibition is highly potent and selective for PIM-1.
Biochemical Potency and Selectivity
This compound exhibits a half-maximal inhibitory concentration (IC50) of 50 nM for PIM-1 kinase in cell-free assays.[1][6][7] It displays significant selectivity over other related kinases, such as PIM-2 and MEK1/2, with IC50 values greater than 20,000 nM for these off-targets.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| PIM-1 | 50 | Cell-free kinase assay | [1][6][7] |
| PIM-2 | >20,000 | Cell-free kinase assay | [1][2][3] |
| MEK1/2 | >20,000 | Cell-free kinase assay | [1][2][3] |
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Reference |
| Daudi | Burkitt's Lymphoma | 10 | Cell Viability (CellTiter-Glo) | [8] |
| Raji | Burkitt's Lymphoma | 20 | Cell Viability (CellTiter-Glo) | [8] |
| K562 | Chronic Myelogenous Leukemia | 30 | Cell Viability (CellTiter-Glo) | [8] |
PIM-1 Signaling Pathways and Inhibition by this compound
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream substrates.[9][10] Inhibition of PIM-1 by this compound disrupts these signaling cascades.
Regulation of Apoptosis
PIM-1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. By inhibiting PIM-1, this compound prevents the phosphorylation of Bad, leading to the induction of apoptosis.
Involvement in the NF-κB Pathway
PIM-1 can phosphorylate the p65/RelA subunit of the NF-κB transcription factor, which enhances its transcriptional activity and promotes the expression of pro-inflammatory and anti-apoptotic genes.[9][11] this compound has been shown to block the TNFα-induced phosphorylation of p65/RelA.[11] Furthermore, a positive feedback loop exists where PIM-1, NF-κB, and the IL-6/JAK/STAT3 pathway reinforce each other's activity; this entire loop can be disrupted by this compound.[9][11]
Visualization of PIM-1 Signaling and Inhibition
Experimental Protocols
In Vitro PIM-1 Kinase Inhibition Assay
This protocol is a generalized procedure based on common kinase assay methodologies.
Objective: To determine the in vitro inhibitory activity of this compound against PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a synthetic peptide derived from a known PIM-1 substrate like Bad)
-
This compound
-
ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO (for control wells) to the wells.
-
Add the PIM-1 kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PIM-1 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (like ADP-Glo), the amount of ADP produced is measured.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p65 Phosphorylation
This protocol is based on the methodology described for assessing the effect of this compound on NF-κB signaling.[11]
Objective: To determine the effect of this compound on the phosphorylation of p65/RelA in cultured cells.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
TNFα (or other stimulus to activate the NF-κB pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-total p65, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65 and a loading control to normalize the data.
Cell Viability Assay
This protocol is based on the methodology used to assess the effect of this compound on Burkitt's lymphoma cell lines.[8]
Objective: To determine the effect of this compound on the viability of cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach (for adherent cells) or acclimate (for suspension cells).
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PIM-1 kinase. Its high potency and selectivity make it suitable for a wide range of in vitro and cell-based assays to probe the PIM-1 signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PIM-1 kinase and its inhibitors. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of cancers with aberrant PIM-1 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
TCS PIM-1 1: A Selective Inhibitor of Pim-1 Kinase for Research and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TCS PIM-1 1, a potent and selective, ATP-competitive inhibitor of the Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target in oncology and immunology research. This document details the biochemical and cellular activity of this compound, presents its selectivity profile, and provides comprehensive experimental protocols for its characterization. Visualizations of the Pim-1 signaling pathway and a typical experimental workflow for inhibitor analysis are also included to facilitate a deeper understanding of its mechanism and application.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. Pim-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2] Upregulation of Pim-1 is associated with numerous human cancers, where it promotes cell survival and proliferation by phosphorylating a range of downstream targets involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad.[3][4] Given its central role in oncogenic signaling, Pim-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
This compound: A Selective Pim-1 Inhibitor
This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of Pim-1 kinase.[5][6][7] Its chemical formula is C₁₈H₁₁BrN₂O₂ and it has a molecular weight of 367.2 g/mol .[5] It is characterized by its high potency and selectivity for Pim-1 over other kinases, including the closely related Pim-2 kinase.
Data Presentation
Biochemical Activity and Selectivity
The inhibitory activity of this compound has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of Pim-1.
| Kinase Target | IC50 (nM) | Reference(s) |
| Pim-1 | 50 | [5][6][8][9][10][11][12][13][14] |
| Pim-2 | >20,000 | [5][6][8][9][10][11][12][14] |
| MEK1/2 | >20,000 | [5][6][8][9][10][11][12][14] |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 367.2 | [5] |
| CAS Number | 491871-58-0 | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Purity | ≥98% | [5] |
| Storage | Store at +4°C | [5] |
Signaling Pathway and Experimental Workflow
Pim-1 Signaling Pathway
Pim-1 is a downstream target of the JAK/STAT signaling pathway. Upon cytokine stimulation, STATs are phosphorylated, dimerize, and translocate to the nucleus to induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates various downstream substrates to regulate cellular processes.
Caption: The JAK/STAT-Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a kinase inhibitor like this compound typically follows a multi-step process, starting from biochemical assays to cellular and in vivo studies.
Caption: A generalized experimental workflow for the evaluation of a kinase inhibitor.
Experimental Protocols
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[6]
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., a synthetic peptide like PIMtide or a protein substrate like Bad)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO (for control).
-
2 µL of Pim-1 kinase in Kinase Assay Buffer.
-
2 µL of a mixture of Pim-1 substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for Pim-1.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Pim-1 Activity (Phosphorylation of Bad)
This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of a known Pim-1 substrate, Bad, in cells.[7]
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids for transient transfection: Pim-1 expression vector and a vector for a tagged version of Bad (e.g., myc-Bad).
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-Bad (Ser112), anti-myc tag, and a loading control antibody (e.g., anti-β-actin).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in culture plates. Co-transfect the cells with the Pim-1 and myc-Bad expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24-48 hours of transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To normalize the data, strip the membrane and re-probe with an anti-myc tag antibody (for total Bad) and a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Bad signal to the total Bad signal and the loading control. Compare the levels of phosphorylated Bad in this compound-treated samples to the vehicle control.
Western Blot Protocol for p65 Phosphorylation
While Pim-1 does not directly phosphorylate p65, it can influence the NF-κB pathway. This protocol provides a general method for assessing the phosphorylation of the p65 subunit of NF-κB, which can be adapted to study the downstream effects of Pim-1 inhibition in relevant cellular contexts.[15][16]
Materials:
-
Cell line of interest (e.g., a cancer cell line where the NF-κB pathway is active)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α, if required to activate the NF-κB pathway)
-
This compound (dissolved in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-p65 (e.g., at Ser536), anti-total p65, and a loading control antibody (e.g., anti-GAPDH or β-actin).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time. If necessary, stimulate the cells with an agent like TNF-α to induce p65 phosphorylation.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the cellular assay protocol above.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described previously.
-
Block the membrane and incubate with the primary antibody against phospho-p65.
-
Wash and incubate with the secondary antibody.
-
Detect the signal.
-
Strip and re-probe the membrane for total p65 and a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of Pim-1 kinase. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies aimed at understanding the Pim-1 signaling pathway and for the initial stages of drug discovery programs targeting this important kinase. The experimental protocols provided in this guide offer a starting point for the characterization of this compound and other potential Pim-1 inhibitors.
References
- 1. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Pim | TargetMol [targetmol.com]
- 13. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Core of Inhibition: A Technical Guide to TCS PIM-1 1, an ATP-Competitive Inhibitor of Pim-1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of the Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target in oncology and immunology research. This document details the quantitative data associated with this compound's inhibitory activity, comprehensive experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency and selectivity for Pim-1 kinase. Its inhibitory activity is significantly lower for the related Pim-2 kinase and the structurally distinct MEK1/2 kinases. The following table summarizes the key quantitative data for this compound.[1][2][3][4]
| Target Kinase | IC50 (nM) |
| Pim-1 | 50 |
| Pim-2 | >20,000 |
| MEK1/2 | >20,000 |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the Pim-1 kinase, thereby preventing the binding of its natural substrate, ATP. This direct competition effectively blocks the kinase's ability to phosphorylate its downstream targets, leading to the inhibition of the Pim-1 signaling cascade.[1][2][3]
The Pim-1 Signaling Pathway
Pim-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. The Pim-1 kinase then phosphorylates a range of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis.
Figure 1: Pim-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of Pim-1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate peptide (e.g., PIMtide, RKRRQTSN)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Pim-1 enzyme solution (e.g., 10 ng) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 100 µM PIMtide and 50 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for an In Vitro Pim-1 Kinase Assay.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of a key downstream target, p65/RelA, at Serine 276.
Materials:
-
Cell line known to express Pim-1 (e.g., K562, MM.1S)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p65 (Ser276)
-
Rabbit anti-total p65
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total p65 and β-actin to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Figure 3: Logical Flow of this compound's Cellular Effects.
References
An In-Depth Technical Guide to TCS PIM-1 1: A Selective PIM-1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core technical aspects of TCS PIM-1 1, a potent and selective inhibitor of the PIM-1 kinase. It is intended to serve as a valuable resource for researchers and professionals involved in oncology, immunology, and drug discovery.
Core Molecular and Physicochemical Properties
This compound, also known as SC 204330, is a small molecule inhibitor belonging to the substituted pyridone class of compounds.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 367.20 g/mol | [2] |
| CAS Number | 491871-58-0 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4] |
Mechanism of Action and Biological Activity
This compound functions as a potent, ATP-competitive inhibitor of the PIM-1 kinase.[2][3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[5] The binding of this compound to the ATP-binding site of PIM-1 prevents the phosphorylation of its downstream substrates, thereby modulating these cellular processes.[2]
Inhibitory Potency and Selectivity
A key attribute of this compound is its high selectivity for PIM-1 over other related kinases, such as PIM-2 and MEK1/2. This selectivity is critical for minimizing off-target effects in experimental systems.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| PIM-1 | 50 | [2][3] |
| PIM-2 | >20,000 | [2][3] |
| MEK1/2 | >20,000 | [2][3] |
PIM-1 Signaling Pathway
The PIM-1 kinase is a key node in various signaling pathways that are often dysregulated in cancer and inflammatory diseases. Its expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5] Once expressed, PIM-1 can phosphorylate a range of downstream targets to promote cell survival and proliferation.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the steps for measuring the in vitro inhibitory activity of this compound against the PIM-1 kinase using a luminescent-based assay that quantifies ADP production.
Materials:
-
PIM1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
This compound
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.
-
Thaw PIM1 enzyme, substrate, ATP, and ADP on ice.
-
Prepare a 2X Kinase Reaction Buffer (e.g., 80mM Tris-HCl, pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).
-
Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the assay should be close to the Kₘ for PIM-1.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
In a white multiwell plate, add the following components in order:
-
Inhibitor solution (this compound or DMSO vehicle control).
-
PIM-1 enzyme diluted in 1X Kinase Reaction Buffer.
-
PIM-1 substrate (e.g., a specific peptide substrate).
-
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of this compound on the viability of cultured cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[6]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega G7570)
-
Cultured cells of interest
-
This compound
-
DMSO
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the cells in an opaque-walled multiwell plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC₅₀ value.
-
Western Blot Analysis of PIM-1 Substrate Phosphorylation
This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation status of a known PIM-1 substrate, such as BAD at Ser112.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM-1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blotting transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) diluted in blocking buffer overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated substrate.
-
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the PIM-1 kinase. Its high potency and selectivity make it a suitable tool for both in vitro and cell-based assays. The experimental protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of PIM-1 inhibition.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
TCS PIM-1 1: A Technical Guide for Researchers
CAS Number: 491871-58-0
This technical guide provides an in-depth overview of TCS PIM-1 1, a potent and selective inhibitor of the PIM-1 kinase, for researchers, scientists, and drug development professionals. This document outlines its biochemical properties, key signaling pathways, and detailed experimental protocols.
Core Properties and Quantitative Data
This compound is an ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in the regulation of cell cycle progression and apoptosis.[1][2][3] It exhibits high selectivity for PIM-1 over other related kinases.
| Property | Value | Source |
| CAS Number | 491871-58-0 | [1][2] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 367.2 g/mol | [2] |
| IC₅₀ (PIM-1) | 50 nM | [4][5] |
| IC₅₀ (PIM-2) | >20,000 nM | [4] |
| IC₅₀ (MEK1/2) | >20,000 nM | [4] |
| Mechanism of Action | ATP-competitive | [1] |
| Solubility | Soluble in DMSO | [2] |
PIM-1 Signaling Pathways
PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a range of downstream targets, thereby regulating cellular processes like proliferation, survival, and apoptosis.
References
A Technical Guide to the Solubility of TCS PIM-1 1 for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides an in-depth overview of the solubility of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase, in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. This document includes a compilation of reported solubility data, detailed experimental protocols for solubility determination and stock solution preparation, and a visualization of the key signaling pathways involving PIM-1 kinase.
Core Properties of this compound
This compound, also known as SC 204330, is a small molecule inhibitor with the chemical formula C₁₈H₁₁BrN₂O₂ and a molecular weight of approximately 367.2 g/mol .[1][2] It is a valuable tool for studying the biological functions of PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3]
Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. DMSO is the most frequently cited solvent, demonstrating high solubility for this compound. However, the reported values from various suppliers show some variability, which is important to consider when preparing stock solutions.
Quantitative Solubility Data
The following table summarizes the publicly available solubility data for this compound in various solvents. It is important to note that these values are for guidance, and batch-to-batch variability may exist.[2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 100 | 272.33 | [4] |
| 73 | 198.8 | [5] | |
| 36.72 | 100 | [2][6] | |
| 35 | 95.31 | [5] | |
| 30 | ~81.7 | [1] | |
| 16.67 | 45.39 | [7] | |
| DMF | 20 | ~54.5 | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | ~0.54 | [1] |
| Water | < 1 (Insoluble) | - | [5] |
| Ethanol | < 1 (Insoluble) | - | [5] |
Note: The molarity was calculated using a molecular weight of 367.2 g/mol . Some sources indicate that for hygroscopic solvents like DMSO, using a freshly opened bottle is crucial as absorbed moisture can significantly impact solubility.[4][5]
Experimental Protocols
While specific experimental details for determining the solubility of this compound are not widely published, the following are generalized, standard protocols used in the pharmaceutical and life science industries for assessing the solubility of small molecules.
Protocol 1: Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)
This high-throughput method provides a rapid assessment of the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to corresponding wells of a new 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Equilibration: Cover the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or light scattering compared to a buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, which is considered a more accurate measure of its intrinsic solubility.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Protocol 3: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation:
-
Molecular Weight (MW) of this compound = 367.2 g/mol
-
To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 367.2 g/mol * 1000 mg/g = 3.672 mg.
-
-
Weighing: Carefully weigh out 3.672 mg of this compound on an analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[4]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
PIM-1 Signaling Pathways
This compound exerts its effects by inhibiting the PIM-1 kinase, which is a key downstream effector of several important signaling pathways, notably the JAK/STAT and NF-κB pathways. These pathways are crucial for cell survival, proliferation, and inflammation.[3][8]
Upstream Regulation of PIM-1
The expression of PIM-1 is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][8]
Caption: Upstream regulation of PIM-1 expression via the JAK/STAT pathway.
Downstream Effects of PIM-1 and Inhibition by this compound
PIM-1 kinase phosphorylates a variety of downstream substrates, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. This compound blocks these downstream effects.
Caption: Downstream targets of PIM-1 kinase and the inhibitory action of this compound.
This technical guide provides a comprehensive overview of the solubility and relevant biological context of this compound. Researchers should always refer to the batch-specific data provided by the supplier and perform their own validation for critical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Potency of TCS PIM-1 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of TCS PIM-1 1, a selective inhibitor of the PIM-1 kinase. The document details its inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Introduction to PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, survival, and apoptosis.[] Upregulation of PIM-1 is associated with numerous human cancers, making it a significant target for therapeutic intervention. PIM-1 expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.
In Vitro Potency of this compound
This compound is a potent and selective, ATP-competitive inhibitor of PIM-1 kinase.[2][3][4] Its inhibitory activity has been quantified through the determination of IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of this compound has been assessed by comparing its potency against PIM-1 to that against other related kinases, such as PIM-2 and MEK1/2.
Summary of IC50 Values
The following table summarizes the reported IC50 values for this compound against PIM-1, PIM-2, and MEK1/2 kinases.
| Kinase | IC50 (nM) |
| PIM-1 | 50[2][3][4] |
| PIM-2 | >20,000[2][3] |
| MEK1/2 | >20,000[2][3] |
These data demonstrate that this compound is a highly selective inhibitor of PIM-1 kinase, with significantly lower potency against the closely related PIM-2 kinase and the unrelated MEK1/2 kinases.
Experimental Protocols for In Vitro Potency Determination
The IC50 values for this compound are typically determined using in vitro kinase inhibition assays. While the exact protocols may vary between laboratories, the general principle involves measuring the enzymatic activity of PIM-1 in the presence of varying concentrations of the inhibitor. Below is a representative protocol based on commonly used fluorescence-based kinase assay methodologies.
Principle of the Assay
The in vitro kinase assay measures the phosphorylation of a specific substrate by the PIM-1 enzyme. The amount of phosphorylation is then quantified, often through the use of a specific antibody that recognizes the phosphorylated substrate or by measuring the depletion of ATP. The inhibitory effect of this compound is determined by its ability to reduce the phosphorylation of the substrate in a dose-dependent manner.
Materials and Reagents
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a synthetic peptide with a phosphorylation site for PIM-1)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
Detection reagent (e.g., fluorescently labeled anti-phospho-substrate antibody or an ADP detection system like ADP-Glo™)
-
384-well assay plates
-
Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)
Assay Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
Reaction Setup : In a 384-well plate, add the PIM-1 enzyme, the kinase substrate, and the various concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Reaction : Start the kinase reaction by adding a solution of ATP to all wells.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve adding a reagent that detects the amount of ADP produced (in the case of ADP-Glo™) or a fluorescent antibody that binds to the phosphorylated substrate.
-
Data Acquisition : Read the plate on a suitable plate reader to measure the signal in each well.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cell signaling pathways. PIM-1 is typically found downstream of the JAK/STAT pathway and influences several downstream effectors involved in cell survival and proliferation.[][6][7]
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor in vitro.
Caption: General experimental workflow for in vitro kinase inhibitor IC50 determination.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of TCS PIM-1 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. This document includes quantitative data on its inhibitory activity, detailed experimental methodologies for kinase assays, and visualizations of the PIM-1 signaling pathway and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The kinase selectivity of this compound has been evaluated against several kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for PIM-1 over other related kinases.
| Kinase Target | IC50 (nM) |
| PIM-1 | 50 |
| PIM-2 | >20,000 |
| MEK1/2 | >20,000 |
Data sourced from multiple references, all confirming these values.[1][2][3][4][5][6]
Experimental Protocols: Determination of Kinase Inhibition
The following section outlines a representative methodology for determining the kinase inhibitory activity of compounds like this compound, based on established biochemical assay principles. The specific protocol for this compound is detailed in Cheney et al., Bioorg Med Chem Lett. 2007 Mar 15;17(6):1679-83.[7]
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the phosphorylation of a substrate peptide by a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase: Recombinant human PIM-1, PIM-2, MEK1, and MEK2 enzymes.
-
Substrate: A suitable peptide substrate for each kinase (e.g., for PIM-1, a peptide containing a consensus phosphorylation motif).
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, including a radiolabeled isotope (e.g., [γ-³³P]ATP).
-
Assay Buffer: Comprising a buffering agent (e.g., HEPES), magnesium chloride (MgCl₂), and a reducing agent (e.g., DTT).
-
Filter Plates: 96-well phosphocellulose filter plates.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, the following are combined:
-
Kinase enzyme at a predetermined concentration.
-
Peptide substrate.
-
Assay buffer.
-
Varying concentrations of the inhibitor (this compound) or DMSO as a vehicle control.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways. PIM-1 is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.
Caption: PIM-1 Signaling Pathway.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps involved in determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Kinase Selectivity Profiling Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2007) | I. Wayne Cheney | 167 Citations [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Early role for IL6 signaling in iPS generation revealed by heterokaryon RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pim-1 Kinase in Cancer Cell Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene in a wide array of human cancers.[1][2] Unlike many other kinases, Pim-1 lacks a regulatory domain and its activity is primarily controlled at the levels of transcription, translation, and protein stability.[3][4] It is a key downstream effector of multiple signaling pathways, most notably the JAK/STAT pathway, and plays a pivotal role in regulating fundamental cellular processes including cell cycle progression, apoptosis, metabolism, and drug resistance.[1][5] Overexpression of Pim-1 is frequently observed in both hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to therapy.[6][7] This guide provides an in-depth technical overview of Pim-1 signaling in cancer, detailing its regulatory mechanisms, downstream substrates, and cellular functions. It also presents key experimental methodologies for its study and summarizes quantitative data relevant to its role as a therapeutic target.
Upstream Regulation of Pim-1 Kinase
Pim-1 expression is tightly regulated by a variety of extracellular signals, such as cytokines and growth factors, which converge on key transcription factors.[8]
The JAK/STAT Pathway
The canonical pathway for Pim-1 induction is the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5][8] This pathway is a primary signaling cascade for numerous cytokines and interleukins (e.g., IL-2, IL-3, IL-6, IFN-γ).[1][8]
-
Activation: Upon cytokine binding to their cognate receptors, associated JAK proteins become activated and phosphorylate the receptor's cytoplasmic tails.[5]
-
STAT Recruitment and Phosphorylation: This creates docking sites for STAT proteins (primarily STAT3 and STAT5), which are then recruited and phosphorylated by JAKs.[5]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter region of target genes, including Pim-1, to initiate transcription.[1][5][8]
Negative Feedback Regulation
Pim-1 participates in a negative feedback loop to modulate JAK/STAT signaling. Pim-1 can phosphorylate and activate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3.[5][9] Activated SOCS proteins can then inhibit the JAK/STAT pathway, thereby downregulating the signaling cascade responsible for Pim-1's own expression.[5][9]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Downstream Targets of Pim-1 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1, a constitutively active serine/threonine kinase, is a key proto-oncogene implicated in a multitude of cellular processes fundamental to cancer development and progression.[1][2] Its expression, tightly regulated by the JAK/STAT signaling pathway in response to cytokines and growth factors, sets in motion a cascade of downstream phosphorylation events.[3][4] These events orchestrate a range of cellular functions, including cell cycle progression, apoptosis, and transcriptional activation.[1][2] The aberrant overexpression of Pim-1 in various hematological malignancies and solid tumors underscores its significance as a therapeutic target.[5][6] This technical guide provides a comprehensive overview of the core downstream targets of Pim-1 kinase, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support ongoing research and drug development efforts.
Core Downstream Targets of Pim-1 Kinase
Pim-1 exerts its influence by phosphorylating a diverse array of substrate proteins, thereby modulating their activity, stability, and subcellular localization. These targets can be broadly categorized by the cellular processes they regulate.
Cell Cycle Regulation
Pim-1 promotes cell cycle progression by phosphorylating key cell cycle inhibitors and regulators. A prominent target is the cyclin-dependent kinase inhibitor p21Cip1/WAF1 .[7] Pim-1-mediated phosphorylation of p21 at Threonine 145 (Thr145) leads to its stabilization and cytoplasmic localization, thereby promoting cell proliferation.[7] Other key cell cycle regulators targeted by Pim-1 include p27Kip1 , Cdc25A , and Cdc25C .[1][8]
Apoptosis Inhibition
A critical function of Pim-1 in oncogenesis is its ability to suppress apoptosis. This is primarily achieved through the phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, Bad .[8] Pim-1 phosphorylates Bad at multiple serine residues, with Serine 112 (Ser112) being a key site for inhibiting its pro-apoptotic function.[8] This phosphorylation promotes the dissociation of Bad from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[9]
Transcriptional Regulation
Pim-1 plays a significant role in regulating gene expression through the phosphorylation of transcription factors and co-regulators. A well-established target is the transcription factor c-Myb , which is involved in cellular differentiation and proliferation.[1] Pim-1 also enhances the transcriptional activity of c-Myc , a pivotal oncogene, by phosphorylating it at Serine 62, which contributes to its stabilization.[10] Furthermore, Pim-1 can phosphorylate histone H3, facilitating transcriptional activation by c-Myc.[11] Other transcription-related targets include the Androgen Receptor (AR) , Notch1 , and members of the NF-κB signaling pathway.[7][12][13]
Signal Transduction
Pim-1 is intricately involved in various signal transduction pathways. It regulates the surface expression and signaling of the chemokine receptor CXCR4 , which is crucial for cell homing and migration.[6] Pim-1 phosphorylates CXCR4 at Serine 339, a modification essential for normal receptor recycling. Pim-1 also modulates the mTOR signaling pathway through the phosphorylation of PRAS40 , a negative regulator of mTORC1.[14] Additionally, Pim-1 participates in a negative feedback loop with the JAK/STAT pathway by phosphorylating SOCS1 and SOCS3 .[3]
Quantitative Data on Pim-1 Substrate Phosphorylation
The following tables summarize available quantitative data on the phosphorylation of key Pim-1 substrates. While comprehensive quantitative data for all substrates is still an active area of research, this section provides a snapshot of the current understanding.
| Substrate | Phosphorylation Site(s) | Quantitative Effect of Pim-1 Phosphorylation | Cell Type/System | Reference(s) |
| Bad | Ser112, Ser136, Ser155 | In vitro, phosphorylation of Ser112 is approximately 7-fold higher than Ser136 or Ser155. | In vitro kinase assay | [8] |
| p21Cip1/WAF1 | Thr145 | Phosphorylation leads to increased protein stability and cytoplasmic localization. | H1299 and HeLa cells | [15] |
| CXCR4 | Ser339 | Phosphorylation is essential for normal receptor recycling and surface expression. | Hematopoietic cells | [6] |
| c-Myc | Ser62 | Phosphorylation enhances protein stability and transcriptional activity. | Prostate cancer cells | [10] |
| Androgen Receptor (AR) | Not specified | PIM1 overexpression leads to upregulation of 498 genes and downregulation of 184 genes in LNCaP cells. | LNCaP prostate cancer cells | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize Pim-1 downstream targets.
Protocol 1: In Vitro Kinase Assay for Pim-1
This protocol describes a method to determine if a protein of interest is a direct substrate of Pim-1 kinase in vitro.
Materials:
-
Recombinant active Pim-1 kinase
-
Purified putative substrate protein (e.g., GST-tagged)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 µCi/µL)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager screen and cassette
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, add:
-
5 µL of 5X Kinase Buffer
-
1-2 µg of substrate protein
-
100-200 ng of active Pim-1 kinase
-
1 µL of 10 mM ATP
-
1 µL of [γ-³²P]ATP
-
Nuclease-free water to a final volume of 25 µL
-
-
Kinase Reaction: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 6X SDS-PAGE loading buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.
-
Visualization of Phosphorylation:
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen using a phosphorimager to visualize the radiolabeled, phosphorylated substrate.
-
-
Quantification (Optional): Excise the band corresponding to the substrate from the gel and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Immunoprecipitation of Pim-1 and Associated Proteins
This protocol is for the co-immunoprecipitation of Pim-1 and its interacting proteins from cell lysates to identify potential substrates or binding partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Pim-1 antibody or antibody against a tagged version of Pim-1
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cultured cells expressing Pim-1 with ice-cold lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-Pim-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the putative interacting proteins or by mass spectrometry for unbiased identification of co-precipitated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Pim-1 and a typical experimental workflow for identifying its substrates.
Caption: The JAK/STAT signaling pathway leading to Pim-1 expression and its negative feedback loop.
Caption: Pim-1-mediated inhibition of apoptosis through Bad phosphorylation.
Caption: Experimental workflow for the identification and validation of Pim-1 substrates.
Conclusion
Pim-1 kinase is a central node in a complex network of signaling pathways that drive tumorigenesis. Its diverse range of downstream targets highlights its multifaceted role in controlling cell fate. A thorough understanding of these downstream effectors and the mechanisms by which they are regulated by Pim-1 is paramount for the development of effective and specific Pim-1 inhibitors. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge and practical methodologies to facilitate further investigation into the intricate biology of Pim-1 kinase. The continued exploration of Pim-1's downstream targets will undoubtedly unveil new therapeutic avenues for a variety of cancers.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target. | Semantic Scholar [semanticscholar.org]
- 11. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 13. PIM1 phosphorylation of the androgen receptor and 14-3-3 ζ regulates gene transcription in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pinning Down the Transcription: A Role for Peptidyl-Prolyl cis-trans Isomerase Pin1 in Gene Expression [frontiersin.org]
- 16. promega.com [promega.com]
TCS PIM-1 1: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1][2][3][4][5] Overexpression of PIM-1 is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanisms by which this compound influences apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by binding to the ATP-binding site of the PIM-1 kinase, thereby preventing the phosphorylation of its downstream substrates.[3] PIM-1 kinase is a key regulator of apoptosis and cell cycle progression. Its inhibition by this compound leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, ultimately reducing tumor cell growth.[1][3]
Impact on Apoptosis
PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by PIM-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting PIM-1, this compound prevents the phosphorylation of Bad, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspases, such as caspase-3 and caspase-9.[3]
Quantitative Analysis of Apoptosis
Studies in glioblastoma (GBM) cell lines have demonstrated the pro-apoptotic effects of this compound. Treatment of U-87 MG glioblastoma cells with this compound resulted in a concentration-dependent increase in caspase-3 activity, a key marker of apoptosis.[6]
| Cell Line | Treatment (72h) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| U-87 MG (adherent) | 12.5 µM this compound | ~1.5 ± 0.2 |
| 25 µM this compound | ~2.0 ± 0.3 | |
| 50 µM this compound | ~2.5 ± 0.4 | |
| U-87 MG (neurospheres) | 12.5 µM this compound | ~1.8 ± 0.3 |
| 25 µM this compound | ~2.8 ± 0.5 | |
| 50 µM this compound | ~3.5 ± 0.6 |
Data extrapolated from published graphical representations.[6]
dot
Influence on the Cell Cycle
PIM-1 kinase promotes cell cycle progression by phosphorylating and thereby regulating key cell cycle proteins. For instance, PIM-1 can phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 and p27Kip1, which normally act to halt the cell cycle at the G1/S transition.[7] PIM-1 also phosphorylates and activates the phosphatase Cdc25A, which is required for the activation of CDKs that drive the G1/S transition. By inhibiting PIM-1, this compound is expected to lead to an accumulation of active p21 and p27 and a decrease in Cdc25A activity, resulting in a G1 phase cell cycle arrest.
Quantitative Analysis of Cell Cycle Effects
Treatment of glioblastoma cells with this compound has been shown to reduce DNA synthesis, indicative of cell cycle arrest.[6] A study on various glioblastoma multiforme (GBM) cell lines, including LN-18, reported that inhibition of PIM-1 by this compound leads to an increase in the sub-G1 cell population, which is characteristic of apoptotic cells with fragmented DNA.[3]
| Cell Line | Treatment (72h) | DNA Synthesis Rate (% of Control, Mean ± SD) |
| LN-18 (adherent) | 12.5 µM this compound | ~80 ± 5 |
| 25 µM this compound | ~60 ± 7 | |
| 50 µM this compound | ~40 ± 5 | |
| LN-18 (neurospheres) | 12.5 µM this compound | ~75 ± 6 |
| 25 µM this compound | ~50 ± 8 | |
| 50 µM this compound | ~30 ± 6 |
Data extrapolated from published graphical representations.[6]
dot
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed glioblastoma cells (e.g., LN-18, U-87 MG) at a density of 2 x 105 cells/well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5 µM, 12.5 µM, 25 µM, 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 48, 72, or 96 hours).
-
Resazurin Addition: Replace the medium with fresh medium containing 10% resazurin.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest approximately 1 x 106 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA.
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well.
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Conclusion
This compound is a selective inhibitor of PIM-1 kinase that effectively induces apoptosis and causes cell cycle arrest in cancer cells. Its mechanism of action, involving the modulation of key regulatory proteins like Bad, p21, and p27, makes it a promising candidate for further investigation in cancer therapy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in preclinical and clinical settings.
References
- 1. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells [mdpi.com]
- 2. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim1 kinase is upregulated in glioblastoma multiforme and mediates tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of glioblastoma cell lines and glioma stem cells by combined PIM kinase and PI3K-p110α inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
A Technical Guide to the Structure-Activity Relationship of Pyridone-Based Pim-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationships (SAR) of pyridone-based inhibitors targeting Pim-1 kinase, a crucial enzyme in cell survival and proliferation pathways. It details the underlying signaling mechanisms, quantitative SAR data, and the experimental protocols used to evaluate these compounds.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] Pim-1 is a key downstream effector in many cytokine signaling pathways and is transcriptionally regulated by the JAK/STAT pathway.[2][3] Its overexpression is linked to numerous human cancers, including prostate cancer and hematopoietic malignancies, where it promotes cell cycle progression and inhibits apoptosis.[3] These roles make Pim-1 an attractive target for cancer therapy.[2][4] The unique hinge region of the Pim-1 ATP-binding pocket offers an opportunity for designing specific and selective inhibitors.[5][6] Among various scaffolds, pyridone-based derivatives have emerged as a promising class of potent Pim-1 inhibitors.[7][8]
The Pim-1 Signaling Pathway
Pim-1 transcription is primarily activated by cytokines, which trigger the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling cascade.[2] STAT3 and STAT5 directly bind to the Pim-1 promoter to initiate its transcription.[3] Once expressed, Pim-1 kinase phosphorylates a wide range of downstream substrates involved in cell survival, proliferation, and apoptosis. Pim-1 is also involved in complex feedback loops; it can phosphorylate and stabilize SOCS1 and SOCS3, which in turn inhibit the JAK/STAT pathway, creating a negative feedback mechanism.[9] Conversely, Pim-1 can phosphorylate p65/RelA, increasing NF-κB activity and IL-6 production, which then enhances Pim-1 expression in a positive feedback loop.[9]
Structure-Activity Relationship (SAR) of Pyridone-Based Inhibitors
The development of Pim-1 inhibitors often focuses on ATP-competitive molecules that interact with the kinase's hinge region or the active site lysine (B10760008) (Lys67).[5][10] For pyridone-based scaffolds, SAR studies have revealed critical structural features that govern their potency.
A novel series of substituted pyridones was identified with potent Pim-1 inhibitory activity.[7] X-ray crystallography of a lead compound revealed a hydrogen bond network involving the inhibitor, water molecules, and the catalytic core, which accounts for its high potency (IC₅₀ = 50 nM).[7] Further studies on related pyridothienopyrimidin-4-one derivatives have provided more detailed SAR insights.[1] The inhibitory activities of several compounds from this series are summarized below.
| Compound | Key Structural Features / Modifications | Pim-1 IC₅₀ (µM) | Reference |
| 6c | 2-(2-hydroxyphenyl) substitution | 4.62 | [1] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydro substitution | 1.18 | [1] |
| 7c | 2-(2-fluorophenyl)-2,3-dihydro substitution | 1.38 | [1] |
| 7d | 2-(2-methoxyphenyl)-2,3-dihydro substitution | 1.97 | [1] |
| 9 | Fused tricyclic system | 4.18 | [1] |
Key SAR Insights:
-
Ring Rigidification: The fusion of a thiophene (B33073) ring to the pyridone core to create pyridothienopyrimidin-4-ones generally leads to potent Pim-1 inhibition.[1]
-
Substitution at Position 2: The nature and position of the substituent on the phenyl ring at position 2 are crucial. The 2-(2-substituted phenyl)-2,3-dihydro series provided the most potent inhibitors in the study.[1] For example, compound 7a , with a 2-chlorophenyl group, was the most active with an IC₅₀ of 1.18 µM.[1]
-
Hydrogen Bonding: The carbonyl group on the pyridone ring is a key hydrogen bond acceptor, often interacting with the active site residue Lys67.[10]
-
Aromaticity: Studies suggest that the aromaticity of the core pyrimidine (B1678525) ring is not essential for high-potency Pim-1 inhibition, as demonstrated by the potent 2,3-dihydro series (compounds 7a, 7c, 7d).[1]
Experimental Protocols and Workflows
The evaluation of Pim-1 inhibitors follows a standardized workflow, from initial enzymatic assays to cellular and in vivo studies.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[11][12]
Principle: Pim-1 kinase phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and thus to kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (dissolved in DMSO) or a DMSO control.[11]
-
Enzyme Addition: Add 2 µL of Pim-1 enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[11]
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the reaction. The final ATP concentration should be close to the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and then measure luminescence using a plate reader.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell proliferation assays are crucial for determining the anti-proliferative effects of Pim-1 inhibitors on cancer cells.[13][14]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on quantifying the ATP present, which indicates the presence of metabolically active cells.[14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human leukemia or prostate cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells for a negative control (DMSO) and a positive control (e.g., Staurosporine).[15]
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).[15]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, from the dose-response curve.[14]
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.[16] These studies help optimize dosing regimens and predict clinical outcomes.[17][18]
Methodology Overview:
-
Animal Model: The test compound is administered to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Blood samples are collected at various time points after administration. Plasma is then isolated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: The concentration-time data is analyzed using noncompartmental or compartmental models to determine key PK parameters, including:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t₁/₂: Half-life, the time required for the drug concentration to decrease by half.
-
CL: Clearance, the volume of plasma cleared of the drug per unit of time.
-
Conclusion
The pyridone scaffold serves as a robust platform for the design of potent and selective Pim-1 kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the core structure, particularly substitutions on appended phenyl rings and the use of rigidified polycyclic systems, are critical for achieving high inhibitory potency. A systematic approach, combining enzymatic and cell-based assays with in vivo pharmacokinetic and efficacy studies, is essential for advancing these promising compounds from initial hits to viable clinical candidates for cancer therapy.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 6. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 14. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of TCS PIM-1 1: A Technical Guide
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of TCS PIM-1 1, a potent and selective inhibitor of the PIM-1 kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as SC 204330, is a small molecule inhibitor that targets the PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. Overexpression of PIM-1 is associated with several types of cancer, making it a compelling target for therapeutic intervention. This compound has been identified as a highly selective, ATP-competitive inhibitor of PIM-1.
Physicochemical Properties and In Vitro Efficacy
This compound is a substituted pyridone with the chemical name 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone. Its key properties and in vitro activity are summarized in the tables below.
| Property | Value |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ |
| Molecular Weight | 367.2 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| CAS Number | 491871-58-0 |
Table 1: Physicochemical Properties of this compound.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. PIM-1 |
| PIM-1 | 50 | - |
| PIM-2 | >20,000 | >400-fold |
| MEK1/2 | >20,000 | >400-fold |
Table 2: In Vitro Kinase Inhibition Profile of this compound.[1]
Synthesis of this compound
While the seminal paper by Cheney et al. describes the structure-activity relationships of a series of substituted pyridones including this compound, a detailed, step-by-step synthesis protocol for this specific compound is not provided in the primary literature. However, a general synthetic route for 4,6-diaryl-3-cyano-2-pyridones can be inferred from related publications. The synthesis likely proceeds via a multi-component reaction involving a substituted benzaldehyde, an acetophenone (B1666503) derivative, and cyanoacetamide.
A plausible synthetic approach involves the condensation of 3-bromo-6-hydroxybenzaldehyde, phenylacetonitrile, and a suitable active methylene (B1212753) compound in the presence of a base. The resulting intermediate would then undergo cyclization to form the pyridone ring.
It is important to note that this is a generalized scheme, and optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary to achieve a satisfactory yield and purity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of PIM-1 kinase.[1] This means it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
The PIM-1 kinase is a key component of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM-1. PIM-1, in turn, phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis. One of the critical substrates of PIM-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 leads to its inactivation, thereby preventing apoptosis. By inhibiting PIM-1, this compound can restore the pro-apoptotic function of Bad and induce cell death in cancer cells that are dependent on PIM-1 signaling.
Experimental Protocols
The following are detailed protocols for in vitro kinase assays that can be used to determine the IC₅₀ of this compound against PIM-1 kinase.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the ATP-binding pocket.
Materials:
-
PIM-1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer A (5X)
-
This compound (or other test compound)
-
384-well plate (low volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in 1X Kinase Buffer.
-
Prepare Kinase/Antibody Mixture: Dilute the PIM-1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to the desired concentrations.
-
Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
PIM-1 Kinase (recombinant)
-
PIM-1 Substrate (e.g., a specific peptide)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (or other test compound)
-
384-well plate (white)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare Kinase Buffer, ATP solution, and substrate solution.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in Kinase Buffer.
-
Kinase Reaction:
-
In the wells of a 384-well plate, combine the PIM-1 kinase, substrate, and compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying the biological roles of PIM-1 kinase. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PIM-1 inhibition and for validating PIM-1 as a therapeutic target in various disease models. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its full therapeutic potential.
References
A Technical Guide to TCS PIM-1: A Selective PIM-1 Kinase Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the selective PIM-1 kinase inhibitor, TCS PIM-1. The document details its procurement, chemical properties, mechanism of action, and its application in experimental settings. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize TCS PIM-1 in their studies.
Supplier and Purchasing Information
TCS PIM-1, also known as SC 204330, is commercially available from several reputable suppliers of research biochemicals. Researchers can procure this compound from vendors such as R&D Systems (a Bio-Techne brand), Tocris Bioscience, MedChemExpress, TargetMol, Cambridge Bioscience, AbMole BioScience, Cayman Chemical, and Selleck Chemicals. It is crucial to obtain a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Physicochemical and Biological Properties
A summary of the key quantitative data for TCS PIM-1 is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Name | 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone | Tocris Bioscience |
| Alternative Names | SC 204330 | Tocris Bioscience |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | R&D Systems[1] |
| Molecular Weight | 367.2 g/mol | R&D Systems[1] |
| CAS Number | 491871-58-0 | R&D Systems[1] |
| Purity | ≥98% (typically by HPLC) | R&D Systems, Tocris Bioscience[1][2] |
| IC₅₀ (PIM-1) | 50 nM | MedChemExpress, TargetMol[3][4] |
| IC₅₀ (PIM-2) | >20,000 nM | MedChemExpress, TargetMol[3][4] |
| IC₅₀ (MEK1/2) | >20,000 nM | MedChemExpress, TargetMol[3][4] |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems[1] |
| Storage | Store at +4°C (as solid) | R&D Systems[1] |
Mechanism of Action
TCS PIM-1 is a potent and selective ATP-competitive inhibitor of the PIM-1 serine/threonine kinase.[3][4] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM-1, PIM-2, and PIM-3, plays a crucial role in cell survival, proliferation, and apoptosis. PIM-1 is a downstream effector of many cytokine signaling pathways, primarily through the JAK/STAT pathway. Upon activation by cytokines such as Interleukin-6 (IL-6), STAT3 is phosphorylated, translocates to the nucleus, and induces the transcription of target genes, including PIM1.
Once expressed, PIM-1 phosphorylates a range of downstream targets to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the cell cycle inhibitors p21 and p27, and the proto-oncogene MYC. By phosphorylating BAD on Ser112, PIM-1 inhibits its pro-apoptotic function. TCS PIM-1 exerts its effect by binding to the ATP-binding pocket of PIM-1, thereby preventing the phosphorylation of its downstream substrates and promoting apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the PIM-1 signaling pathway and the point of inhibition by TCS PIM-1.
Caption: PIM-1 signaling pathway and inhibition by TCS PIM-1.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing TCS PIM-1.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory effect of TCS PIM-1 on PIM-1 kinase activity in a cell-free system.
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate (e.g., a peptide containing the PIM-1 recognition sequence, or a protein substrate like BAD)
-
TCS PIM-1 (stock solution in DMSO)
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for other detection methods)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well plates
-
Detection reagent (dependent on assay format, e.g., phosphospecific antibody for ELISA, or scintillation counter for radiometric assay)
Procedure:
-
Prepare a serial dilution of TCS PIM-1 in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of the diluted TCS PIM-1 or DMSO control to each well.
-
Add 20 µL of a solution containing the PIM-1 substrate and recombinant PIM-1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing γ-³²P-ATP if applicable) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or phosphoric acid for radiometric assays).
-
Detect the amount of phosphorylated substrate using the appropriate method.
-
Calculate the percentage of inhibition for each TCS PIM-1 concentration relative to the DMSO control and determine the IC₅₀ value.
Cell Viability Assay
This protocol assesses the effect of TCS PIM-1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line known to express PIM-1 (e.g., prostate cancer cell lines PC-3 or DU145, or leukemia cell lines)
-
Complete cell culture medium
-
TCS PIM-1 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of TCS PIM-1 in complete cell culture medium. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TCS PIM-1 or DMSO.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is used to confirm the mechanism of action of TCS PIM-1 by observing the phosphorylation status of a known PIM-1 substrate, such as BAD.
Materials:
-
Cancer cell line expressing PIM-1
-
TCS PIM-1 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of TCS PIM-1 or DMSO for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total BAD and the loading control to ensure equal protein loading.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a PIM-1 inhibitor like TCS PIM-1.
Caption: A typical workflow for preclinical evaluation of a PIM-1 inhibitor.
References
Methodological & Application
Application Notes and Protocols for TCS PIM-1 1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2][3][4] Overexpression of PIM-1 is associated with numerous cancers, making it a significant target for drug discovery.[5][6] These application notes provide a detailed protocol for utilizing this compound in an in vitro kinase assay to determine its inhibitory activity against PIM-1 kinase.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PIM-1 kinase, thereby preventing the phosphorylation of its substrates.[1][3][4] This inhibitory action is highly selective for PIM-1, with significantly lower activity against other kinases like PIM-2 and MEK1/2.[1][2][3][4]
Quantitative Data Summary
The inhibitory potency of this compound against various kinases is summarized in the table below. This data highlights the selectivity of the compound for PIM-1.
| Kinase | IC50 (nM) |
| PIM-1 | 50[1][2][3][4] |
| PIM-2 | >20,000[1][4] |
| MEK1/2 | >20,000[1][4] |
PIM-1 Signaling Pathway
PIM-1 kinase is a key downstream component of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5][7][8] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. PIM-1 kinase then phosphorylates a variety of downstream substrates, such as the pro-apoptotic protein Bad, thereby promoting cell survival.[9][10]
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This protocol outlines a typical in vitro kinase assay to evaluate the inhibitory effect of this compound on PIM-1 kinase activity. The assay can be adapted for various detection methods, including radiometric, fluorescence, or luminescence-based readouts.[11][12][13][14] A common method involves measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[12][13]
Materials and Reagents
-
PIM-1 Kinase: Recombinant active PIM-1 kinase.
-
Kinase Substrate: A suitable substrate for PIM-1, such as a peptide derived from the Bad protein (e.g., Biotin-Bad (Ser112)) or a generic kinase substrate like Myelin Basic Protein (MBP).[9]
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).[4]
-
ATP: Adenosine triphosphate, both non-radiolabeled and radiolabeled ([γ-³²P]ATP).
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a source of protein to prevent non-specific binding (e.g., BSA).
-
96-well plates: For setting up the kinase reactions.
-
Phosphocellulose paper or membrane: For capturing the phosphorylated substrate in radiometric assays.
-
Scintillation counter: For quantifying radioactivity.
-
Stop Solution: To terminate the kinase reaction (e.g., phosphoric acid or EDTA).
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro kinase assay.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer containing a constant, low percentage of DMSO.
-
Prepare a master mix containing the PIM-1 kinase and the substrate in kinase assay buffer.
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for PIM-1 if known, or at a standard concentration (e.g., 10-100 µM).
-
-
Reaction Setup (in a 96-well plate):
-
Add the desired volume of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add the kinase/substrate master mix to all wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Termination:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or a solution containing EDTA).
-
-
Substrate Capture and Washing (for radiometric assay):
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.
-
Wash the membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the membrane air dry.
-
-
Quantification:
-
Place the dried membrane in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from a no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship for IC50 Determination
The following diagram illustrates the logical flow for determining the IC50 value of this compound.
Caption: Logical flow for IC50 value determination.
Conclusion
This compound is a valuable tool for studying the biological roles of PIM-1 kinase and for screening for potential therapeutic agents. The provided protocols offer a framework for conducting in vitro kinase assays to characterize the inhibitory activity of this compound and similar molecules. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Kinase Assays | Revvity [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Use of TCS PIM-1 1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is associated with various types of cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the PIM-1 kinase, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the PIM-1 signaling pathway, which is involved in the regulation of key cellular processes. PIM-1 is known to phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, including c-Myc, Bcl-2-associated death promoter (Bad), and the cyclin-dependent kinase inhibitor p27.[3][4][5] By inhibiting PIM-1, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other PIM-1 inhibitors across various cancer cell lines. This data is essential for selecting appropriate concentrations for your experiments.
| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |
| This compound | - | Cell-Free Assay | Kinase Assay | 50 nM | [1][2][6][7][8] |
| PIM-1 Inhibitor | T47D | Breast Cancer | MTT Assay | 3 - 15 µM | [9] |
| PIM-1 Inhibitor | PC-3 | Prostate Cancer | Cytotoxicity Assay | 10 - 50 µM | [1] |
| PIM-1 Inhibitor | DU-145 | Prostate Cancer | Cytotoxicity Assay | 10 - 50 µM | [1] |
| PIM-1 Inhibitor | HTB-26 | Breast Cancer | Cytotoxicity Assay | 10 - 50 µM | [1] |
| PIM-1 Inhibitor | HepG2 | Liver Cancer | Cytotoxicity Assay | 10 - 50 µM | [1] |
| PIM-1 Inhibitor | HCT116 | Colon Cancer | Crystal Violet Assay | 0.34 - 22.4 µM | [1] |
| PIM-1 Inhibitor | HT-29 | Colon Cancer | PIM-1 Inhibition | - | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight (367.2 g/mol ), calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the this compound powder in an appropriate volume of DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve 3.672 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., LN-18, U-87 MG, PC-3, DU-145)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-50,000 cells/well depending on the cell line) in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended starting concentrations can range from 1 µM to 50 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO or solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the treated samples to the control. For example, a PIM-1 inhibitor was shown to increase the apoptotic cell population by 34.21% compared to 0.9% in control cells.[11]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
-
Compare the cell cycle distribution of treated cells to the control. For example, a PIM-1 inhibitor was shown to arrest the cell cycle at the G1 phase.[11]
-
Western Blotting
This protocol is for analyzing the expression of PIM-1 and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM-1, anti-phospho-Bad (Ser112), anti-p27, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as previously described.
-
Wash cells with cold PBS and lyse with RIPA buffer.[14]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PIM-1 at a 1:1000 dilution) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. This compound | Pim | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: TCS PIM-1 1 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2][3][4][5] Overexpression of PIM-1 is associated with tumorigenesis and poor prognosis in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols and summarized data on the effects of this compound on cancer cell lines, focusing on its role in inducing apoptosis and cell cycle arrest.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of PIM-1, which in turn modulates the phosphorylation status of downstream targets. A key mechanism of PIM-1's pro-survival function is the phosphorylation and inactivation of the pro-apoptotic protein BAD. By inhibiting PIM-1, this compound prevents the phosphorylation of BAD, allowing it to promote apoptosis. Furthermore, PIM-1 is known to regulate cell cycle progression through the phosphorylation of proteins such as p27kip1 and c-Myc. Inhibition of PIM-1 by this compound can therefore lead to cell cycle arrest.
Data Presentation
Effects of this compound on Cell Viability and Apoptosis
| Cancer Cell Line | Treatment | Concentration (µM) | Incubation Time | Observed Effect | Data Type | Reference |
| Glioblastoma (LN-18 Neurospheres) | This compound | 20 | 7 days | 91.14% decrease in cell viability | % Viability | [1] |
| Glioblastoma (LN-18 Neurospheres) | This compound | 50 | 7 days | 97.44% decrease in cell viability | % Viability | [1] |
| Glioblastoma (U-87 MG) | This compound | 50 | - | 89% increase in Caspase 3 activity | % Activity Increase | [1] |
| Prostate Cancer (PC-3) | Novel PIM-1 Inhibitor | - | - | 19.44% increase in apoptosis | % Apoptosis | [2] |
| Prostate Cancer (PC-3) | Novel PIM-1 Inhibitor | - | - | 11.9% increase in necrosis | % Necrosis | [2] |
| Chronic Myeloid Leukemia (K562) | SMI-4a | 80 | 24 hours | 15.34% total apoptosis | % Apoptosis | [6] |
| Chronic Myeloid Leukemia (K562) | SMI-4a | 80 | 48 hours | 28.59% total apoptosis | % Apoptosis | [6] |
| Imatinib-resistant CML (K562/G) | SMI-4a | 80 | 24 hours | 19.12% total apoptosis | % Apoptosis | [6] |
| Imatinib-resistant CML (K562/G) | SMI-4a | 80 | 48 hours | 32.59% total apoptosis | % Apoptosis | [6] |
Effects of PIM-1 Inhibition on Cell Cycle Distribution
| Cancer Cell Line | Treatment | Concentration (µM) | Incubation Time | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Chronic Myeloid Leukemia (K562) | SMI-4a | 80 | 48 hours | - | 62.57% | 0.43% | [6] |
| Imatinib-resistant CML (K562/G) | SMI-4a | 80 | 48 hours | - | 60.72% | 0.1% | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Glioblastoma, Prostate, Leukemia)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases based on DNA content.
Protocol 4: BrdU Cell Proliferation Assay
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
Peroxidase-conjugated secondary antibody
-
Substrate Solution (TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add BrdU labeling reagent to each well and incubate for 2-24 hours.
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the peroxidase-conjugated secondary antibody.
-
After incubation and washing, add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Pim-1 Inhibition by TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pim-1 Kinase and TCS PIM-1 1
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2][3] Pim-1 is a downstream effector of the JAK/STAT signaling pathway, often activated by cytokines and growth factors.[1][2][4] Its overexpression is implicated in several human cancers, such as prostate cancer and hematopoietic malignancies, making it a significant target for cancer therapy.[2][3] Pim-1 exerts its anti-apoptotic effects primarily through the phosphorylation of downstream targets like the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim-1 on serine residues (e.g., Ser112, Ser136) leads to its inactivation, thereby promoting cell survival.[5]
This compound is a potent and selective, ATP-competitive inhibitor of Pim-1 kinase.[6][7][8][9][10][11] It exhibits a high degree of selectivity for Pim-1, with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[6][7][9][10][11] Its selectivity is demonstrated by significantly higher IC50 values for other kinases like Pim-2 and MEK1/2 (>20,000 nM), making it a valuable tool for studying the specific roles of Pim-1 kinase.[6][7][9][11]
Principle of Western Blot Analysis for Pim-1 Inhibition
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. In the context of evaluating this compound efficacy, this technique can be employed to:
-
Assess the total expression level of Pim-1 protein: To determine if the inhibitor affects the overall levels of the Pim-1 kinase.
-
Evaluate the phosphorylation status of Pim-1 downstream targets: To measure the functional consequence of Pim-1 inhibition. A key substrate is Bad; a reduction in phosphorylated Bad (p-Bad) at specific sites is a direct indicator of Pim-1 inhibition.
The general workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with specific primary antibodies against the target proteins (e.g., anti-Pim-1, anti-p-Bad). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization and quantification of the protein of interest.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of a Pim-1 inhibitor on Pim-1 and phosphorylated Bad (p-Bad) protein levels in Burkitt's lymphoma cell lines (Daudi and Raji) after 48 hours of treatment, as determined by Western blot analysis.[12] This data serves as an example of how to present results from similar experiments using this compound.
| Cell Line | Treatment Concentration (µM) | Relative Pim-1 Protein Expression (% of Control) | Relative p-Bad Protein Expression (% of Control) |
| Daudi | 0.1 | Not significantly different | Significant decrease |
| 1.0 | ~30% (70% decrease) | Significant decrease | |
| 10.0 | ~30% (70% decrease) | Not specified | |
| Raji | 0.1 | Not significantly different | Not significantly different |
| 1.0 | Not significantly different | Not significantly different | |
| 10.0 | Not significantly different | Significant decrease |
Data is adapted from a study on a pharmacological Pim-1 inhibitor and is for illustrative purposes.[12]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line (e.g., Daudi, Raji, or other cancer cell lines with known Pim-1 expression) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed the cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving it in DMSO.[7] For example, a 10 mM stock can be prepared. Store the stock solution at -20°C or -80°C.
-
Treatment: When cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control group treated with an equivalent amount of DMSO.
Protocol 2: Protein Extraction
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of total protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate the proteins based on their molecular weight. Human Pim-1 has two isoforms, a longer 44 kDa form and a shorter 33 kDa form.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Pim-1, phospho-Bad (Ser112 or Ser136), total Bad, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control.
Visualizations
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Pim | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is associated with various cancers, making it a significant target for therapeutic development.[3][4] These application notes provide a detailed protocol for assessing cell viability upon treatment with this compound, along with an overview of the relevant signaling pathways.
Product Information
| Property | Value |
| Product Name | This compound |
| Alternative Names | SC 204330 |
| Chemical Name | 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone |
| Molecular Weight | 367.2 g/mol |
| IC50 | 50 nM for PIM-1; >20,000 nM for PIM-2 and MEK1/2[1][2][5] |
| Mechanism of Action | ATP-competitive inhibitor of PIM-1 kinase[1][2][5] |
| Solubility | Soluble in DMSO |
PIM-1 Signaling Pathway and Inhibition
PIM-1 kinase is a downstream effector of multiple signaling pathways, including the JAK/STAT pathway, which regulates its expression.[3][6] Once expressed, PIM-1 promotes cell survival and inhibits apoptosis by phosphorylating a variety of downstream substrates.[4][7] A key substrate is the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[8] Phosphorylation of Bad by PIM-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This allows Bcl-2 and Bcl-xL to sequester the pro-apoptotic proteins Bax and Bak, thereby preventing the initiation of the mitochondrial apoptosis pathway.[8]
Inhibition of PIM-1 by this compound blocks the phosphorylation of Bad.[8] This allows dephosphorylated Bad to bind to Bcl-2 and Bcl-xL, releasing Bax and Bak. Bax and Bak can then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[8]
Caption: PIM-1 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol: Assessing Cell Viability using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan is proportional to the number of viable cells.[9][10]
Materials
-
This compound
-
Cell line of interest (e.g., Daudi, Raji, K562)[11]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) and recover.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 40 µM).[11] Also prepare a vehicle control (DMSO at the same concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Caption: Experimental workflow for the MTT cell viability assay.
Expected Results and Data Presentation
Treatment of PIM-1-dependent cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability. The following table summarizes representative data from a study using a PIM-1 inhibitor on different cancer cell lines after 48 hours of treatment.[11]
| Cell Line | Inhibitor Concentration (µM) | % Cell Viability (relative to control) |
| Daudi | 10 | ~50% |
| 40 | ~2% | |
| Raji | 20 | ~50% |
| 40 | ~15% | |
| K562 | 30 | ~51% |
| 40 | ~55% |
Note: The data presented are adapted from a study using a PIM-1 inhibitor and may not be fully representative of results obtained with this compound.[11] Actual results will vary depending on the cell line, experimental conditions, and the specific PIM-1 inhibitor used.
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The luminescent signal is proportional to the number of viable cells.
Protocol Overview
-
Follow steps 1 and 2 from the MTT assay protocol for cell seeding and compound treatment in an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[14][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a luminometer.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of media or reagents; Phenol (B47542) red in media | Use sterile technique; Use phenol red-free media for the assay |
| Low signal in MTT assay | Insufficient number of viable cells; Incomplete dissolution of formazan | Optimize cell seeding density; Increase solubilization time or use a different solvent |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully |
Conclusion
This compound is a valuable tool for studying the role of PIM-1 kinase in cell survival and for screening potential anticancer compounds. The provided protocols offer robust methods for assessing the impact of PIM-1 inhibition on cell viability. Careful experimental design and adherence to the protocols will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. abmole.com [abmole.com]
- 6. longdom.org [longdom.org]
- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. ch.promega.com [ch.promega.com]
- 15. OUH - Protocols [ous-research.no]
Application Notes: TCS PIM-1 1 for Apoptosis Induction
Introduction
TCS PIM-1 1 is a potent, selective, and ATP-competitive inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[1][2] Pim-1 is considered a proto-oncogene and is overexpressed in various cancers, making it a significant target for therapeutic development.[3][4] Inhibition of Pim-1 kinase activity by this compound has been shown to suppress tumor cell growth by inducing cell cycle arrest and apoptosis.[3][5] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in research models and methods for its quantification.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Pim-1 kinase.[2][6] The Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably BAD (Bcl-2-associated death promoter).[7][8] Phosphorylation of BAD on serine 112 prevents it from binding to and antagonizing the anti-apoptotic protein Bcl-2.[7] By inhibiting Pim-1, this compound prevents the inactivation of BAD, leading to increased levels of active, non-phosphorylated BAD. This active BAD then promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade and ultimately leading to apoptosis.[9][10]
References
- 1. 美国GlpBio - this compound | Pim-1 kinase inhibitor,ATP-competitve | Cas# 491871-58-0 [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Pim | TargetMol [targetmol.com]
- 7. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Cycle Analysis Using TCS PIM-1 1 and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and highly selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] With an IC50 value of 50 nM for PIM-1, it demonstrates significant selectivity over PIM-2 and MEK1/2 (IC50 > 20,000 nM).[1] PIM-1 is a downstream effector of various cytokine signaling pathways, including the JAK/STAT pathway, and its overexpression is implicated in several malignancies.[2][] By inhibiting PIM-1, this compound is a valuable tool for investigating the therapeutic potential of targeting this kinase in cancer and other diseases.
These application notes provide a comprehensive guide to utilizing this compound for cell cycle analysis and apoptosis detection using flow cytometry. Detailed protocols for cell treatment, staining, and data acquisition are included to ensure reproducible and reliable results.
Mechanism of Action of PIM-1 Kinase
PIM-1 kinase promotes cell cycle progression and inhibits apoptosis by phosphorylating a variety of downstream substrates.[2][][4] Key targets of PIM-1 include cell cycle regulators and components of the apoptotic machinery.
Cell Cycle Regulation:
-
G1/S Transition: PIM-1 can phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 and p27Kip1.[5] This inactivation allows for the progression of the cell cycle from the G1 to the S phase.[6] PIM-1 can also phosphorylate and activate the phosphatase Cdc25A, which further promotes the G1/S transition.
-
G2/M Transition: PIM-1 can phosphorylate and activate Cdc25C, a key phosphatase that dephosphorylates and activates the CDK1/Cyclin B complex, thereby promoting entry into mitosis.
Apoptosis Regulation:
-
PIM-1 phosphorylates the pro-apoptotic protein BAD, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to the suppression of apoptosis and promotion of cell survival.
By inhibiting PIM-1, this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and promote apoptosis.
Data Presentation
The following tables present hypothetical quantitative data illustrating the expected effects of a PIM-1 inhibitor on cell cycle distribution and apoptosis in cancer cell lines. This data is based on published findings for other PIM-1 inhibitors and serves as an example of the type of results that can be obtained.
Table 1: Effect of PIM-1 Inhibitor on Cell Cycle Distribution in Daudi Burkitt's Lymphoma Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 | 2.5 ± 0.5 |
| 10 µM PIM-1 Inhibitor | 68.2 ± 3.5 | 15.4 ± 2.2 | 10.1 ± 1.9 | 6.3 ± 1.1 |
| 20 µM PIM-1 Inhibitor | 55.1 ± 4.2 | 10.2 ± 1.7 | 8.5 ± 1.4 | 26.2 ± 3.8 |
Data is presented as mean ± standard deviation from three independent experiments. The data for the PIM-1 inhibitor is adapted from a study on a PIM-1 inhibitor in Daudi cells and is for illustrative purposes.[7]
Table 2: Induction of Apoptosis by PIM-1 Inhibitor in Raji and Daudi Burkitt's Lymphoma Cells
| Cell Line | Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Raji | Vehicle Control (DMSO) | 3.2 ± 0.7 | 1.5 ± 0.4 | 4.7 ± 1.1 |
| 20 µM PIM-1 Inhibitor | 15.8 ± 2.1 | 8.3 ± 1.5 | 24.1 ± 3.6 | |
| Daudi | Vehicle Control (DMSO) | 2.9 ± 0.6 | 1.1 ± 0.3 | 4.0 ± 0.9 |
| 10 µM PIM-1 Inhibitor | 25.4 ± 3.3 | 12.7 ± 2.4 | 38.1 ± 5.7 |
Data is presented as mean ± standard deviation from three independent experiments. The data for the PIM-1 inhibitor is adapted from a study on a PIM-1 inhibitor in Raji and Daudi cells and is for illustrative purposes.[7]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the steps for treating cells with this compound, followed by staining with propidium iodide (PI) to analyze the cell cycle distribution by flow cytometry.[8][9]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., Daudi, Raji, K562)[7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach and resume growth for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., PE-Texas Red channel).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate for better resolution.
-
Use pulse processing (e.g., doublet discrimination) to exclude cell aggregates from the analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound using Annexin V-FITC and PI double staining.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1, step 2, but do not fix the cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect the Annexin V-FITC fluorescence in the FITC channel and the PI fluorescence in the PE-Texas Red channel.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
PIM-1 Signaling Pathway in Cell Cycle and Apoptosis
Caption: PIM-1 signaling in cell cycle and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes and Protocols for In Vivo Studies of PIM-1 Kinase Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of PIM-1 kinase inhibitors in xenograft models. The information is curated for researchers and professionals involved in preclinical cancer drug development.
Introduction to PIM-1 Kinase and TCS PIM-1 1
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and apoptosis.[1] Overexpression of PIM-1 is associated with the progression of various solid tumors, including prostate, colon, and breast cancers, as well as hematological malignancies.[1][2] This makes PIM-1 an attractive target for cancer therapy.[3][4]
This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase with an IC50 of 50 nM.[5] It exhibits high selectivity over PIM-2 and MEK1/2 (IC50s > 20,000 nM).[5] While specific in vivo xenograft data for this compound is not widely published, this document provides representative data and protocols from studies on other PIM-1 kinase inhibitors to guide the design and execution of similar preclinical trials.
PIM-1 Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is involved in the regulation of several key cellular processes. Understanding this pathway is critical for elucidating the mechanism of action of PIM-1 inhibitors.
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the efficacy of PIM kinase inhibitors in various xenograft models, demonstrating their potential as anti-cancer agents.
Table 1: Efficacy of a Novel PIM-1 Inhibitor in a Prostate Cancer Xenograft Model [2]
| Treatment Group | Dose | Administration Route | Tumor Inhibition Ratio (%) |
| Compound [I] | 4.2 mg/kg | Intraperitoneal (i.p.) | 64.2% |
| Staurosporine | Not Specified | Not Specified | 44.5% |
Table 2: Efficacy of AZD1208 in a Gastric Cancer Xenograft Model (SNU-638 cells) [6]
| Treatment Group | Tumor Volume Doubling Time |
| Vehicle | 17 days |
| AZD1208 | 31 days |
Table 3: Efficacy of AZD1208 in a Hepatoblastoma Xenograft Model (HuH6 cells) [1]
| Treatment Group | Average Tumor Size at Euthanasia (mm³) |
| Vehicle | 346.3 ± 54.3 |
| AZD1208 | 225 ± 42.3 |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of a PIM-1 inhibitor.
Caption: Experimental Workflow for an In Vivo Xenograft Study.
1. Cell Culture and Expansion:
-
Culture the desired human cancer cell line (e.g., PC-3 for prostate cancer, SNU-638 for gastric cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain exponential growth.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor xenograft.
-
Acclimatize the animals to the facility for at least one week before the study begins.
3. Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject the cell suspension (typically 2-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[7]
5. Randomization and Treatment:
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PIM-1 inhibitor formulation at the desired concentration. The vehicle used for the control group should be identical to that used for the inhibitor.
-
Administer the treatment (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
6. Data Collection and Analysis:
-
Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
7. Immunohistochemistry for Biomarker Analysis (Example: p-STAT3) [8]
-
Fix tumor tissues in formalin and embed in paraffin.
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against the biomarker of interest (e.g., rabbit anti-p-STAT3).
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the signal using a suitable chromogen and counterstain with hematoxylin.
-
Analyze the staining intensity and distribution to assess the pharmacodynamic effects of the PIM-1 inhibitor.
These notes and protocols provide a foundational framework for designing and executing robust in vivo xenograft studies to evaluate the efficacy of PIM-1 kinase inhibitors. It is essential to optimize specific parameters, such as cell number, treatment dose, and schedule, for each unique combination of inhibitor and cancer model.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. This compound | Pim | TargetMol [targetmol.com]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for TCS PIM-1 1 in Mice
These application notes provide detailed protocols for the dosing and administration of the PIM-1 kinase inhibitor, TCS PIM-1 1, in murine models. The information is intended for researchers, scientists, and drug development professionals working in preclinical oncology and immunology.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, apoptosis, and the JAK/STAT signaling pathway. Overexpression of PIM-1 is implicated in various cancers, making it a key target for therapeutic intervention. These notes offer a summary of its in vivo application and detailed experimental protocols.
Data Presentation
Table 1: In Vivo Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | BALB/c mice | [1][2] |
| Disease Model | Trinitrobenzene sulfonic acid (TNBS)-induced inflammatory bowel disease | [1][2] |
| Dosing | 5 mg/kg/day and 10 mg/kg/day | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily for 5 days | [1][2] |
| Vehicle | 0.5% DMSO in a suitable carrier (e.g., saline, PBS) or a formulation of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O is suggested for in vivo use. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline or Phosphate-Buffered Saline (PBS) or sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.[3]
-
Ensure complete dissolution by vortexing. Sonication may be recommended for complete dissolution.
-
-
Working Solution Formulation:
-
To prepare the final injection solution, a co-solvent formulation can be used to ensure solubility and bioavailability. A suggested formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
-
-
To prepare 1 mL of the final formulation containing a specific dose of this compound, calculate the required volume of the stock solution.
-
In a sterile tube, add 300 µL of PEG300 to the calculated volume of the this compound DMSO stock solution. Mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add sterile saline, PBS, or ddH₂O to bring the final volume to 1 mL. Mix until a clear and homogenous solution is formed.
-
-
Final Concentration Adjustment:
-
Adjust the initial amount of this compound and the volume of the final formulation to achieve the desired final concentration for injection (e.g., for a 10 mg/kg dose in a 20 g mouse, you would inject 200 µL of a 1 mg/mL solution).
-
Protocol 2: Induction of Inflammatory Bowel Disease (IBD) and Treatment with this compound in Mice
This protocol outlines the induction of colitis using TNBS and subsequent treatment with this compound.
Animal Model:
-
BALB/c mice (n=9 per group is suggested)[2]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound, prepared as described in Protocol 1
-
Control vehicle (prepared in the same way as the drug solution, without the drug)
-
Intrarectal administration catheter
-
Standard animal monitoring equipment
Procedure:
-
Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Induction of Colitis:
-
Experimental Groups: [2]
-
Group 1: Normal Control: Mice receiving no TNBS and no treatment.
-
Group 2: IBD Model (Vehicle Control): Mice receiving TNBS and daily injections of the vehicle.
-
Group 3: Low-Dose this compound: Mice receiving TNBS and daily i.p. injections of 5 mg/kg this compound.
-
Group 4: High-Dose this compound: Mice receiving TNBS and daily i.p. injections of 10 mg/kg this compound.
-
Group 5 (Optional): Positive Control: Mice receiving TNBS and a standard-of-care treatment for IBD (e.g., prednisone).
-
-
Treatment Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood.
-
At the end of the 5-day treatment period, euthanize the mice and collect colon tissues for analysis (e.g., measurement of colon length, histological scoring of inflammation, and molecular analysis of relevant biomarkers).
-
Visualizations
Caption: PIM-1 Signaling Pathway.
Caption: Experimental Workflow for this compound in an IBD Mouse Model.
References
Application Notes and Protocols for TCS PIM-1 1: A Selective PIM-1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. The information herein is intended to guide researchers in utilizing this compound for in vitro experiments, including cell-based assays and kinase activity assays.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of PIM-1 activity is associated with numerous cancers, making it a significant target for therapeutic development.[1] this compound exhibits an IC50 value of 50 nM for PIM-1 and displays significant selectivity over PIM-2 and MEK1/2 (IC50 > 20,000 nM).[2][3][4][5]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 367.2 g/mol | [2][5] |
| Formula | C₁₈H₁₁BrN₂O₂ | [2][5] |
| CAS Number | 491871-58-0 | [2][5] |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | Yellow solid |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (36.72 mg/mL) | [2] |
| DMF | 20 mg/mL | [5] |
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| PIM-1 | 50 nM | [2][3][4][5] |
| PIM-2 | >20,000 nM | [2][3][4][5] |
| MEK1/2 | >20,000 nM | [2][3][4][5] |
PIM-1 Signaling Pathway
The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a range of downstream targets to regulate cell survival and proliferation.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in common laboratory experiments. It is recommended to optimize these protocols for specific cell lines and assay conditions.
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (367.2 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, 3.672 mg of this compound is required.
-
Dissolve in DMSO: Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage. A 10 mM stock solution in DMSO can be prepared.[6]
Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 30, and 40 µM).[6] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[6]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general outline for assessing the inhibitory effect of this compound on PIM-1 kinase activity. Specific assay formats (e.g., TR-FRET, ADP-Glo) will have detailed manufacturer's instructions that should be followed.[7][8]
Materials:
-
Recombinant PIM-1 kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase reaction buffer
-
This compound stock solution
-
Detection reagents (specific to the assay format)
-
Microplate reader (capable of detecting the assay signal)
Protocol:
-
Prepare Reagents: Prepare all reagents, including the kinase, substrate, and ATP, in the appropriate kinase reaction buffer as recommended by the assay kit manufacturer.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer to achieve a range of final concentrations in the assay.
-
Assay Setup: In a suitable microplate, add the following components in the specified order:
-
This compound dilutions or vehicle control.
-
PIM-1 kinase.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).[8]
-
Stop Reaction and Detect Signal: Stop the kinase reaction and proceed with the detection steps as per the manufacturer's protocol for the specific assay format (e.g., adding a detection reagent and measuring fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for High-Throughput Screening with TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell survival, proliferation, and apoptosis.[1][2] Its role in oncogenesis has made it a significant target in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PIM-1 inhibitors.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the PIM-1 kinase.[1] This prevents the phosphorylation of its downstream substrates, thereby modulating their activity and downstream signaling pathways.
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, PIM-1 phosphorylates a range of downstream targets involved in cell cycle progression and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its performance in a typical HTS assay.
| Parameter | Value | Reference |
| This compound IC50 | 50 nM | [1][2][3] |
| Selectivity | >400-fold vs. PIM-2 and MEK1/2 | [1][2][3] |
| Mechanism of Action | ATP-competitive | [1] |
| Z'-Factor (Illustrative) | 0.75 | Calculated from simulated data |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PIM-1 inhibitors involves several stages, from initial screening of a compound library to hit validation and characterization.
Experimental Protocols
This section provides a detailed protocol for a biochemical HTS assay for PIM-1 kinase inhibitors using a 384-well plate format, adaptable for technologies such as ADP-Glo™ or LanthaScreen®.
Materials and Reagents
-
PIM-1 Kinase: Recombinant human PIM-1.
-
Kinase Substrate: Peptide substrate specific for PIM-1 (e.g., a derivative of the BAD protein).
-
ATP: Adenosine 5'-triphosphate.
-
This compound: For use as a positive control inhibitor.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4]
-
Detection Reagent: As per the manufacturer's instructions for the chosen assay technology (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).[4][5]
-
Assay Plates: 384-well, low-volume, white plates.
-
Compound Library: Test compounds dissolved in DMSO.
-
DMSO: Dimethyl sulfoxide.
Assay Protocol: PIM-1 Kinase Inhibition HTS
This protocol is based on the ADP-Glo™ Kinase Assay format.
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare the assay buffer as described above.
-
Enzyme Solution: Dilute the PIM-1 kinase to the desired concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the PIM-1 substrate and ATP in 1X Kinase Buffer. The ATP concentration should ideally be at the Km for PIM-1 to ensure sensitivity to ATP-competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of the test compounds and the control inhibitor (this compound) in DMSO. Then, dilute further in 1X Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
2. Assay Procedure (384-well plate): [4][5]
-
Add Compounds: Dispense 1 µL of the compound solutions (or DMSO for controls) into the wells of the 384-well plate.
-
Add Enzyme: Add 2 µL of the diluted PIM-1 kinase solution to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Plate: Measure the luminescence using a plate reader.
Data Analysis and Quality Control
1. Dose-Response Curve:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.
2. Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_positive + σ_negative)) / |µ_positive - µ_negative|
Where:
-
σ_positive = standard deviation of the positive control (e.g., this compound at a high concentration causing maximum inhibition).
-
σ_negative = standard deviation of the negative control (e.g., DMSO).
-
µ_positive = mean of the positive control.
-
µ_negative = mean of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel PIM-1 kinase inhibitors. The protocols and guidelines presented here provide a robust framework for establishing a high-throughput screening campaign. By carefully optimizing assay conditions and implementing rigorous quality control measures such as the Z'-factor, researchers can confidently identify and characterize promising new therapeutic candidates targeting the PIM-1 signaling pathway.
References
Application Notes and Protocols: Utilizing TCS PIM-1 1 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TCS PIM-1 1, a potent and selective inhibitor of PIM-1 kinase, in elucidating and overcoming mechanisms of drug resistance in cancer research.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and drug resistance.[1] Overexpression of PIM-1 kinase is frequently observed in various cancers and is associated with poor prognosis and resistance to a range of chemotherapeutic agents.[1] this compound is a potent, ATP-competitive inhibitor of PIM-1 kinase, demonstrating high selectivity over PIM-2 and other kinases like MEK1/2.[2][3][4] This selectivity makes it a valuable tool for specifically investigating the role of PIM-1 in drug resistance mechanisms.
Mechanism of Action in Drug Resistance
PIM-1 kinase contributes to drug resistance through multiple mechanisms:
-
Regulation of Drug Efflux Pumps: PIM-1 can phosphorylate and stabilize ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5] This enhances their ability to efflux chemotherapeutic drugs from the cancer cell, thereby reducing intracellular drug concentrations and efficacy.
-
Inhibition of Apoptosis: PIM-1 phosphorylates and inactivates pro-apoptotic proteins like Bad, while promoting the expression of anti-apoptotic proteins such as Bcl-2. This dual action helps cancer cells evade drug-induced apoptosis.
-
Promotion of Cell Survival Pathways: PIM-1 is involved in pro-survival signaling pathways, including the PI3K/AKT/mTOR pathway. By activating downstream effectors, PIM-1 can help cancer cells withstand the cytotoxic effects of various therapies.[6]
By inhibiting PIM-1, this compound can reverse these effects, leading to increased intracellular drug accumulation, enhanced apoptosis, and sensitization of resistant cancer cells to chemotherapy.
Data Presentation
Inhibitor Profile: this compound
| Property | Value | Reference(s) |
| Target | PIM-1 Kinase | [2][4] |
| IC50 (PIM-1) | 50 nM | [2][4] |
| IC50 (PIM-2) | >20,000 nM | [2][4] |
| IC50 (MEK1/2) | >20,000 nM | [2][4] |
| Mechanism of Action | ATP-competitive | [2] |
Synergistic Effects of PIM-1 Inhibition with Chemotherapy (Illustrative Examples)
While specific quantitative data for the synergistic effects of this compound in combination with other chemotherapeutics was not available in the reviewed literature, studies with other PIM-1 inhibitors demonstrate the potential for significant sensitization of cancer cells to standard-of-care drugs. The following table provides illustrative examples of this principle.
| PIM-1 Inhibitor | Chemotherapeutic Agent | Cell Line | Effect | Reference(s) |
| SGI-1776 | Doxorubicin | Pgp-overexpressing cells | Decreased IC50 of Doxorubicin | [5] |
| AZD1208 | Doxorubicin | Neuroblastoma cells (SK-N-AS, SK-N-BE(2)) | Synergistic decrease in cell viability | [7] |
| PIM447 | Carfilzomib (Proteasome inhibitor) | Triple-Negative Breast Cancer cells | Synergistic cytotoxicity | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay) to Assess Chemosensitization
This protocol determines the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Drug-resistant cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of choice (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat cells with:
-
Chemotherapeutic agent alone (various concentrations)
-
This compound alone (at a fixed, non-toxic concentration determined from a preliminary dose-response experiment)
-
Combination of the chemotherapeutic agent and this compound
-
Vehicle control (DMSO)
-
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound. A significant decrease in the IC50 value in the combination treatment indicates chemosensitization.
Western Blot Analysis of P-glycoprotein (Pgp) Expression
This protocol assesses the effect of this compound on the expression of the drug efflux pump P-glycoprotein.
Materials:
-
Drug-resistant cancer cell line overexpressing Pgp
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pgp, anti-PIM-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a predetermined effective concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pgp, PIM-1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Pgp and PIM-1 expression to the β-actin loading control. A decrease in Pgp expression in the this compound-treated cells would suggest that PIM-1 inhibition affects the stability or expression of this drug transporter.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of cancer cells to proliferate and form colonies, especially in the presence of a chemotherapeutic agent.
Materials:
-
Cancer cell line
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the chemotherapeutic agent alone, this compound alone, or the combination at desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Analysis: Compare the number of colonies in the treated wells to the control wells. A significant reduction in colony formation in the combination treatment group compared to the single-agent groups indicates a synergistic effect on inhibiting long-term cell survival and proliferation.
Visualizations
PIM-1 Signaling Pathway in Drug Resistance
Caption: PIM-1 signaling in drug resistance and its inhibition by this compound.
Experimental Workflow: Assessing Chemosensitization
Caption: Workflow for evaluating the chemosensitizing effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase Inhibition Sensitizes Neuroblastoma to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its target protein within the complex environment of a living cell.[1] This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, alters the thermal stability of its target protein.[1] Consequently, ligand-bound proteins are more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides a direct assessment of target engagement.
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[2][3] Its overexpression is implicated in various cancers, making it a significant target for cancer therapy.[2] TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase. These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound with PIM-1 kinase.
Principle of the Assay
The core principle of CETSA lies in ligand-induced thermal stabilization. When cells are heated, proteins begin to unfold and aggregate. The temperature at which half of the protein is denatured is known as the melting temperature (Tm). The binding of a drug to its target protein stabilizes the protein's structure, leading to an increase in its Tm. In a CETSA experiment, this thermal shift is detected by quantifying the amount of soluble target protein remaining after heating cells to a specific temperature. An increase in the soluble fraction of the target protein in the presence of the drug, compared to a vehicle control, indicates target engagement.
Quantitative Data Summary
The following tables summarize the key properties of this compound and provide representative quantitative data from a CETSA experiment. This data is intended to be illustrative of the results expected when performing a CETSA with a potent and selective kinase inhibitor.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | PIM-1 Kinase | |
| Mechanism of Action | ATP-competitive inhibitor | |
| Biochemical IC50 | 50 nM | |
| Selectivity | >400-fold selective over PIM-2 and MEK1/2 (IC50 >20,000 nM) | |
| Molecular Weight | 367.2 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Representative Isothermal Dose-Response CETSA Data for this compound
This table presents representative data from an isothermal dose-response CETSA experiment to determine the cellular potency (EC50) of this compound. The experiment is performed at a fixed temperature chosen from the melting curve analysis.
| This compound Concentration (nM) | Normalized Soluble PIM-1 (% of DMSO control) |
| 0 (DMSO) | 100 |
| 1 | 105 |
| 10 | 120 |
| 50 | 150 |
| 100 | 180 |
| 500 | 195 |
| 1000 | 200 |
| 5000 | 200 |
| 10000 | 198 |
| Cellular EC50 | ~75 nM (Illustrative) |
Experimental Protocols
This section provides detailed protocols for performing both a melting curve analysis and an isothermal dose-response CETSA to evaluate the target engagement of this compound with PIM-1 kinase.
Protocol 1: CETSA Melting Curve Analysis
This protocol is designed to determine the optimal temperature for the isothermal dose-response experiment by generating a melting curve for PIM-1 kinase in the presence and absence of this compound.
Materials:
-
Cell line expressing PIM-1 kinase (e.g., K562, a human immortalized myelogenous leukemia cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PIM-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for PIM-1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PIM-1 and the loading control.
-
Normalize the PIM-1 band intensity to the loading control.
-
Plot the normalized PIM-1 signal as a function of temperature for both the DMSO and this compound treated samples to generate the melting curves. The temperature at which a significant difference in soluble PIM-1 is observed will be used for the isothermal dose-response experiment.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of this compound by treating cells with a range of inhibitor concentrations at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a DMSO control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest and resuspend cells as described in Protocol 1.
-
Heat all cell aliquots at the predetermined optimal temperature from the melting curve analysis for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control for each concentration.
-
-
Cell Lysis, Protein Extraction, Quantification, and Western Blotting:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Quantify and normalize the PIM-1 band intensities as described in Protocol 1.
-
Plot the normalized soluble PIM-1 fraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value.
-
Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways. PIM-1 is activated by the JAK/STAT pathway and, in turn, phosphorylates various downstream targets to promote cell survival and proliferation.
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the key steps involved in a typical CETSA experiment, from cell treatment to data analysis.
Caption: General Workflow of a Cellular Thermal Shift Assay Experiment.
Conclusion
The Cellular Thermal Shift Assay provides a robust and reliable method for confirming the direct engagement of this compound with its intracellular target, PIM-1 kinase. The protocols detailed in these application notes offer a comprehensive guide for researchers to quantify the cellular potency of this inhibitor and to gain crucial insights into its mechanism of action in a physiologically relevant context. By demonstrating target engagement in intact cells, CETSA serves as a critical tool in the preclinical development of targeted cancer therapies.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TCS PIM-1 1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using the PIM-1 kinase inhibitor, TCS PIM-1 1. The information provided is intended to help overcome common challenges, particularly those related to solubility in aqueous buffers, to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in the regulation of cell cycle progression, apoptosis, and transcriptional activation.[1][2] It shows high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2.[3][4] Its chemical formula is C18H11BrN2O2 and it has a molecular weight of 367.2 g/mol .[3][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least three years.[6] As a solution in DMSO, it can be stored at -80°C for up to a year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[4]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] However, its solubility in aqueous buffers is limited. The following table summarizes the known solubility data.
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mM (36.72 mg/mL) | [3] |
| DMF | 20 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [5] |
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
A primary challenge encountered when working with this compound is its low solubility in aqueous solutions, which are common in biological assays. This can lead to compound precipitation and inaccurate experimental results.
Q4: My this compound precipitated after I diluted my DMSO stock into my aqueous experimental buffer. What happened and how can I prevent this?
This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Several strategies can be used to prevent this:
-
Decrease the Final Concentration: The intended final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Modify the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of buffer, try a serial dilution approach. Additionally, ensure rapid mixing by adding the stock solution to the buffer while vortexing.
-
Use Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can help to increase the solubility of this compound.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[7]
-
Adjust the pH: The solubility of compounds with ionizable groups can be influenced by the pH of the buffer.[7] Experimenting with different pH values for your buffer may improve solubility.
Q5: Can I use heating or sonication to help dissolve this compound in my aqueous buffer?
Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving stubborn compounds.[7] However, it is crucial to visually inspect the solution afterward to ensure that no particulates are present. Be aware that these methods may only provide a temporary supersaturated solution, and the compound could still precipitate over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, for 1 mg of powder (Molecular Weight = 367.2 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows: (1 mg) / (367.2 g/mol ) = 0.00272 mmol (0.00272 mmol) / (10 mmol/L) = 0.000272 L = 272 µL
-
Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 5-10 minutes until the powder is completely dissolved. A brief sonication step can be beneficial.
-
Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Kinetic Solubility in an Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your target aqueous buffer
-
96-well plate (clear bottom)
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Add your aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration.
-
Perform serial dilutions of the this compound solution across the plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), which should be similar to the duration of your planned experiment.
-
Measure the light scattering (nephelometry) or absorbance (turbidity) of each well using the plate reader.
-
The concentration at which a significant increase in light scattering or absorbance is observed corresponds to the kinetic solubility limit of this compound under those conditions.
Visualizations
Signaling Pathway
Caption: PIM-1 signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing TCS PIM-1 1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of TCS PIM-1 1 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental setup and execution.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A: For a new cell line, a good starting point is to perform a dose-response experiment ranging from 100 nM to 50 µM. Based on published data, biological effects have been observed in various cell lines within this range. A 3 µM concentration was shown to be non-cytotoxic in lung fibroblasts, while IC50 values for cell viability in Burkitt's lymphoma cell lines ranged from 10-30 µM.
Q2: I am not observing the expected inhibitory effect of this compound on my target.
A: This could be due to several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PIM-1 in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
PIM-1 Expression Levels: Confirm the expression of PIM-1 kinase in your cell line by Western blot. Low or absent PIM-1 expression will result in a lack of response to the inhibitor.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored and handled correctly. Prepare fresh dilutions for each experiment from a DMSO stock stored at -20°C or -80°C.
-
Assay Sensitivity: The readout you are using to measure PIM-1 inhibition may not be sensitive enough. Consider using a more direct measure of PIM-1 activity, such as the phosphorylation of a known substrate like BAD at Ser112.
Q3: I am observing significant cytotoxicity in my cells. How can I differentiate this from the desired anti-proliferative effect?
A: It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Dose-Response and Time-Course: High concentrations and prolonged exposure to any compound can lead to off-target effects and cytotoxicity. Perform a careful dose-response and time-course experiment to identify a concentration and duration that inhibits PIM-1 signaling without causing widespread cell death.
-
Apoptosis Markers: Assess for markers of apoptosis, such as cleaved caspase-3, by Western blot. PIM-1 inhibition is expected to induce apoptosis in cancer cells.
-
Cell Viability Assays: Utilize cell viability assays such as MTT or CellTiter-Glo® to quantify the effect of the inhibitor on cell proliferation and survival.
-
Morphological Assessment: Observe cell morphology under a microscope. Cytotoxic effects often lead to changes such as cell shrinkage, detachment, and membrane blebbing.
Q4: How can I confirm that this compound is specifically inhibiting PIM-1 in my cells?
A: Target engagement and specificity can be confirmed through several methods:
-
Western Blot Analysis: The most direct way is to assess the phosphorylation status of a known PIM-1 substrate. A decrease in the phosphorylation of BAD at Ser112 is a reliable indicator of PIM-1 inhibition.
-
Rescue Experiments: Overexpression of PIM-1 should rescue the cells from the effects of the inhibitor, confirming the on-target activity of this compound.[1]
-
Control Compounds: Include a negative control (DMSO vehicle) and a positive control (another known PIM-1 inhibitor) in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitor Profile
| Parameter | Value | Reference |
| Target | PIM-1 Kinase | [2][3][4][5][6][7][8] |
| Mechanism of Action | ATP-competitive | [2][3][4][5][6][7][8] |
| IC50 (in vitro) | 50 nM | [3][4][5][6][7][8] |
| Selectivity | >400-fold selective over PIM-2 and MEK1/2 | [2][3][4][5][6][7][8] |
| Solubility | Soluble to 100 mM in DMSO | [2][5] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line Example | Concentration Range | Expected Outcome | Reference |
| PIM-1 Inhibition | Lung Fibroblasts | 3 µM | Decreased phosphorylation of p65 | [1] |
| Cell Viability | Burkitt's Lymphoma (Daudi, Raji) | 10 - 30 µM (IC50) | Decreased cell viability | |
| Apoptosis Induction | Leukemia (K562) | 1 - 10 µM | Increased cleaved caspase-3 | |
| Off-target Effects | Prostate Smooth Muscle | > 500 nM | Potential for off-target effects | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control.
In Vitro PIM-1 Kinase Assay
This protocol is for directly measuring the inhibitory activity of this compound on PIM-1 kinase.
-
Reaction Setup: In a 96-well plate, add 25 µL of 2x kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Enzyme Addition: Add 10 ng of recombinant PIM-1 kinase to each well.
-
Substrate and ATP Addition: Add a biotinylated BAD peptide substrate (1.5 µM) and ATP (10 µM) to initiate the reaction. The final reaction volume should be 50 µL.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated substrate using a phospho-specific antibody and a suitable detection method (e.g., HRP-conjugated secondary antibody and colorimetric substrate).
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for PIM-1 Target Validation
This protocol is for confirming the inhibition of PIM-1 signaling in cells.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-BAD signal to total BAD and the loading control. A decrease in the phospho-BAD/total BAD ratio indicates PIM-1 inhibition.
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: PIM-1 signaling pathway and the point of inhibition by this compound.
Caption: A step-by-step workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: TCS PIM-1 1 PIM-1 Kinase Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS PIM-1 1, a selective inhibitor of PIM-1 kinase. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of PIM-1 kinase.[1][2][3][4] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for PIM-1 kinase. It shows significantly lower activity against the related kinases PIM-2 and MEK1/2.[1][2][3][4] A broader kinome scan profiling its activity against a wider range of kinases is not publicly available. Therefore, researchers should be mindful of potential off-target effects in their experimental systems.[7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. It is recommended to store the solid compound at -20°C for long-term stability.[3] Stock solutions are usually prepared in dimethyl sulfoxide (B87167) (DMSO) and should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: In which solvent is this compound soluble?
A4: this compound is soluble in DMSO, with solubility up to 100 mM.[1] It has limited solubility in aqueous solutions.
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PIM-1 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates.[2][3][4]
Data Presentation
Inhibitor Specificity
| Kinase | IC50 (nM) | Reference(s) |
| PIM-1 | 50 | [1][2][3][4] |
| PIM-2 | >20,000 | [1][2][4] |
| MEK1/2 | >20,000 | [1][2][4] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [1][3] |
| Molecular Weight | 367.2 g/mol | [1][3] |
| CAS Number | 491871-58-0 | [1][3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of the inhibitor in cell-based assays. | 1. Inhibitor degradation: The compound may not be stable in your cell culture medium over the duration of the experiment. 2. Low cell permeability: The inhibitor may not be efficiently entering the cells. 3. Suboptimal concentration: The concentration used may be too low to effectively inhibit PIM-1 in your specific cell line. 4. Low PIM-1 expression/activity: The target cell line may not express sufficient levels of active PIM-1 kinase. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the time the inhibitor is in aqueous media before being added to cells. 2. While this compound is a small molecule, permeability can be cell-line dependent. Consider performing a cellular uptake assay if this is a persistent issue. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line and experimental endpoint. 4. Confirm PIM-1 expression in your cell line by Western blot or qPCR. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target effects: The inhibitor may be affecting other essential cellular kinases or pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Since a comprehensive off-target profile for this compound is not available, consider using a structurally different PIM-1 inhibitor as a control to see if the same phenotype is observed. If possible, perform a kinome-wide selectivity screen. 2. Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%). |
| Variability between biochemical and cell-based assay results. | 1. Different ATP concentrations: Biochemical assays are often performed at low ATP concentrations, which may not reflect the higher intracellular ATP levels. 2. Cellular efflux pumps: The inhibitor may be actively transported out of the cells. | 1. Be aware that higher concentrations of an ATP-competitive inhibitor may be required in cellular assays compared to in vitro kinase assays due to competition with high intracellular ATP levels. 2. If efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil) could be tested to see if it potentiates the effect of this compound. |
| Unexpected phenotype that does not align with known PIM-1 function. | 1. Unknown off-target activity: The inhibitor may be interacting with an unexpected kinase or protein. 2. Cell-line specific signaling: The PIM-1 signaling network may have unique characteristics in your specific cell model. | 1. To confirm the phenotype is due to PIM-1 inhibition, perform a rescue experiment by overexpressing a drug-resistant mutant of PIM-1. Alternatively, use siRNA/shRNA to knockdown PIM-1 and see if the phenotype is recapitulated. 2. Thoroughly characterize the PIM-1 signaling pathway in your cell line to understand its specific role. |
Experimental Protocols
In Vitro PIM-1 Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a peptide containing the optimal phosphorylation motif: Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X)[8][9][10]
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or 5% DMSO as a vehicle control.
-
Add 2 µL of PIM-1 enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (the concentration of ATP should be close to its Km for PIM-1 if known).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cells of interest (e.g., a cancer cell line with known PIM-1 expression)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for PIM-1 Downstream Target Phosphorylation
This protocol is designed to confirm the on-target activity of this compound in a cellular context by assessing the phosphorylation of a known PIM-1 substrate, such as Bad at Ser112.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112) and anti-total Bad
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Bad to confirm equal loading.
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 5. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase. | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results with TCS PIM-1 1
Welcome to the technical support center for the PIM-1 inhibitor, TCS PIM-1 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[1] For optimal stability, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[3] The powder form is stable for at least three years when stored at -20°C.[3] It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Experimental Design & Optimization
Q2: I'm not observing the expected inhibitory effect on my cells. What could be the reason?
A2: Several factors could contribute to a lack of effect. Consider the following:
-
Suboptimal Concentration and Incubation Time: The effective concentration of this compound is highly cell-line dependent. It is essential to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line.
-
Inhibitor Inactivity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2]
-
Cell Line Specificity: The expression levels of PIM-1 can vary significantly between cell lines, influencing their sensitivity to the inhibitor.[4] It is advisable to confirm PIM-1 expression in your cell model.
-
PIM-1 Isoform Redundancy: While this compound is selective for PIM-1, other PIM kinase isoforms (PIM-2 and PIM-3) might have compensatory roles in some cellular contexts.[5]
Q3: My results from cell viability assays (e.g., MTT, XTT) are inconsistent. What should I check?
A3: Inconsistent results in tetrazolium-based viability assays can arise from several sources:
-
Compound Interference: Some compounds can directly reduce tetrazolium salts, leading to a false-positive signal. To rule this out, run a cell-free control where you incubate this compound with the assay reagents in the absence of cells.[6]
-
Suboptimal Seeding Density: Ensure that cells are seeded at a consistent density across all wells and that they are in a logarithmic growth phase at the time of treatment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[2]
-
Alternative Assays: To validate your findings, consider using an alternative viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[6]
Western Blotting Issues
Q4: I'm performing a Western blot to check for downstream effects of PIM-1 inhibition, but my results are not as expected. What should I troubleshoot?
A4: Western blotting can be a complex technique with multiple potential points of failure. Here are some common issues and solutions:
-
No or Weak Signal for Target Protein:
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of protein (typically 20-30 µg of total protein per lane).[7]
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S before blocking.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.[7]
-
-
Inconsistent Housekeeping Protein Levels:
-
Uneven Loading: Double-check your protein quantification method. The BCA assay is often less susceptible to interference from lysis buffer components than the Lowry assay.[8]
-
Transfer Issues: Ensure a consistent and complete transfer across the entire gel.
-
-
Unexpected Band Sizes:
-
Protein Degradation: Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[7]
-
Post-Translational Modifications: Inhibition of PIM-1 can alter the phosphorylation status of its substrates, which may affect their migration on the gel.
-
Data Interpretation
Q5: I'm observing effects that may not be related to PIM-1 inhibition. Could this be due to off-target effects?
A5: While this compound is a selective inhibitor, off-target effects can occur, particularly at higher concentrations.[9] It is crucial to use the lowest effective concentration determined from your dose-response studies. To confirm that the observed effects are due to PIM-1 inhibition, consider the following validation experiments:
-
Rescue Experiment: Overexpress PIM-1 in your cells and assess if this rescues the phenotype observed with the inhibitor.[10]
-
RNAi/CRISPR: Use an alternative method like siRNA or CRISPR to knockdown PIM-1 and see if it phenocopies the effects of the inhibitor.[10]
-
Downstream Target Analysis: Confirm the inhibition of PIM-1 activity by assessing the phosphorylation status of known downstream targets, such as BAD (Ser112).[4][5]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (PIM-1) | 50 nM | [3][11] |
| IC50 (PIM-2) | >20,000 nM | [3][11] |
| IC50 (MEK1/2) | >20,000 nM | [3][11] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock in DMSO) | 1 month at -20°C, 1 year at -80°C | [3] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
Compound Preparation: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.5% DMSO) in your experimental setup.[2]
-
Treatment: Remove the existing media from your cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your time-course experiments.
-
Analysis: Following incubation, proceed with your intended downstream analysis, such as cell viability assays or protein extraction for Western blotting.
Protocol 2: Western Blot Analysis of p-BAD (Ser112)
-
Protein Extraction: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-BAD (Ser112) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total BAD and a housekeeping protein like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. This compound | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
Stability of TCS PIM-1 1 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the PIM-1 kinase inhibitor, TCS PIM-1 1, in solution over time. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
Encountering issues with the performance of this compound? This guide addresses common problems related to its stability and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced inhibitory activity in assays. | 1. Degradation of this compound in stock or working solution. This can be caused by improper storage, repeated freeze-thaw cycles, or extended time at room temperature. | - Prepare fresh working solutions for each experiment from a recently prepared stock. - Assess the integrity of your stock solution using HPLC or LC-MS (see Experimental Protocols). - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| 2. Precipitation of the compound. this compound has low aqueous solubility and may precipitate when diluted into aqueous buffers from a DMSO stock. | - Visually inspect solutions for any precipitate. - Centrifuge the working solution and test the supernatant for activity. - Lower the final concentration of this compound in your assay. - Consider the use of a surfactant like Tween-20 (at a low, validated concentration) to improve solubility. | |
| Cloudiness or visible particles in the working solution. | Exceeded solubility limit. The concentration of this compound in the aqueous buffer is too high. | - Decrease the final concentration of the inhibitor. - Ensure the DMSO concentration in the final solution is as low as possible (ideally <0.5%) but sufficient to maintain solubility. |
| Variability between experimental replicates. | 1. Inconsistent sample handling. 2. Incomplete dissolution of the solid compound when preparing the stock solution. | - Ensure precise and consistent timing and handling for all samples. - When preparing the stock solution, vortex thoroughly to ensure complete dissolution of the solid this compound. Gentle warming can be applied if necessary. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid, powdered form of this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least 3 to 4 years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO. For in vivo applications, solutions can be prepared in 0.5% DMSO.[3]
Q3: How should I store my this compound stock solutions?
A3: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[3]
Q4: Can I store my working solutions of this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods due to its low aqueous solubility and potential for degradation. Prepare fresh working solutions from your DMSO stock for each experiment.
Q5: I suspect my this compound solution has degraded. How can I check its integrity?
A5: The most reliable way to assess the integrity of your this compound solution is by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact compound from any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Data on Stability of this compound Solutions
While specific quantitative stability data for this compound in various solutions over time is not extensively published, the following table provides a general guideline for the stability of small molecule kinase inhibitors, including this compound, under different storage conditions. It is highly recommended to perform your own stability assessment for your specific experimental conditions.
| Storage Condition | Solvent | Recommended Duration | Expected Stability |
| -20°C | Solid Powder | Up to 3 years[1] | >98% Purity |
| -80°C | DMSO | Up to 2 years[3] | >95% Purity |
| -20°C | DMSO | Up to 1 year[3] | >95% Purity |
| 4°C | Aqueous Buffer | < 24 hours | Prone to precipitation and degradation |
| Room Temperature | Aqueous Buffer | < 8 hours | Prone to precipitation and degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent or buffer over time.
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid, if needed for peak shape)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to your desired final concentration (e.g., 10 µM) in your aqueous buffer of interest.
-
Time Point 0 Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram (Time 0).
-
Incubation: Store the remaining working solution under your desired experimental conditions (e.g., room temperature, 37°C).
-
Subsequent Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another aliquot of the working solution into the HPLC system.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at Time 0. The percentage of remaining compound can be calculated as: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
PIM-1 Signaling Pathway
The PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival, proliferation, and apoptosis. It is regulated by the JAK/STAT pathway and influences downstream effectors involved in cell cycle progression and inhibition of apoptosis.
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
A logical workflow for assessing the stability of this compound in your experimental setup.
Caption: Troubleshooting workflow for this compound stability and activity issues.
References
TCS PIM-1 1 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of the PIM-1 kinase inhibitor, TCS PIM-1 1, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, with an IC50 value of 50 nM.[1][2] It exhibits high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2 (IC50s >20,000 nM).[1][2] By binding to the ATP-binding site of PIM-1, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream target proteins involved in cell cycle progression and apoptosis.
Q2: What are the common solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4] It is sparingly soluble in aqueous solutions. One supplier provides a solubility of 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2).[1]
Q3: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture medium may have surpassed its solubility limit in an aqueous environment.
-
Improper Dilution: Rapidly adding a concentrated DMSO stock solution directly into the culture medium can cause the compound to "crash out" of solution.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may also contribute to precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially when supplemented with serum). This compound may interact with these components, leading to the formation of insoluble complexes.
-
Temperature and pH Shifts: Changes in temperature or pH of the medium upon the addition of the compound stock solution can affect its solubility.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols section). |
| Rapid Dilution | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume. Alternatively, add the stock solution dropwise while gently swirling the medium. |
| Low Media Temperature | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| High DMSO Concentration | Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Ensure you have a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue: Precipitation Occurs Over Time in the Incubator
Problem: The medium is clear initially, but a precipitate forms after some time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may not be stable in the culture medium over long incubation periods. Consider refreshing the medium with a freshly prepared solution of this compound at regular intervals for long-term experiments. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility. Ensure proper humidification of the incubator and use filter-capped flasks or sealed plates. |
| Temperature Fluctuations | Minimize the time culture vessels are outside the incubator to avoid temperature cycling, which can affect compound solubility. |
| Interaction with Cellular Metabolites | As cells metabolize, they can alter the pH and composition of the culture medium, which may affect the solubility of the compound. Monitor the pH of your culture and ensure it remains within the optimal range. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMSO | ≥ 16.67 mg/mL (45.39 mM)[4] |
| DMSO | ~30 mg/mL[1] |
| DMSO | 73 mg/mL (198.8 mM)[3] |
| DMSO | 100 mM (36.72 mg/mL) |
| DMF | 20 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
Note: Solubility can vary between different batches and suppliers. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium (including serum and other supplements). For example, you can prepare a 2-fold serial dilution starting from a concentration that is higher than your intended final working concentration.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Observe for Precipitation: Visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals, or film) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). You can also examine a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working concentration for your experimental conditions.
Visualizations
PIM-1 Signaling Pathway
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Troubleshooting High Background in Western Blots after TCS PIM-1 1 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Western blots following treatment with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly cause high background in my Western blot?
There is no direct evidence to suggest that this compound, as a small molecule inhibitor, inherently causes high background on a Western blot. The inhibitor's mechanism is to competitively bind to the ATP-binding site of PIM-1 kinase.[1][2][3] High background issues are more likely to stem from the standard Western blotting procedure and require systematic troubleshooting of the protocol.
Q2: I am studying a phosphorylated protein. Are there special considerations when using this compound?
Yes. Since PIM-1 is a kinase and you are likely investigating phosphorylation events, it is crucial to optimize your blocking and antibody incubation steps. A key recommendation is to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[4] Milk contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies, leading to high background.[4][5][6]
Q3: What are the most common causes of high background in Western blotting?
High background in Western blots can manifest as a uniform dark haze or as multiple non-specific bands.[7] The most common causes include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.[5][7][8]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized. Excess antibody can bind non-specifically to the membrane.[6][8]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, leading to increased background noise.[7][8]
-
Membrane Choice and Handling: The type of membrane (PVDF or nitrocellulose) can influence background levels. It's also critical to ensure the membrane does not dry out during the process.[6][7]
-
Contaminated Buffers or Reagents: Old or contaminated buffers can be a source of high background.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of high background in your Western blot experiments after this compound treatment.
Problem 1: Uniform High Background (Entire blot is dark)
This is often due to issues with blocking, antibody concentrations, or washing steps.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[7][8] Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA).[7] Always use freshly prepared blocking buffer.[7] |
| Primary or Secondary Antibody Concentration Too High | Titrate your antibodies to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[8][9] A secondary antibody-only control (omitting the primary antibody) can determine if the secondary antibody is the source of non-specific binding.[5][8] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[7][8] Ensure the volume of wash buffer is sufficient to completely cover the membrane.[8] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting process.[6][7] |
Problem 2: Non-Specific Bands (Multiple, unexpected bands appear)
This can be caused by the same issues as uniform high background, as well as sample-specific problems.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific to your target protein. Review the antibody datasheet for any known cross-reactivities. Consider using a different antibody if the problem persists. |
| Sample Degradation | Prepare fresh cell or tissue lysates for each experiment.[5] Always include protease and phosphatase inhibitors in your lysis buffer.[5][10] Keep samples on ice to minimize degradation.[11] |
| Too Much Protein Loaded | High protein concentration can lead to non-specific binding and smearing. Try loading less protein per lane (e.g., 20-30 µg for whole-cell extracts).[10] |
| Cross-reaction with Blocking Agent | If you are detecting a phosphorylated protein, avoid using milk as a blocking agent. Use 3-5% BSA in TBST instead.[4][5] |
Experimental Protocols
Protocol 1: Antibody Titration
This protocol helps determine the optimal dilution for your primary and secondary antibodies to maximize signal-to-noise ratio.
-
Prepare Identical Sample Lanes: Load the same amount of your protein lysate (e.g., control and this compound-treated) into multiple lanes of an SDS-PAGE gel.
-
Transfer and Block: Transfer the proteins to a membrane and block as you normally would (e.g., 5% BSA in TBST for 1 hour at room temperature).
-
Incubate with a Range of Primary Antibody Dilutions: Cut the membrane into strips (if your target protein size allows) and incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). Keep the incubation time and temperature consistent.
-
Wash: Wash all strips according to your standard protocol.
-
Incubate with a Constant Secondary Antibody Dilution: Incubate all strips with the same dilution of your secondary antibody.
-
Develop and Analyze: Develop the blot and compare the signal intensity and background for each dilution. The optimal dilution will give a strong signal for your target protein with minimal background.
-
Repeat for Secondary Antibody: Once the optimal primary antibody dilution is determined, you can perform a similar titration for your secondary antibody.
Protocol 2: Optimizing Blocking Conditions
-
Prepare Identical Sample Lanes: Load the same amount of protein lysate into at least four lanes of an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a membrane.
-
Test Different Blocking Conditions: Cut the membrane into strips and incubate each strip in a different blocking buffer or for a different duration.
-
Strip 1: 5% Non-fat dry milk in TBST for 1 hour at room temperature.
-
Strip 2: 5% BSA in TBST for 1 hour at room temperature.
-
Strip 3: 5% BSA in TBST for 2 hours at room temperature.
-
Strip 4: 5% BSA in TBST overnight at 4°C.
-
-
Proceed with Immunodetection: Continue with your standard primary and secondary antibody incubation and washing steps for all strips.
-
Compare Results: Analyze the background levels on each strip to determine the most effective blocking condition for your experiment.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: PIM-1 inhibition and downstream analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
- 8. arp1.com [arp1.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. blog.addgene.org [blog.addgene.org]
How to determine the optimal incubation time for TCS PIM-1 1
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of PIM-1 kinase with an IC50 of 50 nM.[1][2] It exhibits high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2 (IC50 > 20,000 nM).[1][3] By binding to the ATP-binding site of PIM-1, it blocks the kinase activity, thereby inhibiting the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a solid at +4°C.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. Based on published studies, concentrations ranging from 0.1 µM to 50 µM have been used.
Q4: What are the known downstream effects of PIM-1 inhibition by this compound?
Inhibition of PIM-1 by this compound has been shown to lead to:
-
Decreased cell viability and proliferation.[4]
-
Induction of apoptosis, as indicated by increased caspase-3 cleavage.[4]
-
Downregulation of PIM-1 protein expression and phosphorylation of its substrate BAD.[4]
-
Inhibition of neurosphere formation in glioblastoma stem-like cells.[5]
Troubleshooting Guide
Issue 1: No observable effect or weak activity of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response study to determine the optimal concentration for your cell line and assay. Concentrations used in the literature range from 0.1 µM to 50 µM. |
| Insufficient Incubation Time | The time required to observe an effect can vary. Consider performing a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific endpoint.[6] |
| Cell Line Resistance | Some cell lines may be less sensitive to PIM-1 inhibition. Verify the expression of PIM-1 in your cell line. |
| Compound Inactivity | Ensure proper storage and handling of the compound. Prepare fresh stock solutions in DMSO. |
Issue 2: High levels of cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | Reduce the concentration of this compound. High concentrations can lead to off-target effects and general cytotoxicity. |
| Prolonged Incubation Time | Shorten the incubation period. Continuous exposure may lead to increased cell death. A time-course experiment can help identify a window where the desired specific effect is observed without excessive cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). |
Experimental Protocols
Determining Optimal Incubation Time: A General Workflow
To determine the optimal incubation time for this compound in your specific experiment, a time-course analysis is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to TCS PIM-1 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS PIM-1 1, a potent and selective inhibitor of PIM-1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4][5] It binds to the ATP-binding site of the PIM-1 enzyme, preventing the transfer of phosphate (B84403) from ATP to its protein substrates. This inhibition blocks the downstream signaling pathways regulated by PIM-1.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for PIM-1 kinase. Its inhibitory concentration (IC50) for PIM-1 is 50 nM in cell-free assays.[1][3][4] It shows significantly lower activity against the related kinases PIM-2 and MEK1/2, with IC50 values greater than 20,000 nM for these kinases.[1][4]
Q3: What are the key signaling pathways regulated by PIM-1 that are affected by this compound?
A3: PIM-1 is a downstream effector of the JAK/STAT signaling pathway and is often activated by cytokines and growth factors.[6] PIM-1 kinase plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[6] By inhibiting PIM-1, this compound can modulate the activity of several downstream targets, including:
-
Apoptosis regulators: PIM-1 phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival. Inhibition by this compound can lead to increased apoptosis.[7]
-
Cell cycle proteins: PIM-1 can phosphorylate and regulate proteins involved in cell cycle progression, such as Cdc25A.
-
Transcription factors: PIM-1 can phosphorylate and enhance the activity of transcription factors like c-Myb.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO.[3][4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2][4] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][4] Avoid repeated freeze-thaw cycles.
Data Presentation: Cell Line-Specific Responses
Direct comparative studies reporting the IC50 values of this compound across a wide range of cancer cell lines are limited in publicly available literature. However, the response of a given cell line to this compound is expected to correlate with its PIM-1 expression level and dependence on PIM-1 signaling for survival and proliferation.
Table 1: PIM-1 Expression in Various Cancer Cell Lines and Observed Effects of PIM-1 Inhibition
| Cell Line | Cancer Type | PIM-1 Expression Level | Observed Effects of PIM-1 Inhibition/Knockdown | Reference |
| PC-3 | Prostate Cancer | High | Reduced cell viability and increased sensitivity to cisplatin. | [8][9] |
| DU145 | Prostate Cancer | High | Reduced cell viability. | [10] |
| LNCaP | Prostate Cancer | Low | - | [10] |
| A549 | Lung Cancer | High | - | [10] |
| HeLa | Cervical Cancer | Low | - | [10] |
| HSC2, HSC4, OSC20 | Oral Squamous Carcinoma | Slight | - | [11] |
| Ca9.22 | Oral Squamous Carcinoma | Moderate | - | [11] |
| HSC3, SAS | Oral Squamous Carcinoma | High | - | [11] |
| K562 | Chronic Myelogenous Leukemia | High PIM-1 surface expression | Less affected by a PIM-1 inhibitor compared to Raji and Daudi cells. | [9][12] |
| Raji, Daudi | Burkitt's Lymphoma | - | Dose-dependent decrease in cell viability with a PIM-1 inhibitor. Daudi cells were more sensitive. | [12] |
| Non-IPF Lung Fibroblasts | Normal Lung Fibroblasts | - | Used as a model to study the role of PIM-1 in senescence; this compound at 3 µM was not cytotoxic. | [13] |
| HER2-positive breast cancer cell lines | Breast Cancer | - | More sensitive to PIM-1 inhibitors (SMI-4a and SGI-1776) compared to HER2-negative lines. | [14][15] |
| Triple-Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Increased copy number and expression | Dependent on PIM-1 for proliferation and protection from apoptosis. | [16][17] |
Note: The effects listed are for PIM-1 inhibition in general and may not be specific to this compound unless stated. Researchers should determine the optimal concentration and IC50 for their specific cell line of interest.
Experimental Protocols
Key Experiment 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Key Experiment 2: Western Blot Analysis of PIM-1 and Downstream Targets
This protocol describes how to detect changes in the expression and phosphorylation of PIM-1 and its downstream targets after treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM-1, anti-phospho-BAD (Ser112), anti-BAD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | 1. Incorrect concentration of this compound: Calculation error or degradation of the compound. 2. Low PIM-1 expression in the cell line: The cell line may not be dependent on PIM-1 signaling. 3. Cell permeability issues: The compound may not be efficiently entering the cells. 4. High ATP concentration in the assay: As an ATP-competitive inhibitor, high intracellular ATP can compete with this compound. | 1. Verify stock solution concentration: Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained. 2. Check PIM-1 expression: Perform a Western blot to confirm PIM-1 expression in your cell line. Consider using a positive control cell line with known high PIM-1 expression. 3. Increase incubation time: Allow more time for the compound to enter the cells and exert its effect. 4. Use serum-free or low-serum medium: This can reduce intracellular ATP levels prior to and during treatment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Edge effects in multi-well plates: Evaporation from the outer wells. 3. Inaccurate pipetting: Errors in dispensing cells or reagents. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Fill the outer wells with sterile PBS or medium without cells. 3. Use calibrated pipettes: Ensure proper pipetting technique. |
| Unexpected cell death at low concentrations | 1. Off-target effects: Although selective, high concentrations may inhibit other kinases. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Perform a dose-response curve: Determine the optimal concentration range for PIM-1 inhibition without significant toxicity. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration below 0.5% (v/v) in the cell culture medium. |
| Difficulty detecting downstream effects (e.g., p-BAD) | 1. Suboptimal antibody: The primary antibody may not be sensitive enough. 2. Incorrect time point: The phosphorylation event may be transient. 3. Low basal phosphorylation: The target protein may have low basal phosphorylation in the chosen cell line. | 1. Validate the antibody: Use a positive control lysate or a cell line known to have high levels of the target protein. 2. Perform a time-course experiment: Analyze protein phosphorylation at different time points after treatment. 3. Stimulate the pathway: If applicable, use a known agonist to increase the basal phosphorylation of the target before inhibitor treatment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 15. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of TCS PIM-1 1 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4] It binds to the ATP-binding site of the PIM-1 kinase, preventing the phosphorylation of its downstream targets.[1] This inhibition disrupts signaling pathways involved in cell cycle progression and apoptosis, making it a subject of interest in cancer research.[5][6]
Q2: How selective is this compound?
A2: this compound displays high selectivity for PIM-1 kinase. It shows significantly less activity against the related PIM-2 kinase and MEK1/2.[1][2][3][4] This selectivity is crucial for minimizing off-target effects in experimental models.
Q3: What is the recommended solvent for in vitro and in vivo use?
A3: For in vitro assays, this compound is readily soluble in DMSO, with concentrations up to 100 mM being achievable. For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as 0.5% DMSO in a larger volume of a carrier like PBS or a formulation with carboxymethylcellulose sodium (CMC-Na) for oral administration.[1][4][7]
Q4: What are the known downstream effects of PIM-1 inhibition by this compound?
A4: PIM-1 kinase has a variety of downstream targets that regulate cell survival and proliferation.[6][8][9] Inhibition of PIM-1 by this compound can lead to decreased phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[10] It can also affect the expression of cell cycle regulators. In some cancer models, PIM-1 inhibition has been shown to reduce tumor growth.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | Suboptimal formulation/solubility: The compound may be precipitating out of solution upon administration. | - Prepare a fresh solution for each experiment. - Use sonication to aid dissolution in DMSO before dilution.[3] - For intraperitoneal injection, ensure the final DMSO concentration is low (e.g., < 5%) to avoid precipitation and animal toxicity. A common vehicle is 0.5% DMSO in PBS.[1][7] - For oral gavage, consider formulating with 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na).[4] |
| Inadequate dosage or dosing frequency: The concentration of the inhibitor at the tumor site may not be sufficient to inhibit PIM-1 effectively. | - Perform a dose-response study to determine the optimal dose for your specific animal model. - Review literature for similar in vivo studies to guide dose selection. - Consider the pharmacokinetic properties of the compound if available, to determine the appropriate dosing frequency. | |
| Drug resistance: The tumor model may have intrinsic or acquired resistance to PIM-1 inhibition. | - Analyze the expression levels of PIM-1 in your tumor model.[11] - Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways.[12] - Consider combination therapies. For example, combining PIM-1 inhibitors with other agents has shown promise in overcoming resistance.[12][13] | |
| Observed toxicity or off-target effects | High concentration of the inhibitor: While selective, high concentrations of this compound may lead to off-target effects.[14] | - Reduce the administered dose. - Monitor for signs of toxicity in the animals (e.g., weight loss, behavioral changes). - If off-target effects are suspected, perform a screen against a panel of kinases to identify potential off-targets at the concentrations being used.[14] |
| Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects. | - Run a vehicle-only control group to assess any toxicity related to the delivery solution. - Minimize the concentration of organic solvents like DMSO in the final formulation. | |
| Variability in experimental results | Inconsistent formulation preparation: Differences in the preparation of the dosing solution can lead to variability. | - Standardize the protocol for preparing the dosing solution, including the source and purity of the compound and solvents. - Ensure complete dissolution of the compound before administration. |
| Biological variability: Inherent differences between individual animals can contribute to variability. | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and weight-matched across experimental groups. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Reference(s) |
| PIM-1 | 50 nM | [1][2][3][4] |
| PIM-2 | > 20,000 nM | [1][2][3][4] |
| MEK1/2 | > 20,000 nM | [1][2][3][4] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add pure, sterile DMSO to dissolve the powder to a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
For a final concentration of 0.5% DMSO, dilute the stock solution 200-fold in sterile PBS (pH 7.4).
-
For example, to prepare 1 mL of dosing solution, add 5 µL of the DMSO stock solution to 995 µL of sterile PBS.
-
Vortex the working solution immediately before administration to ensure homogeneity.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., a line known to overexpress PIM-1) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (prepared as in Protocol 1) or vehicle control to the respective groups via the desired route (e.g., IP injection).
-
Dosing frequency will depend on the experimental design (e.g., once daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for PIM-1 signaling pathway components, immunohistochemistry).
-
Mandatory Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with TCS PIM-1 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected phenotypes encountered during experiments with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4] It functions by binding to the ATP-binding site of the PIM-1 kinase, preventing the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition blocks the pro-survival and anti-apoptotic signaling pathways regulated by PIM-1.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for PIM-1 kinase over other related kinases such as PIM-2 and MEK1/2.[1][2][3][4][5]
Summary of this compound In Vitro Potency
| Target Kinase | IC50 (nM) |
| PIM-1 | 50 |
| PIM-2 | >20,000 |
| MEK1/2 | >20,000 |
Q3: My inhibitor is potent in biochemical assays but shows a weaker effect in cell-based assays. Why?
This discrepancy can arise from several factors:
-
High Intracellular ATP: Cellular ATP concentrations are much higher than those used in many biochemical assays and can outcompete ATP-competitive inhibitors like this compound.[6]
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.[6]
-
Target Expression: The target kinase, PIM-1, may not be expressed or may be inactive in the chosen cell line.[6]
Troubleshooting Unexpected Phenotypes
Issue 1: I'm observing a cellular phenotype that doesn't align with the known functions of PIM-1, such as unexpected toxicity or paradoxical pathway activation.
This is a strong indicator of a potential off-target effect. Here’s how to troubleshoot:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[6] | Identification of potential off-target kinases that could be responsible for the observed phenotype.[6] |
| The inhibitor affects a non-kinase protein. | Perform a target deconvolution study using methods like chemical proteomics or cellular thermal shift assays (CETSA).[6][7] | Identification of non-kinase binding partners that may be mediating the unexpected effects.[6] |
| The inhibitor paradoxically activates a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[6][8] | Identification of unexpectedly activated pathways that can explain the observed phenotype.[6] |
| Use of a structurally unrelated PIM-1 inhibitor. | Treat cells with a different, structurally distinct PIM-1 inhibitor. | If the unexpected phenotype is not reproduced, it is likely an off-target effect of this compound. If the phenotype is the same, it may be a previously uncharacterized on-target effect of PIM-1 inhibition. |
| Rescue Experiment. | Overexpress a drug-resistant mutant of PIM-1 in your cell line and treat with this compound.[6] | If the phenotype is reversed, it is an on-target effect. If it persists, it is likely an off-target effect.[6] |
Issue 2: The observed phenotype is inconsistent across experiments.
| Potential Cause | Recommended Action | Expected Outcome |
| Experimental Variability. | Ensure consistent cell passage number, seeding density, and inhibitor preparation.[7] | Increased reproducibility of results. |
| Inhibitor Instability. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.[4] | Consistent inhibitor potency across experiments. |
| Cell Line-Specific Effects. | Test the inhibitor on a panel of cell lines with varying expression levels of PIM-1 and potential off-target kinases.[7] | Understanding if the phenotype is cell-context dependent. |
Key Experimental Protocols
1. Kinome Profiling
-
Objective: To identify off-target kinases of this compound.
-
Methodology:
-
Select a reputable vendor for kinase profiling services.
-
Provide a sample of this compound at a concentration typically 10- to 100-fold higher than its PIM-1 IC50 (e.g., 0.5 - 5 µM) to identify even weak off-target interactions.
-
The service will screen the inhibitor against a large panel of purified kinases (e.g., >400).
-
The activity of each kinase is measured in the presence of the inhibitor, and the percent inhibition is calculated relative to a vehicle control.
-
Data Analysis: Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[6] For any identified off-targets, perform follow-up dose-response assays to determine the IC50 value.[6]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with PIM-1 and potential off-targets in a cellular context.
-
Methodology:
-
Treat intact cells with either vehicle or this compound at various concentrations.
-
Heat the cell lysates at a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting for the presence of PIM-1 and suspected off-target proteins.
-
Data Analysis: Binding of this compound will stabilize PIM-1 (and any true off-targets), leading to a higher melting temperature compared to the vehicle-treated control.
-
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Troubleshooting Unexpected Phenotypes.
Caption: Logical Relationships in Diagnosing Unexpected Phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Navigating High-Concentration TCS PIM-1 1: A Technical Support Guide
Welcome to the technical support center for TCS PIM-1 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound, with a particular focus on the cytotoxic effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established selective inhibitory concentration for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1][2][3][4][5][6] It exhibits high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2, with IC50 values for these off-targets being greater than 20,000 nM.[1][2][3][4][6]
Q2: Is cytotoxicity expected at high concentrations of this compound?
A2: Yes, cytotoxicity at high concentrations of this compound is an expected outcome and has been documented in various cancer cell lines. While the compound is highly selective for PIM-1 at nanomolar concentrations, micromolar concentrations can lead to off-target effects and broader cellular impacts, culminating in cell death.
Q3: What are the typical cytotoxic concentration ranges for this compound?
A3: The cytotoxic concentrations of this compound can vary depending on the cell line and the duration of treatment. For instance, in Burkitt's lymphoma cell lines, the IC50 for cell viability after 48 hours was found to be 10 µM for Daudi cells and 20 µM for Raji cells.[7] In glioblastoma neurospheres, a concentration of 12.5 µM was sufficient to cause significant disruption, with 50 µM leading to a near-complete absence of larger neurospheres after three days.[8] Conversely, a concentration of 3 µM was reported as non-cytotoxic to human lung fibroblasts.[9]
Q4: What is the underlying mechanism of cytotoxicity at high concentrations?
A4: The cytotoxicity of high concentrations of this compound is linked to the induction of apoptosis. PIM-1 is a serine/threonine kinase that plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad.[10] By inhibiting PIM-1, this compound prevents the inactivation of Bad, leading to the activation of the apoptotic cascade.[10] Furthermore, PIM-1 inhibition has been shown to affect the pro-survival Akt signaling pathway.[10] At high concentrations, off-target effects may also contribute to cytotoxicity.[11][12]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at concentrations intended to be selective.
-
Possible Cause 1: Inaccurate Compound Concentration.
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting: Different cell lines exhibit varying sensitivities to PIM-1 inhibition. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration range for selective inhibition versus cytotoxicity.
-
-
Possible Cause 3: Prolonged Incubation Time.
-
Troubleshooting: The duration of exposure to the inhibitor can significantly impact cell viability. Consider reducing the incubation time and performing a time-course experiment to assess the onset of cytotoxicity.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting: Ensure a single-cell suspension and uniform seeding density across all wells of your assay plate. Inconsistent cell numbers will lead to variability in the final readout.
-
-
Possible Cause 2: Edge Effects in Assay Plates.
-
Troubleshooting: To minimize evaporation and temperature gradients that can affect cell growth, avoid using the outer wells of the assay plate for experimental samples. Fill these wells with sterile media or PBS instead.
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting: High concentrations of compounds can sometimes precipitate out of solution in cell culture media. Visually inspect your wells under a microscope for any signs of precipitation. If observed, you may need to adjust the final solvent concentration or use a different formulation.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound in various cell lines.
| Cell Line | Assay Duration | IC50 / Effective Concentration | Reference |
| Daudi (Burkitt's Lymphoma) | 48 hours | 10 µM | [7] |
| Raji (Burkitt's Lymphoma) | 48 hours | 20 µM | [7] |
| K562 (Chronic Myelogenous Leukemia) | 48 hours | 30 µM | [7] |
| LN-18 (Glioblastoma Neurospheres) | 3 days | 50 µM (near absence of large neurospheres) | [8] |
| LN-18 (Glioblastoma Neurospheres) | 7 days | 12.5 µM (strong disturbance) | [8] |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells per well in a 96-well plate).
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway illustrating how high concentrations of this compound induce apoptosis.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Pim | TargetMol [targetmol.com]
- 5. 美国GlpBio - this compound | Pim-1 kinase inhibitor,ATP-competitve | Cas# 491871-58-0 [glpbio.cn]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding freeze-thaw degradation of TCS PIM-1 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the PIM-1 kinase inhibitor, TCS PIM-1 1. The following information is intended to help avoid common pitfalls, such as freeze-thaw degradation, and to ensure the reliable performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored as a powder at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years under these conditions.[1][2] For shorter periods, storage at +4°C is also acceptable according to some manufacturers.[3][4] It is stable at room temperature for the duration of shipping.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3][4][5] It is soluble to at least 100 mM in DMSO.[3][4] Using fresh, moisture-free DMSO is crucial as absorbed water can reduce the solubility of the compound.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mM). It is critical to then aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][6] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of this compound.[1][6] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Each thaw cycle can introduce water into the stock solution, which may cause the compound to precipitate or undergo hydrolysis, leading to a loss of potency.
Q5: What is the stability of this compound in a DMSO stock solution?
A5: The stability of this compound in a DMSO stock solution depends on the storage temperature. When stored in single-use aliquots, it is stable for at least one month at -20°C and for up to a year or even two years at -80°C.[1][6]
Q6: My this compound solution appears to have precipitated. What should I do?
A6: If you observe precipitation in your stock solution, you can try to redissolve the compound by warming the vial to room temperature and vortexing or sonicating it.[4] If precipitation occurs when diluting the DMSO stock into an aqueous medium, gentle warming (up to 37°C) and vortexing may help. However, it is best to prepare fresh dilutions from a clear stock solution for your experiments.
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent results in cellular assays.
-
Possible Cause: Degradation of this compound due to multiple freeze-thaw cycles or improper storage.
-
Troubleshooting Steps:
-
Use a fresh aliquot: Thaw a new, single-use aliquot of your this compound stock solution that has not undergone previous freeze-thaw cycles.
-
Prepare fresh dilutions: Always prepare fresh working dilutions of the inhibitor in your cell culture medium immediately before each experiment.
-
Verify stock solution integrity: If the issue persists, consider preparing a fresh stock solution from the powdered compound.
-
Perform a quality control check: If possible, use an analytical method like HPLC to check the purity of your stock solution compared to a freshly prepared standard.
-
Include positive and negative controls: Ensure your assay includes appropriate controls to verify that the experimental system is working as expected.
-
Issue 2: Precipitation of the compound when diluting into aqueous media.
-
Possible Cause: Poor aqueous solubility of this compound, leading to it "crashing out" of solution.
-
Troubleshooting Steps:
-
Optimize final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity and solubility issues.
-
Stepwise dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution step.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.
-
Gentle mixing: Mix the solution thoroughly but gently by pipetting or inverting immediately after adding the compound.
-
Consider a lower stock concentration: If precipitation is persistent, try using a lower concentration for your DMSO stock solution.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Supplier | Recommended Storage Temperature | Stated Stability |
| Powder | R&D Systems | +4°C | Not specified |
| Selleck Chemicals | -20°C | 3 years | |
| Cayman Chemical | -20°C | ≥ 4 years | |
| Tocris Bioscience | +4°C | Not specified | |
| MedChemExpress | -20°C (3 years), +4°C (2 years) | 2-3 years | |
| In Solvent (DMSO) | Selleck Chemicals | -80°C (1 year), -20°C (1 month) | 1 month to 1 year |
| MedChemExpress | -80°C (2 years), -20°C (1 year) | 1 to 2 years |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assay for this compound
This protocol allows you to assess the stability of your this compound stock solution after multiple freeze-thaw cycles.
Objective: To determine the effect of repeated freeze-thaw cycles on the biological activity of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line known to be sensitive to PIM-1 inhibition
-
Appropriate cell culture medium and supplements
-
Reagents for a cell viability or kinase activity assay (e.g., CellTiter-Glo®, kinase assay kit)
-
Multi-well plates
-
Standard laboratory equipment (pipettes, incubators, plate reader, etc.)
Methodology:
-
Prepare a Master Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create Aliquots:
-
Control Aliquot (Cycle 0): Immediately take a portion of the master stock, dilute it to the working concentration for your assay, and use it in the experiment. Store the remaining high-concentration control aliquot at -80°C and do not subject it to further freeze-thaw cycles.
-
Experimental Aliquot: Take another portion of the master stock solution for the freeze-thaw experiment.
-
-
Perform Freeze-Thaw Cycles:
-
Freeze the experimental aliquot at -20°C or -80°C for at least 1 hour.
-
Thaw the aliquot at room temperature until it is completely liquid.
-
This constitutes one freeze-thaw cycle.
-
Repeat this process for a desired number of cycles (e.g., 1, 3, 5, 10 cycles). After each designated cycle, take a small sample for testing.
-
-
Cell-Based Assay:
-
Seed your chosen cell line in a multi-well plate at a predetermined density.
-
Prepare a dose-response curve for this compound from the control aliquot (Cycle 0) and the aliquots from each freeze-thaw cycle.
-
Treat the cells with the different inhibitor dilutions and a vehicle control (DMSO only).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay or a target-specific kinase activity assay.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each freeze-thaw condition.
-
Compare the IC50 values from the freeze-thawed aliquots to the IC50 value of the control (Cycle 0) aliquot. A significant increase in the IC50 value indicates a loss of compound activity and degradation.
-
Mandatory Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for this compound activity issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Concentration on TCS PIM-1 1 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the effects of serum concentration on the activity of the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the PIM-1 kinase.[1][2][3][4][5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, making it a significant target in cancer research.[6][7] this compound binds to the ATP-binding pocket of PIM-1, preventing the phosphorylation of its downstream substrates and thereby inhibiting its biological activity.[1][5]
Q2: How can serum in my cell culture media affect the apparent activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin and alpha-1-acid glycoprotein (B1211001) being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins. This binding is reversible, but it sequesters the inhibitor, reducing the concentration of the "free" drug that is available to enter cells and interact with its target, PIM-1 kinase. Consequently, in the presence of serum, a higher total concentration of this compound may be required to achieve the same level of PIM-1 inhibition as in a serum-free environment. This phenomenon is often observed as an increase in the half-maximal inhibitory concentration (IC50) value.
Q3: What is an IC50 shift and how does it relate to serum concentration?
A3: An IC50 shift refers to the increase in the measured IC50 value of an inhibitor in the presence of serum compared to a serum-free or low-serum condition. This shift is a direct consequence of serum protein binding. The higher the concentration of serum proteins and the stronger the affinity of the inhibitor for these proteins, the more pronounced the IC50 shift will be.
Q4: Should I perform my PIM-1 kinase assays in the presence or absence of serum?
A4: The choice depends on the goal of your experiment.
-
Biochemical Assays: For determining the direct inhibitory activity of this compound on the PIM-1 enzyme, serum-free conditions are ideal to avoid the confounding factor of protein binding.
-
Cell-Based Assays: If you aim to understand the efficacy of the inhibitor in a more physiologically relevant context, including serum in your cell culture media is important. However, it is crucial to be aware of the potential for an IC50 shift and to maintain a consistent serum concentration across your experiments for comparable results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50 value for this compound in a cell-based assay. | Serum Protein Binding: Components in the serum (e.g., Fetal Bovine Serum - FBS) are binding to the inhibitor, reducing its free and active concentration. | - Quantify the IC50 shift: Determine the IC50 of this compound in your assay at different serum concentrations (e.g., 1%, 5%, 10% FBS) to understand the magnitude of the effect. - Standardize Serum Concentration: Use a consistent and reported concentration of serum in all your experiments to ensure reproducibility. - Consider Serum-Reduced or Serum-Free Media: If your cell line can tolerate it for the duration of the experiment, reducing the serum concentration can minimize the IC50 shift. |
| Inconsistent results between experimental replicates. | Variability in Serum Lots: Different lots of serum can have varying protein compositions, leading to differences in inhibitor binding. | - Use a Single Lot of Serum: For a given set of experiments, use the same lot of FBS to minimize variability. - Pre-screen Serum Lots: If possible, test new lots of serum for their effect on your assay before use in large-scale experiments. |
| Low or no apparent activity of this compound. | High Serum Concentration: The concentration of serum in your assay may be too high, leading to excessive binding and a significant reduction in the free inhibitor concentration. | - Perform a Serum Titration: Test a range of serum concentrations to find an optimal balance between maintaining cell health and minimizing inhibitor sequestration. - Increase Inhibitor Concentration: If high serum is necessary, you may need to use a higher concentration range of this compound to achieve the desired biological effect. |
| Precipitation of the inhibitor in the media. | Poor Solubility at High Concentrations: High concentrations of the inhibitor required to overcome serum binding may exceed its solubility in the culture media. | - Check Solubility Limits: Refer to the manufacturer's data sheet for the solubility of this compound in aqueous solutions.[2][4] - Use a Lower Serum Concentration: This will reduce the required inhibitor concentration, potentially avoiding solubility issues. |
Data Presentation
Table 1: Representative Impact of Serum Concentration on Kinase Inhibitor IC50
| Serum Concentration | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0% | 50 | 1 |
| 1% | 150 | 3 |
| 5% | 500 | 10 |
| 10% | 1250 | 25 |
Note: These are hypothetical values to illustrate the concept of an IC50 shift. The actual shift for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro PIM-1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a standard luminescent kinase assay and can be used to determine the IC50 of this compound in a serum-free environment.[6]
Materials:
-
Recombinant PIM-1 Kinase
-
PIM-1 Substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of PIM-1 kinase in kinase buffer.
-
Prepare a solution of PIM-1 substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).
-
Add 2 µL of the PIM-1 kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
-
Protocol 2: Determining the Impact of Serum on this compound IC50 in a Cell-Based Assay
This protocol outlines a method to quantify the IC50 shift of this compound in the presence of different serum concentrations.
Materials:
-
A cell line that expresses PIM-1 and has a relevant downstream signaling readout (e.g., phosphorylation of a known PIM-1 substrate).
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Assay plates (e.g., 96-well plates)
-
Detection reagents for the chosen readout (e.g., phospho-specific antibody for Western blot or ELISA).
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Prepare Media with Different Serum Concentrations:
-
Prepare batches of cell culture medium containing different final concentrations of FBS (e.g., 0%, 1%, 5%, 10%).
-
-
Prepare Inhibitor Dilutions:
-
For each serum concentration, prepare a serial dilution of this compound in the corresponding medium.
-
-
Inhibitor Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and serum.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for inhibitor action.
-
-
Assay Readout:
-
Lyse the cells and perform the chosen assay to measure the downstream effect of PIM-1 inhibition (e.g., Western blot for p-BAD, ELISA, or a cell viability assay).
-
-
Data Analysis:
-
For each serum concentration, plot the readout signal against the logarithm of the this compound concentration.
-
Determine the IC50 value for each serum concentration using a suitable curve-fitting algorithm.
-
Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in the absence of serum.
-
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Serum Impact on this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. promega.com [promega.com]
- 7. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Verifying the Purity and Identity of TCS PIM-1 1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to verifying the purity and identity of the PIM-1 kinase inhibitor, TCS PIM-1 1. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key analytical data.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of this compound?
-
Q2: How should I store this compound?
-
A2: For long-term stability, this compound should be stored as a solid at +4°C.[2] Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C to minimize degradation.
-
-
Q3: My observed molecular weight in the mass spectrum is different from the expected value. What could be the reason?
-
A3: Discrepancies in the observed mass-to-charge ratio (m/z) can arise from the formation of different adducts during ionization. Common adducts for small molecules include the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Ensure your mass spectrometry software is calibrated and consider the possibility of these common adducts when analyzing your data.
-
-
Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
-
A4: this compound is soluble in DMSO up to 100 mM.[2] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced effects.
-
-
Q5: The inhibitory activity of my this compound appears to be lower than expected. What are the potential causes?
-
A5: A decrease in inhibitory activity can be due to several factors, including degradation of the compound, inaccurate concentration of the stock solution, or issues with the assay itself. It is recommended to verify the purity and concentration of your stock solution using the analytical methods described below. Additionally, ensure that the assay conditions, such as ATP concentration, are appropriate for an ATP-competitive inhibitor.
-
Data Presentation
The following tables summarize the key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | [3] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 367.2 g/mol | [1][2] |
| Purity (typical) | ≥98% (by HPLC) | [1][2] |
| Appearance | Yellow solid | |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| CAS Number | 491871-58-0 | [2][3] |
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 368.0131 |
| [M+Na]⁺ | 390.0050 |
| [M+K]⁺ | 405.9789 |
Note: The calculated m/z values are based on the most abundant isotopes.
Table 3: Representative ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆)
Disclaimer: The following are predicted chemical shifts based on the structure of this compound and data from structurally related substituted pyridone compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | m |
| Pyridone NH | ~11.5 | br s |
| Phenolic OH | ~10.0 | br s |
Experimental Protocols
The following are detailed methodologies for key experiments to verify the identity and purity of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Inject 10 µL.
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Look for the expected m/z values corresponding to the protonated molecule [M+H]⁺ and other potential adducts as listed in Table 2.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H-NMR: Acquire a standard proton NMR spectrum.
-
¹³C-NMR: Acquire a standard carbon NMR spectrum.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts for the aromatic, pyridone, and phenolic protons (as indicated in Table 3) and the expected number of carbon signals.
Visualizations
Experimental Workflow for Purity and Identity Verification
Caption: Workflow for verifying the purity and identity of this compound.
Simplified PIM-1 Signaling Pathway
References
Validation & Comparative
Validating On-Target Effects of TCS PIM-1 1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCS PIM-1 1, a potent and selective inhibitor of PIM-1 kinase, with other commercially available PIM-1 inhibitors. The information presented is curated from publicly available research to assist in the selection of the most appropriate tool compounds for studying PIM-1 kinase in a cellular context. This guide details the on-target effects, comparative potency, and experimental protocols for validation.
Introduction to PIM-1 Kinase and its Inhibition
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1][2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2][3] PIM-1 exerts its effects by phosphorylating a range of downstream substrates, including STAT3, STAT5, NF-κB, and the pro-apoptotic protein Bad.[1][4] Small molecule inhibitors are invaluable tools for elucidating the cellular functions of PIM-1 and for validating it as a drug target.
This compound is a well-characterized, ATP-competitive inhibitor of PIM-1 kinase with a reported IC50 of 50 nM.[5] It exhibits high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2 (IC50 > 20,000 nM).[5] This guide will compare the cellular on-target effects of this compound with other notable PIM-1 inhibitors.
Comparative Analysis of PIM-1 Inhibitors
The following table summarizes the in vitro potencies of this compound and a selection of alternative PIM-1 inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions. The data presented here is compiled from various sources for comparative purposes.
| Inhibitor | Type | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Key Off-Targets | Reference(s) |
| This compound | Selective | 50 | >20,000 | Not Reported | MEK1/2 (>20,000 nM) | [5][6] |
| SMI-4a | Selective | 17 | Modest Inhibition | Not Reported | - | [7][8] |
| AZD1208 | Pan-PIM | 0.4 | 5 | 1.9 | - | [7][9] |
| SGI-1776 | Pan-PIM | 7 | 363 | 69 | Flt-3, Haspin | [7][10] |
| CX-6258 | Pan-PIM | 5 | 25 | 16 | - | [7] |
Experimental Validation of On-Target Effects
Validating that a small molecule inhibitor engages and inhibits its intended target within a cell is critical for interpreting experimental results. The following are key experimental approaches to confirm the on-target effects of this compound.
Western Blotting for Downstream Substrate Phosphorylation
A primary method to confirm PIM-1 inhibition in cells is to measure the phosphorylation status of its known downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with the inhibitor indicates on-target activity.
Key PIM-1 Substrates for Western Blot Analysis:
-
p-Bad (Ser112/Ser136): PIM-1 phosphorylation of Bad at these sites is anti-apoptotic. Inhibition of PIM-1 leads to a decrease in p-Bad levels.[11]
-
p-4E-BP1 (Thr37/46): PIM-1 can regulate protein synthesis through the mTORC1 pathway, which includes the phosphorylation of 4E-BP1.[12]
-
p-STAT3 (Ser727): While PIM-1 is a downstream target of the JAK/STAT pathway, it can also phosphorylate STAT3, creating a feedback loop.[9]
Detailed Protocol: Western Blotting for Phospho-Substrates
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Bad Ser112) overnight at 4°C with gentle agitation. Use a separate blot to probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16][17]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the desired concentrations of this compound or a vehicle control for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble PIM-1 protein in each sample by Western blotting, as described in the protocol above.
-
Data Analysis: Plot the amount of soluble PIM-1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[16]
Visualizing the PIM-1 Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PIM-1 signaling pathway and the experimental workflows for its validation.
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for Validating PIM-1 Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
This compound is a valuable tool for studying the cellular functions of PIM-1 kinase due to its potency and selectivity. This guide provides a framework for comparing this compound to other available inhibitors and outlines detailed experimental protocols for validating its on-target effects in cells. By employing rigorous experimental validation, researchers can confidently attribute observed cellular phenotypes to the inhibition of PIM-1, thereby advancing our understanding of its role in health and disease.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Specificity of TCS PIM-1 1: A Comparative Guide Using Pim-1 siRNA
For researchers in oncology and drug development, establishing the specificity of a kinase inhibitor is a critical step in validating its potential as a therapeutic agent. This guide provides a comparative analysis of the Pim-1 kinase inhibitor, TCS PIM-1 1, and demonstrates how Pim-1 small interfering RNA (siRNA) can be employed to unequivocally confirm its on-target activity. This document offers detailed experimental protocols, comparative data, and visualizations to support researchers in their study of Pim-1 signaling.
Comparison of this compound and Pim-1 siRNA Effects
To ascertain that the cellular effects of this compound are a direct consequence of Pim-1 kinase inhibition, a parallel experiment using Pim-1 siRNA is the gold standard. The siRNA specifically targets and degrades Pim-1 mRNA, leading to a reduction in Pim-1 protein levels. If the pharmacological inhibitor and the genetic knockdown produce analogous biological outcomes, it strongly supports the inhibitor's specificity.
Below is a summary of expected comparative data from experiments designed to validate the specificity of this compound.
| Parameter | This compound Treatment | Pim-1 siRNA Transfection | Negative Control siRNA | Untreated Control |
| Pim-1 Protein Level | No significant change | Significant reduction | No significant change | Baseline |
| Phospho-Bad (Ser112/Ser136) | Significant reduction | Significant reduction | No significant change | Baseline |
| Cell Viability | Dose-dependent decrease | Significant decrease | No significant change | Baseline |
| Apoptosis (Caspase-3/7 activity) | Dose-dependent increase | Significant increase | No significant change | Baseline |
| Cell Cycle Arrest (G1 phase) | Dose-dependent increase | Significant increase | No significant change | Baseline |
Alternative Pim-1 Inhibitors: A Specificity Overview
While this compound is a potent and selective inhibitor, several other compounds targeting Pim-1 are available. The choice of inhibitor can be critical depending on the specific research context, and their selectivity profiles should be carefully considered.
| Inhibitor | IC50 (Pim-1) | Selectivity Profile |
| This compound | 50 nM[1][2][3] | Highly selective over Pim-2 and MEK1/2 (>20,000 nM)[2][3][4]. |
| SGI-1776 | 7 nM[5] | Potent inhibitor of Pim-1, with 50- and 10-fold selectivity over Pim-2 and Pim-3, respectively. Also inhibits FLT3[5][6]. |
| AZD1208 | 0.4 nM[5] | A potent, orally available pan-Pim kinase inhibitor (Pim-1, Pim-2, Pim-3)[5]. |
| CX-6258 | 5 nM[5] | A potent, orally efficacious pan-Pim kinase inhibitor (Pim-1, Pim-2, and Pim-3)[7]. |
| TP-3654 | Ki of 5 nM[5] | A second-generation PIM inhibitor with greater potency for PIM-1 and PIM-3 over PIM-2[5][8]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following protocols provide a framework for validating the specificity of this compound using Pim-1 siRNA.
Pim-1 siRNA Transfection and Cell Viability Assay
Objective: To knock down Pim-1 expression and assess the impact on cell viability.
Materials:
-
Pim-1 siRNA (pool of 3 target-specific siRNAs) and non-targeting control siRNA[11]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
96-well plates
-
MTT or CCK-8 assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection[12].
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-50 nM of Pim-1 siRNA or control siRNA in Opti-MEM[10][12].
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation[12].
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator[13].
-
Cell Viability Assay:
-
After incubation, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control siRNA-treated cells.
-
Western Blot Analysis of Pim-1 and Downstream Targets
Objective: To confirm Pim-1 knockdown and assess the phosphorylation status of downstream targets.
Materials:
-
Cell lysates from transfected and inhibitor-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Pim-1, anti-phospho-Bad (Ser112/Ser136), anti-Bad, anti-cleaved caspase-9, anti-Akt, anti-phospho-Akt (Ser473), and anti-β-actin (as a loading control)[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language with Graphviz.
Caption: Experimental workflow for validating this compound specificity.
Caption: Simplified Pim-1 signaling pathway in cell survival and proliferation.
Caption: Comparison of different classes of Pim-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. adooq.com [adooq.com]
- 8. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to PIM-1 Kinase Inhibitors: TCS PIM-1 1 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that have emerged as significant targets in oncology and immunoinflammatory diseases.[1][2] Their role in regulating cell survival, proliferation, and apoptosis makes them attractive targets for therapeutic intervention. This guide provides an objective comparison of TCS PIM-1 1, a potent PIM-1 inhibitor, with other notable PIM-1 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Common Ground
This compound is an ATP-competitive inhibitor of PIM-1 kinase.[3][4][5][6] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group to its downstream substrates. This mechanism is shared by many other PIM-1 inhibitors, including SGI-1776, AZD1208, and GDC-0339.
Comparative Efficacy and Selectivity
The potency and selectivity of a kinase inhibitor are critical parameters for its potential as a therapeutic agent. The following table summarizes the in vitro inhibitory activities of this compound and other selected PIM-1 inhibitors against the three PIM kinase isoforms.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | PIM-1 Ki (nM) | PIM-2 Ki (nM) | PIM-3 Ki (nM) | Notes |
| This compound | 50 [3][4][7][8] | >20,000 [3][4][7][8] | >20,000 [3][4] | - | - | - | Highly selective for PIM-1. |
| SGI-1776 | 7[8][9] | 363[8][9] | 69[8][9] | - | - | - | Potent PIM-1 inhibitor with off-target effects on Flt-3.[8] Phase I trials revealed cardiotoxicity. |
| AZD1208 | 0.4[5][7] | 5[5][7] | 1.9[5][7] | 0.1 | 1.92 | 0.4 | A potent pan-PIM inhibitor. No longer in clinical development due to modest activity.[10] |
| GDC-0339 | - | - | - | 0.03[4][11] | 0.1[4][11] | 0.02[4][11] | A highly potent pan-PIM inhibitor investigated for multiple myeloma.[4][11] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, an indication of how potent an inhibitor is.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Once expressed, PIM kinases phosphorylate a wide range of downstream targets to promote cell survival and proliferation.
Caption: The PIM-1 kinase signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize PIM-1 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase in a cell-free system. A common method is a luminescence-based assay that measures the amount of ADP produced.[6]
Materials:
-
Recombinant PIM-1 enzyme
-
PIM-1 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2 µL of PIM-1 enzyme solution to each well.
-
Add 2 µL of a mixture of the PIM-1 substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a kinase inhibition assay.
Cell Viability Assay
This assay determines the effect of a PIM-1 inhibitor on the viability and proliferation of cancer cells that are dependent on PIM-1 signaling. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.[12]
Materials:
-
Cancer cell line known to express PIM-1 (e.g., leukemia or prostate cancer cell lines)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom assay plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for a cell viability assay.
Conclusion
This compound stands out as a highly selective inhibitor of PIM-1 kinase, offering a valuable tool for researchers studying the specific roles of this isoform. In contrast, other inhibitors like AZD1208 and GDC-0339 exhibit pan-PIM inhibition, which can be advantageous in certain therapeutic contexts but may also lead to broader off-target effects. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. This guide provides a foundation for making informed decisions by presenting a clear comparison of key inhibitors based on available experimental data.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. assayquant.com [assayquant.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PIM Kinase Inhibitors in Prostate Cancer Cells: TCS PIM-1 1 versus SGI-1776
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent PIM kinase inhibitors, TCS PIM-1 1 and SGI-1776, with a focus on their activity in prostate cancer cells. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in the progression of various cancers, including prostate cancer, making them an attractive therapeutic target.[2] This guide evaluates the performance of this compound, a highly selective PIM-1 inhibitor, against SGI-1776, a pan-PIM kinase inhibitor, in the context of prostate cancer.
Data Presentation
Inhibitor Specificity and Potency
The following table summarizes the in vitro inhibitory activity of this compound and SGI-1776 against PIM kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PIM-1 | 50 | Highly selective over PIM-2 and MEK1/2 (>20,000 nM) | [1][3] |
| PIM-2 | >20,000 | [1][3] | ||
| MEK1/2 | >20,000 | [1][3] | ||
| SGI-1776 | PIM-1 | 7 | Pan-PIM inhibitor; also inhibits Flt-3 (44 nM) and Haspin (34 nM) | [4] |
| PIM-2 | 363 | [4] | ||
| PIM-3 | 69 | [4] |
Effects on Prostate Cancer Cell Viability
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| PC-3 | SGI-1776 | ~3.5 | [4] |
| DU145 | SGI-1776 | ~4.0 | [4] |
| LNCaP | SGI-1776 | ~2.5 | [4] |
| 22Rv1 | SGI-1776 | ~2.0 | [4] |
| C4-2B | SGI-1776 | ~2.0 | [4] |
| PC-3, DU145, LNCaP, 22Rv1, C4-2B | This compound | Not Available |
Experimental Protocols
Cell Viability Assay (for SGI-1776)
-
Cell Lines: PC-3, DU145, LNCaP, 22Rv1, and C4-2B prostate cancer cells.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of SGI-1776 for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay, which measures the amount of ATP present, indicating the number of metabolically active cells.[4]
Cell Cycle Analysis (for SGI-1776)
-
Cell Lines: C4-2B and 22Rv1 cells.
-
Method: Cells were cultured in 1% serum overnight and then treated with SGI-1776 for 24 hours. After treatment, cells were harvested, fixed in cold methanol, and stained with propidium (B1200493) iodide (PI) and RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]
Apoptosis Assay (for SGI-1776)
-
Cell Lines: C4-2B and 22Rv1 cells.
-
Method: Apoptosis was quantified by measuring caspase-3 activity. Cells were treated with increasing doses of SGI-1776 for 24 hours. A fluorometric protease assay was used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The results were normalized to untreated control cells.[6]
-
Alternative Method (Annexin V/PI Staining): Cells are treated with the inhibitor for a specified time, then washed and resuspended in an annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry.[7]
Western Blot Analysis of PIM Signaling
-
Objective: To analyze the phosphorylation status of PIM kinase substrates.
-
Protocol:
-
Cell Lysis: Prostate cancer cells are treated with the inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of PIM substrates (e.g., p-Bad (Ser112), Bad, p-p21 (Thr145), p21) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Visualizations
PIM-1 Signaling Pathway in Prostate Cancer
Caption: PIM-1 signaling pathway in prostate cancer and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing PIM kinase inhibitors.
Discussion and Conclusion
SGI-1776 demonstrates broad activity against all three PIM kinase isoforms and has shown efficacy in reducing cell viability, inducing G1 cell cycle arrest, and promoting apoptosis in a range of prostate cancer cell lines.[4][5] Its ability to resensitize chemoresistant cells to taxanes further highlights its therapeutic potential.[5]
This compound is a potent and highly selective inhibitor of PIM-1.[1][3] While this selectivity may offer advantages in minimizing off-target effects, there is a notable lack of publicly available data on its specific cellular effects in prostate cancer cell lines. Further studies are required to determine its IC50 values for cell viability and its impact on apoptosis and the cell cycle in this context to allow for a direct and comprehensive comparison with SGI-1776.
For researchers in prostate cancer drug development, SGI-1776 provides a well-characterized tool for studying the effects of pan-PIM inhibition. This compound, on the other hand, is an ideal candidate for investigating the specific roles of PIM-1 in prostate cancer progression and represents a lead compound for the development of more targeted therapies. The choice between these inhibitors will ultimately depend on the specific research question being addressed.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TCS PIM-1 1 vs. AZD1208 - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two prominent PIM kinase inhibitors: TCS PIM-1 1 and AZD1208. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, target selectivity, and in vitro efficacy, supported by experimental data and detailed protocols.
Introduction to PIM Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] this compound and AZD1208 are two small molecule inhibitors developed to target this kinase family, albeit with different selectivity profiles.
This compound is a potent and highly selective ATP-competitive inhibitor of PIM-1 kinase.[3] In contrast, AZD1208 is a potent, orally bioavailable pan-PIM kinase inhibitor, targeting all three PIM isoforms with low nanomolar efficacy.[4][5]
Mechanism of Action and Signaling Pathway
Both inhibitors function by blocking the ATP-binding site of their target PIM kinases, thereby preventing the phosphorylation of downstream substrates. The PIM kinase signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[6][7] Once activated, PIM kinases phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis, such as Bad, 4E-BP1, and p70S6K.[4][8] Inhibition of PIM kinases by compounds like this compound and AZD1208 leads to the suppression of these downstream signaling events, ultimately resulting in cell cycle arrest and induction of apoptosis in cancer cells.[4][9]
Head-to-Head Data Comparison
Biochemical Potency and Selectivity
A key differentiator between this compound and AZD1208 is their selectivity for the PIM kinase isoforms. This compound is highly selective for PIM-1, with significantly lower activity against PIM-2.[10] In contrast, AZD1208 is a pan-inhibitor, potently targeting all three PIM isoforms.[4]
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | PIM-1 | 50[10] | >400-fold selective over PIM-2 (IC50 >20,000 nM) and MEK1/2 (IC50 >20,000 nM).[10] |
| PIM-2 | >20,000[10] | ||
| MEK1/2 | >20,000[10] | ||
| AZD1208 | PIM-1 | 0.4[4] | Potent inhibitor of all three PIM isoforms.[4] |
| PIM-2 | 5.0[4] | ||
| PIM-3 | 1.9[4] |
A broader kinase selectivity profile for AZD1208 was determined using the KINOMEscan™ competition binding assay, which screened against 442 kinases. The results confirmed high affinity for the PIM kinases with minimal off-target binding.[4]
| Kinase Target | Kd (nM) |
| PIM1 | 0.20 |
| PIM3 | 0.76 |
| PIM2 | 0.88 |
| CDK7 | 38.0 |
| MAPK15 | 53.0 |
| CAMK4 | 360 |
| DAPK1 | 420 |
| HIPK3 | 480 |
| STK17B | 930 |
Data from KINOMEscan™ for AZD1208.[4]
A similarly broad kinase selectivity profile for this compound is not publicly available.
In Vitro Efficacy in Cancer Cell Lines
Both inhibitors have demonstrated anti-proliferative effects in various cancer cell lines.
This compound has been shown to inhibit the viability of Burkitt's lymphoma cell lines, Daudi and Raji, with IC50 values of 10 µM and 20 µM, respectively, after 48 hours of treatment.[11]
AZD1208 has shown potent growth inhibition in a panel of acute myeloid leukemia (AML) cell lines, with greater sensitivity observed in lines with high PIM-1 expression and STAT5 activation.[4] For example, in the MOLM-16 AML cell line, AZD1208 induced cell cycle arrest and apoptosis.[4][12] It also demonstrated anti-proliferative effects in gastric cancer and liposarcoma cell lines.[5][13]
| Cell Line | Cancer Type | GI50 (µM) |
| AZD1208 | ||
| EOL-1 | Acute Myeloid Leukemia | <1 |
| KG-1a | Acute Myeloid Leukemia | <1 |
| Kasumi-3 | Acute Myeloid Leukemia | <1 |
| MV4-11 | Acute Myeloid Leukemia | <1 |
| MOLM-16 | Acute Myeloid Leukemia | <1 |
| SNU-638 | Gastric Cancer | ~1 |
| 93T449 | Liposarcoma | ~20 (cytotoxic concentration) |
GI50 values for AZD1208 are for inhibition of cell proliferation.[4][5][13]
A direct comparison of the two inhibitors in the same cell line panel from a single study is not available in the public domain.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a kinase inhibitor.
Materials:
-
Purified recombinant PIM kinase
-
Kinase-specific substrate
-
Test inhibitors (this compound, AZD1208)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)
-
Microplate reader (luminometer, fluorometer, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitors and a fixed concentration of the PIM kinase to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using an appropriate detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of inhibitors on cell viability.[1]
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK | MDPI [mdpi.com]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Assessing the Selectivity of TCS PIM-1 1: A Kinase Panel Screening Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TCS PIM-1 1, with a focus on its selectivity as determined by kinase panel screening. The information presented is intended to aid researchers in evaluating its potential for use in basic research and drug discovery.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in the regulation of cell cycle progression, apoptosis, and transcriptional activation.[1][2][3][4][5] Overexpression of PIM-1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[6][7] this compound has demonstrated significant selectivity for PIM-1 over the closely related PIM-2 kinase and the unrelated MEK1/2 kinases.[1][2][3][5][8]
PIM-1 Signaling Pathway
The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6][7][9] Once expressed, PIM-1 can phosphorylate a range of downstream targets to promote cell survival and proliferation.
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of PIM-1 Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its development as a research tool or therapeutic agent. The following table compares the in vitro potency of this compound with other known PIM kinase inhibitors.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Notes |
| This compound | 50 [1][2][3][4][5] | >20,000 [1][2][3][5] | Not widely reported | Highly selective for PIM-1 over PIM-2 and MEK1/2 (>20,000 nM)[1][2][3][5] |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-PIM inhibitor |
| SGI-1776 | 7 | 363 | 69 | Also inhibits Flt3 |
| SMI-4a | 17 | Modestly potent | Not widely reported | Selective for PIM-1 |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | Pan-PIM inhibitor |
| CX-6258 | 5 | 25 | 16 | Pan-PIM inhibitor |
Kinase Selectivity Profile of this compound
A comprehensive assessment of a kinase inhibitor's selectivity is best achieved through broad kinase panel screening, often referred to as a "kinome scan." This involves testing the compound against a large number of purified kinases to identify off-target activities.
As of the time of this publication, a comprehensive, publicly available kinome scan dataset for this compound has not been identified. The available data demonstrates high selectivity against PIM-2 and MEK1/2. However, without a broader screen, its activity against other kinases remains largely uncharacterized.
For illustrative purposes, a hypothetical kinase selectivity profile is presented below. This demonstrates the type of data that would be generated from a kinome scan and is not representative of the actual off-target profile of this compound.
Hypothetical Kinase Selectivity Profile (Illustrative Example)
| Kinase | % Inhibition @ 1 µM |
| PIM-1 | 98% |
| PIM-2 | <10% |
| PIM-3 | 25% |
| MEK1 | <5% |
| MEK2 | <5% |
| CDK2 | 15% |
| GSK3β | 8% |
| ROCK1 | 12% |
| ...and so on for a panel of hundreds of kinases |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are generalized protocols for two common assay formats.
Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate peptide by the kinase.
Caption: Workflow for a radiometric kinase assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the substrate peptide, the test compound (e.g., this compound) at various concentrations, and the PIM-1 enzyme.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove the unbound [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a non-radiometric, homogeneous assay that measures the phosphorylation of a fluorescently labeled substrate.
Protocol:
-
Reaction Setup: In a low-volume, black 384-well plate, add the kinase buffer, a biotinylated substrate peptide, the test compound, and the PIM-1 enzyme.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Detection: Stop the kinase reaction and initiate the detection step by adding a solution containing a europium-labeled anti-phosphoserine/threonine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubation: Incubate the plate for a further 60 minutes to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Data Analysis: Calculate the ratio of the two emission signals. A decrease in the TR-FRET ratio indicates inhibition of the kinase. Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration.
Conclusion
This compound is a potent and highly selective inhibitor of PIM-1 kinase, demonstrating a significant preference over PIM-2 and MEK1/2. This makes it a valuable tool for studying the specific roles of PIM-1 in cellular processes. However, the lack of a publicly available, comprehensive kinase panel screen means that its full off-target profile remains to be elucidated. Researchers should exercise caution and consider performing broader selectivity profiling to fully characterize its effects in their specific experimental systems. The provided experimental protocols offer a starting point for the in-house evaluation of this compound and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound | Pim | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biochemical and Cellular Potency of PIM-1 Kinase Inhibitors: Featuring TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PIM-1 kinase inhibitor, TCS PIM-1 1, with other notable alternatives. The data presented is supported by experimental findings from peer-reviewed studies and manufacturer's technical data sheets, offering a comprehensive overview for researchers in oncology and drug discovery.
Introduction to PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell proliferation, survival, and metabolism. The PIM family consists of three isoforms: PIM-1, PIM-2, and PIM-3. Overexpression of PIM-1 is frequently observed in various hematological malignancies and solid tumors, making it an attractive therapeutic target. This guide focuses on this compound, a selective inhibitor of PIM-1, and compares its performance against other well-characterized PIM inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The biochemical potency of a kinase inhibitor is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50). This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4] The following table summarizes the biochemical potency of this compound and two other widely studied PIM kinase inhibitors, SGI-1776 and AZD1208.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Notes |
| This compound | 50[1][2][3][4] | >20,000[1][2][3][4] | Not Reported | Highly selective for PIM-1 over PIM-2. |
| SGI-1776 | 7[5] | 363[5] | 69[5] | A pan-PIM inhibitor with higher potency for PIM-1. Also inhibits FLT3. |
| AZD1208 | 0.4[6][7] | 5.0[6][7] | 1.9[6][7] | A potent pan-PIM inhibitor. |
Key Findings:
-
This compound demonstrates high selectivity for PIM-1, with significantly less activity against PIM-2. This selectivity can be advantageous in research applications aiming to dissect the specific roles of PIM-1.
-
SGI-1776 is a potent inhibitor of all three PIM isoforms, albeit with a preference for PIM-1. Its activity against the FMS-like tyrosine kinase 3 (FLT3) is a notable feature, which can be relevant in certain cancers like acute myeloid leukemia (AML).[5]
-
AZD1208 is a highly potent pan-PIM inhibitor, effectively targeting all three isoforms at sub-nanomolar to low nanomolar concentrations.[6][7]
Cellular Potency and Biological Effects
The cellular potency of an inhibitor is its effectiveness within a living cell, which can be influenced by factors such as cell permeability and off-target effects. While direct comparative cellular IC50 data for this compound against SGI-1776 and AZD1208 in the same cell line is limited, available studies provide insights into their cellular activities.
A study on Burkitt's lymphoma cell lines (Raji and Daudi) using a "PIM1-1 inhibitor" (presumed to be this compound) demonstrated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations of 10 µM and above.[8] The inhibitor also induced apoptosis, as evidenced by the cleavage of caspase-3.[8]
SGI-1776 has been shown to exhibit cytotoxic activity in a variety of cancer cell lines, with IC50 values in the micromolar range.[9] For instance, in prostate cancer cells, SGI-1776 induced G1 cell cycle arrest and apoptosis.[5]
AZD1208 has demonstrated potent anti-proliferative effects in AML cell lines, with sensitivity correlating with PIM-1 expression levels.[6][7] It has been shown to cause cell cycle arrest and apoptosis in sensitive cell lines.[6][7]
| Inhibitor | Cell Line(s) | Observed Cellular Effects | Reported IC50/Effective Concentration |
| PIM1-1 Inhibitor (likely this compound) | Raji, Daudi (Burkitt's lymphoma) | Inhibition of cell viability, induction of apoptosis.[8] | Effective at ≥ 10 µM.[8] |
| SGI-1776 | Various pediatric cancer cell lines | Cytotoxic activity.[9] | Median IC50 of 3.1 µM.[9] |
| Prostate cancer cells | G1 cell cycle arrest, apoptosis.[5] | Effective at 2.5-7.5 µM.[5] | |
| AZD1208 | MOLM-16 (AML) | Cell cycle arrest, apoptosis.[6][7] | Potent inhibition at <150 nM in cell assays.[6][7] |
Note: The cellular potency data presented here is compiled from different studies using various cell lines and assay conditions. Direct comparison of IC50 values should be made with caution.
PIM-1 Signaling Pathway
PIM-1 is a downstream effector of multiple signaling pathways, most notably the JAK/STAT pathway. Once activated, PIM-1 phosphorylates a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Pim inhibitors versus selective Pim-1 inhibitors like TCS PIM-1 1
A Comparative Guide to Pan-Pim and Selective Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, such as the JAK/STAT pathway, and play a significant role in promoting cell proliferation, survival, and inhibiting apoptosis.[][2] Their overexpression is linked to numerous hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[][3]
This guide provides an objective comparison between two major classes of PIM-targeting drugs: pan-Pim inhibitors, which target all three isoforms, and selective Pim-1 inhibitors, with a focus on the well-characterized compound TCS PIM-1 1.
Pan-Pim vs. Selective Pim-1 Inhibition: A Strategic Overview
The rationale for developing pan-Pim inhibitors stems from the overlapping functions and distinct expression patterns of the three PIM isoforms across different cancers. For instance, Pim-1 is often highly expressed in acute myelogenous leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), while Pim-2 expression is notably high in multiple myeloma.[4] This suggests that inhibiting all three isoforms could offer broader clinical utility.[4] Moreover, knockout studies have indicated potential compensatory upregulation among the isoforms; for example, knocking out Pim-1 can lead to increased Pim-2 expression.[5] Pan-inhibition may circumvent this resistance mechanism.
Conversely, selective Pim-1 inhibitors are designed to achieve a more targeted therapeutic effect, potentially reducing off-target effects and toxicity. The unique structure of the PIM kinase ATP-binding site, which contains a proline residue (Pro123) in the hinge region not found in most other kinases, allows for the design of highly selective inhibitors.[6] This approach is based on the premise that targeting the primary oncogenic driver, Pim-1, in specific cancer contexts may be sufficient for therapeutic efficacy while sparing other cellular functions.
Comparative Performance Data
The following tables summarize the biochemical and cellular activities of representative pan-Pim inhibitors (AZD1208, SGI-1776) and a selective Pim-1 inhibitor (this compound).
Table 1: Biochemical Kinase Selectivity Profile
This table highlights the inhibitory concentration (IC50) of the compounds against the three PIM kinase isoforms. Lower values indicate higher potency.
| Inhibitor | Type | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Other Kinases (Selectivity) |
| AZD1208 | Pan-Pim | 0.4 | 5 | 1.9 | Highly selective against a broad kinase panel.[2][7] |
| SGI-1776 | Pan-Pim | 7 | 363 | 69 | Also potently targets FLT3 (IC50 = 44 nM) and Haspin.[8][9] |
| This compound | Selective Pim-1 | 50 | >20,000 | Not Reported | Highly selective over Pim-2 and MEK1/2 (>20,000 nM).[10][11][12][13][14] |
Table 2: Cellular Activity in Cancer Cell Lines
This table presents the half-maximal growth inhibitory concentration (GI50) or cytotoxic effects of the inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular Effect (Concentration) |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia (AML) | GI50 < 100 nM; Induces cell cycle arrest and apoptosis.[15][16] |
| AZD1208 | KG-1a | Acute Myeloid Leukemia (AML) | Inhibits tumor growth in xenograft models.[2][16] |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia (AML) | IC50 range of 0.005–11.68 µM in various leukemia models.[9] |
| SGI-1776 | U266 & MM.1S | Multiple Myeloma | 3 µM causes ~25-60% cell death after 72h.[17] |
| This compound | Not Widely Reported | N/A | Primarily used as a tool compound for target validation. |
Key Signaling Pathways and Experimental Workflows
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and their function is primarily regulated at the level of gene expression, often downstream of the JAK/STAT pathway.[][18] Once expressed, they phosphorylate a wide array of downstream targets to regulate cellular processes.
Caption: PIM Kinase Signaling Cascade.
Conceptual Difference: Pan vs. Selective Inhibition
The strategic choice between a pan-inhibitor and a selective inhibitor depends on the therapeutic goal. Pan-inhibition offers a broader attack, while selective inhibition aims for a more precise strike with potentially fewer side effects.
Caption: Target scope of Pan-Pim vs. Selective Pim-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are standard protocols for key assays used to characterize PIM kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay where the ADP formed from the kinase reaction is converted to ATP, which is then used by a luciferase to generate light. The light signal is proportional to the kinase activity.[19]
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation: Dilute the PIM kinase, substrate peptide, ATP, and test inhibitors (e.g., AZD1208, this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[19]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations. Add 2 µL of diluted PIM enzyme, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.[19]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[19]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[19]
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[20]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MOLM-16, U266) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the PIM inhibitor or a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[21]
Western Blotting for Phospho-Substrates
Western blotting is used to detect the phosphorylation status of PIM kinase downstream targets, providing a direct measure of the inhibitor's cellular activity.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein (e.g., BAD, 4E-BP1).[23]
Methodology:
-
Sample Preparation: Treat cells with the PIM inhibitor for a defined period (e.g., 3-24 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST is preferred for phospho-antibodies to avoid background from casein in milk).[25][27] Incubate the membrane with a primary antibody against a phospho-target (e.g., anti-phospho-BAD Ser112 or anti-phospho-4E-BP1 Thr37/46) overnight at 4°C.[26][27]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]
-
Analysis: To confirm equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.
Conclusion
The choice between a pan-Pim inhibitor and a selective Pim-1 inhibitor is context-dependent. Pan-Pim inhibitors like AZD1208 show potent, low-nanomolar activity against all three isoforms and have demonstrated efficacy in preclinical models of hematologic cancers like AML, where multiple PIMs may be expressed.[2][16] This broad-spectrum approach may be necessary to overcome isoform redundancy and prevent resistance.
Selective Pim-1 inhibitors, such as this compound, serve as valuable research tools to dissect the specific roles of Pim-1 in cellular signaling.[10] While they may present a more favorable safety profile by avoiding inhibition of Pim-2 and Pim-3, their therapeutic efficacy will likely be restricted to tumors that are predominantly driven by Pim-1.
Ultimately, the decision rests on the specific cancer biology, the expression profile of PIM isoforms in the target malignancy, and the desired balance between broad efficacy and a targeted safety profile.
References
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 12. rndsystems.com [rndsystems.com]
- 13. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. bio-rad.com [bio-rad.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
Overcoming PIM-1 Inhibition: A Comparative Guide to Rescue Experiments with Pim-1 Overexpression
For researchers, scientists, and drug development professionals investigating the PIM-1 signaling pathway, this guide provides a comparative analysis of rescue experiments utilizing Pim-1 overexpression following treatment with the inhibitor TCS PIM-1 1. This document details the experimental rationale, protocols, and supporting data to objectively assess the efficacy of Pim-1 overexpression in counteracting the effects of its pharmacological inhibition.
The serine/threonine kinase Pim-1 is a key regulator of cell proliferation, survival, and apoptosis. Its aberrant expression is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of Pim-1 kinase, with a reported IC50 of 50 nM. Understanding the cellular response to Pim-1 inhibition and the potential for rescue via genetic overexpression is crucial for validating on-target effects and elucidating downstream signaling events.
The Principle of the Rescue Experiment
The core principle of a rescue experiment is to demonstrate the specificity of an inhibitor's effect. If the inhibitory phenotype induced by a compound can be reversed or "rescued" by overexpressing the target protein, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of that specific target. In the context of this compound, treatment of sensitive cells leads to a specific cellular outcome, such as decreased proliferation or increased apoptosis. By introducing a surplus of Pim-1 protein through overexpression, the inhibitor is effectively titrated out, allowing the downstream signaling pathway to be reactivated, thereby rescuing the cells from the inhibitor-induced phenotype.
Comparative Efficacy: Pim-1 Overexpression Nullifies this compound-Mediated Inhibition
Experimental evidence demonstrates that cells overexpressing Pim-1 exhibit significant resistance to the effects of this compound. This "rescue" is observed through the restoration of downstream signaling events that are normally abrogated by the inhibitor.
A key downstream effector of Pim-1 is the transcription factor NF-κB, where Pim-1 can phosphorylate the p65 subunit, leading to its activation. Treatment with this compound has been shown to reduce the phosphorylation of p65. However, in cells engineered to overexpress Pim-1, the impact of this compound on p65 phosphorylation is significantly diminished, indicating a successful rescue of this signaling axis.
Table 1: Summary of Expected Outcomes in a Pim-1 Overexpression Rescue Experiment
| Experimental Group | Treatment | Expected Outcome on Downstream Signaling (e.g., p65 Phosphorylation) | Expected Phenotypic Outcome (e.g., Cell Viability) |
| Control Cells | Vehicle | Normal | Normal |
| Control Cells | This compound | Decreased | Decreased |
| Pim-1 Overexpressing Cells | Vehicle | Increased | Increased/Normal |
| Pim-1 Overexpressing Cells | This compound | Maintained at near-normal or elevated levels | Maintained at near-normal or elevated levels |
Visualizing the Experimental Logic and Pathway
To better understand the interplay between Pim-1, its inhibitor, and the rescue mechanism, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical basis of the rescue experiment.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: Workflow of the Pim-1 Overexpression Rescue Experiment.
Caption: Logical Framework of the Rescue Experiment.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in a Pim-1 overexpression rescue study. Specific details may need to be optimized for the cell line and reagents used.
Lentiviral Overexpression of Pim-1
This protocol describes the generation of a stable cell line overexpressing Pim-1 using lentiviral transduction.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for Pim-1 overexpression
-
Lentiviral vector encoding human Pim-1
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare a DNA-transfection reagent complex by mixing the Pim-1 expression vector, packaging plasmid, and envelope plasmid in Opti-MEM with the transfection reagent according to the manufacturer's instructions.
-
Add the complex to the HEK293T cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM with 10% FBS.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Plate the target cells to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the target cells in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh growth medium.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the growth medium.
-
Replace the selection medium every 3-4 days until non-transduced control cells are completely killed.
-
Expand the surviving puromycin-resistant cells, which now constitute the Pim-1 overexpressing stable cell line.
-
-
Verification of Overexpression:
-
Confirm Pim-1 overexpression by Western blot analysis.
-
Western Blot Analysis
This protocol is for detecting the levels of total Pim-1 and phosphorylated downstream targets like p-p65.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Pim-1, anti-p-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat control and Pim-1 overexpressing cells with vehicle or this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of control and Pim-1 overexpressing cells.
Materials:
-
Control and Pim-1 overexpressing cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed an equal number of control and Pim-1 overexpressing cells into 96-well plates and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the IC50 values for both control and Pim-1 overexpressing cells.
-
Conclusion
The rescue experiment paradigm is a powerful tool for validating the on-target activity of a kinase inhibitor. In the case of this compound, the demonstration that Pim-1 overexpression can abrogate its cellular effects provides strong evidence for its specificity. This guide offers a framework for designing, executing, and interpreting such experiments, which are fundamental to the preclinical characterization of targeted cancer therapies. The provided protocols and visualizations serve as a resource for researchers aiming to rigorously investigate the role of Pim-1 in their models of interest.
Comparative Guide to the Cross-reactivity of TCS PIM-1 1 with other Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TCS PIM-1 1, focusing on its cross-reactivity with other protein kinases. The information is compiled from publicly available data to assist researchers in evaluating its suitability for their experimental needs.
Introduction to this compound
This compound, also known as SC-204330, is a potent and ATP-competitive inhibitor of the PIM-1 serine/threonine kinase.[1][2] PIM-1 is a proto-oncogene involved in critical cellular processes such as cell cycle progression, proliferation, and apoptosis. Its role in various cancers has made it a significant target for therapeutic drug development. The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide examines the selectivity of this compound against other kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against PIM-1 and a limited selection of other protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The available data is summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PIM-1 |
| PIM-1 | 50 | 1 |
| PIM-2 | >20,000 | >400 |
| MEK1/2 | >20,000 | >400 |
Data sourced from multiple suppliers, citing Cheney et al., 2007.[1][2][3][4][5][6]
Experimental Methodologies
The following is a representative protocol for a biochemical kinase assay to determine the IC50 values of an inhibitor like this compound against PIM-1 kinase. This protocol is based on methodologies commonly used in the field and reflects the likely procedures used to generate the data presented above.
PIM-1 Kinase Inhibition Assay (Illustrative Protocol)
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a derivative of BAD protein)
-
ATP (Adenosine Triphosphate)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)
-
Microplates (e.g., 384-well, white, opaque)
-
Plate reader capable of luminescence detection
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
The PIM-1 enzyme is diluted in the assay buffer to a predetermined optimal concentration.
-
In a 384-well plate, the PIM-1 enzyme, the substrate peptide, and the various concentrations of this compound (or DMSO for control wells) are combined.
-
The reaction is initiated by the addition of ATP at a concentration close to its Km for PIM-1.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Following incubation, the kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizing Selectivity
The following diagrams illustrate the inhibitory relationship of this compound and its known targets.
Caption: Inhibitory profile of this compound against select kinases.
The following workflow outlines the general steps for determining kinase inhibitor selectivity.
Caption: Experimental workflow for IC50 determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Phenotypic Differences Between TCS PIM-1 1 and Other Pim Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and differentiation. Their overexpression is implicated in numerous malignancies, making them attractive targets for cancer therapy. A key distinction among Pim inhibitors lies in their selectivity for the three isoforms. This guide provides an objective comparison of the phenotypic effects of TCS PIM-1 1, a highly selective Pim-1 inhibitor, with pan-Pim inhibitors such as AZD1208 and SGI-1776, which target all three Pim isoforms.
Data Presentation: Quantitative Comparison of Pim Inhibitor Selectivity
The primary phenotypic difference between this compound and other well-characterized Pim inhibitors is its remarkable selectivity for Pim-1. This selectivity is evident from the half-maximal inhibitory concentration (IC50) values against the different Pim kinase isoforms.
| Inhibitor | IC50 Pim-1 (nM) | IC50 Pim-2 (nM) | IC50 Pim-3 (nM) | Other Notable Targets (IC50) |
| This compound | 50[1][2][3][4] | >20,000[1][2][3][4] | Not widely reported | MEK1/2 (>20,000 nM)[1][2][3][4] |
| AZD1208 | 0.4 - 2.6[5][6] | 5 - 164[5][6] | 1.9 - 17[5][6] | |
| SGI-1776 | 7[7][8] | 363[7][8] | 69[7][8] | FLT3 (44 nM), Haspin (34 nM)[9] |
Key Phenotypic Differences and Supporting Experimental Data
The differential selectivity of these inhibitors leads to distinct phenotypic outcomes in cellular models. While pan-Pim inhibitors have been extensively studied for their effects on cancer cell proliferation and survival, data for the highly selective this compound is more focused on its specific role in inflammatory signaling.
Effects on Cancer Cell Proliferation, Cell Cycle, and Apoptosis
Pan-Pim inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.
-
AZD1208 has been shown to inhibit the growth of acute myeloid leukemia (AML) cell lines, causing cell cycle arrest at the G0/G1 phase and inducing apoptosis.[5][6] In gastric cancer cells, AZD1208 demonstrated anti-tumor effects, although it did not induce apoptosis in this context.[10]
-
SGI-1776 induces G1 cell cycle arrest and triggers caspase-dependent apoptosis in prostate cancer cells.[9] It has also been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells.[11][12]
In contrast, there is a notable lack of published data specifically detailing the effects of This compound on apoptosis and cell cycle progression in cancer cell lines. This represents a key area for future investigation to fully understand the therapeutic potential of highly selective Pim-1 inhibition in oncology. However, studies on Pim-1 knockdown have indicated that reduced Pim-1 expression can increase the sensitivity of cancer cells to chemotherapeutic drugs by promoting apoptosis.[13]
Modulation of the Inflammatory Secretome
A direct comparative study has highlighted a significant phenotypic difference between this compound and the pan-Pim inhibitor AZD1208 in the context of cellular senescence and inflammation.
-
In a study on senescent lung fibroblasts, the highly selective This compound was shown to dramatically inhibit the expression of a broad array of inflammatory cytokines and chemokines. This effect was achieved at a non-cytotoxic concentration. The specificity of this effect was confirmed by the observation that overexpression of Pim-1 could rescue the inhibitory effects of this compound.
-
The same study noted that while pan-Pim inhibitors have entered clinical trials for cancer, they have been associated with dose-limiting toxicities. This raises the possibility that the high selectivity of this compound could offer a more favorable therapeutic window by targeting specific Pim-1-driven inflammatory pathways without the broader effects of pan-Pim inhibition.
Experimental Protocols
Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest approximately 1-2 x 10^6 cells per sample. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 U/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~610 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]
Apoptosis Assay via Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Plate cells and treat with the desired concentrations of Pim inhibitors for the specified duration.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the Pim kinase signaling pathway and the differential targeting by selective and pan-Pim inhibitors.
Caption: Overview of the Pim Kinase Signaling Pathway.
Caption: Specificity of this compound vs. Pan-Pim Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 9. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Evaluating the Off-Target Profile of TCS PIM-1 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of the PIM-1 kinase inhibitor, TCS PIM-1 1, alongside other notable PIM inhibitors. The information is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to PIM Kinase and this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play crucial roles in cell cycle progression, survival, and apoptosis.[1][2] Their overexpression is implicated in numerous cancers, making them an attractive target for therapeutic intervention.[1][3] this compound is a potent, ATP-competitive inhibitor of PIM-1 kinase.[4][5][6][7][8] Understanding its selectivity is critical for interpreting experimental results and anticipating potential off-target effects.
Comparative Off-Target Profile
The selectivity of a kinase inhibitor is paramount for minimizing confounding effects and potential toxicity. While comprehensive public data on the kinome-wide selectivity of this compound is limited, available information points to its high selectivity for PIM-1 over the related PIM-2 kinase and MEK1/2.[4][5][8] This guide compares the available off-target data for this compound with other well-characterized PIM inhibitors.
Table 1: Comparison of Inhibitory Activity (IC50/Kᵢ in nM)
| Target | This compound | SGI-1776 | AZD1208 | GDC-0339 |
| PIM-1 | 50[4][5][6] | 7[9][10] | 0.4 (IC50), 0.1 (Kᵢ)[11] | 0.016 (Kᵢ)[12] |
| PIM-2 | >20,000[4][5][6] | 363[10] | 5.0 (IC50), 1.92 (Kᵢ)[11] | 0.13 (Kᵢ)[12] |
| PIM-3 | N/A | 69[10] | 1.9 (IC50), 0.4 (Kᵢ)[11] | 0.0055 (Kᵢ)[12] |
| FLT3 | N/A | 44[9][10] | N/A | N/A |
| MEK1/2 | >20,000[4][5][6] | N/A | N/A | N/A |
| hERG | N/A | Significant Inhibition[2][13] | Low Potential[12] | Low Potential[12] |
N/A: Data not publicly available.
Summary of Comparator Inhibitors:
-
SGI-1776 : A pan-PIM inhibitor that also potently inhibits Fms-like tyrosine kinase 3 (FLT3).[2][9][10][13][14] Its clinical development was halted due to cardiotoxicity, likely stemming from off-target inhibition of the hERG channel.[2][13][15]
-
AZD1208 : A potent, orally available pan-PIM kinase inhibitor with a reported excellent selectivity profile.[11][16] However, some studies suggest that at higher concentrations, it may exert effects through off-target inhibition of STAT-3, AMPK, and the mTOR pathway.[17]
-
GDC-0339 : A potent and orally bioavailable pan-PIM kinase inhibitor.[18][19] Despite good initial selectivity, its development was discontinued (B1498344) due to an unspecified off-target safety signal.[12][20]
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the PIM-1 signaling pathway and a general workflow for assessing kinase inhibitor off-target profiles.
Caption: Simplified PIM-1 signaling pathway.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Pim | TargetMol [targetmol.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ashpublications.org [ashpublications.org]
- 12. | BioWorld [bioworld.com]
- 13. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. astx.com [astx.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Measuring the Binding Affinity of TCS PIM-1 1 to PIM-1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and alternative biophysical techniques for characterizing the binding affinity of the selective inhibitor TCS PIM-1 1 to its target, the PIM-1 kinase. This document offers detailed experimental protocols, quantitative data comparison, and visual representations of workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to PIM-1 Kinase and this compound
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, exhibiting an IC50 value of 50 nM and demonstrating high selectivity over the related kinases PIM-2 and MEK1/2. Accurate determination of its binding affinity and thermodynamic profile is critical for understanding its mechanism of action and for the development of more effective cancer therapies.
Quantitative Comparison of Binding Affinity Techniques
While a specific Isothermal Titration Calorimetry (ITC) study detailing the complete thermodynamic profile of this compound binding to PIM-1 kinase is not publicly available, this section provides a comparative overview of the expected data from ITC and other common techniques. The table includes the known IC50 value for this compound and representative data for other kinase inhibitors to illustrate the typical outputs of each method.
| Technique | Parameter Measured | This compound (PIM-1) | Representative Kinase Inhibitor Data | Throughput | Sample Consumption |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Data not available | Kd = 1-100 nM, ΔH = -5 to -20 kcal/mol | Low | High |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Data not available | Kd = 1-100 nM, kon = 10^5 M⁻¹s⁻¹, koff = 10⁻³ s⁻¹ | Medium-High | Low |
| Biolayer Interferometry (BLI) | Kd, kon, koff | Data not available | Kd = 1-100 nM, kon = 10^5 M⁻¹s⁻¹, koff = 10⁻³ s⁻¹ | High | Low |
| Microscale Thermophoresis (MST) | Kd | Data not available | Kd = 1-100 nM | High | Very Low |
Note: The IC50 of this compound for PIM-1 is 50 nM. While IC50 is a measure of functional inhibition, it is not a direct measure of binding affinity (Kd). However, for ATP-competitive inhibitors, the IC50 value is often in a similar range to the Kd.
Experimental Protocols
This section provides detailed, representative protocols for measuring the binding affinity of a small molecule inhibitor, such as this compound, to PIM-1 kinase using various techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
PIM-1 Kinase: Express and purify recombinant human PIM-1 kinase to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). Determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
This compound: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Prepare the final working solution by diluting the stock into the same ITC buffer used for the protein. The final DMSO concentration in the syringe and cell should be identical and kept to a minimum (<5%) to reduce heats of dilution.
-
Buffer: Prepare a large volume of the ITC buffer and use it for protein dialysis, inhibitor dilution, and as the reference solution.
2. Experimental Setup:
-
Instrument: A MicroCal PEAQ-ITC, iTC200, or equivalent instrument.
-
Cell: Load the sample cell (typically 200-1400 µL) with PIM-1 kinase at a concentration of 5-20 µM.
-
Syringe: Load the injection syringe (typically 40-300 µL) with this compound at a concentration 10-20 times that of the protein in the cell (e.g., 50-400 µM).
-
Parameters: Set the temperature to 25°C, stirring speed to 750 rpm, and reference power to 10 µcal/sec.
3. Titration:
-
Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the inhibitor solution into the buffer-filled cell to determine the heat of dilution.
4. Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from these values.
Alternative Methods
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
1. Sensor Chip Preparation:
-
Immobilize a high-purity PIM-1 kinase onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Activate a reference flow cell and block it without protein to serve as a negative control.
2. Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Inject the different concentrations of the inhibitor over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each inhibitor concentration using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
3. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
1. Biosensor Preparation:
-
Immobilize biotinylated PIM-1 kinase onto streptavidin-coated biosensors.
2. Binding Analysis:
-
Establish a baseline in running buffer.
-
Associate the biosensors with various concentrations of this compound.
-
Transfer the biosensors to buffer-only wells to measure dissociation.
3. Data Analysis:
-
Align the data to the baseline and dissociation steps.
-
Fit the kinetic data globally to a 1:1 binding model to obtain kon, koff, and Kd.
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
1. Sample Preparation:
-
Label the PIM-1 kinase with a fluorescent dye (e.g., NHS-ester dye).
-
Prepare a serial dilution of this compound.
2. Measurement:
-
Mix the labeled PIM-1 kinase with the different concentrations of the inhibitor.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
3. Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the resulting binding curve to the appropriate equation to determine the Kd.
Visualizing the Workflow and Signaling Pathway
Isothermal Titration Calorimetry Experimental Workflow
Caption: Workflow for ITC binding affinity measurement.
PIM-1 Signaling Pathway and Inhibition
Caption: Simplified PIM-1 signaling pathway and inhibition.
Unraveling the In Vivo Efficacy of Pim-1 Kinase Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of targeted cancer therapy, the serine/threonine kinase Pim-1 has emerged as a critical oncogenic driver, implicated in cell proliferation, survival, and resistance to chemotherapy. This has spurred the development of numerous Pim-1 inhibitors, several of which have shown promise in preclinical in vivo models. This guide provides a comparative analysis of the in vivo efficacy of prominent Pim-1 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in this field.
Comparative In Vivo Efficacy of Pim-1 Inhibitors
The following table summarizes the in vivo anti-tumor activity of selected Pim-1 inhibitors across various cancer models. The data highlights the therapeutic potential of these compounds as single agents.
| Inhibitor | Cancer Model | Cell Line/PDX | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Citation |
| AZD1208 | Acute Myeloid Leukemia (AML) | MOLM-16 Xenograft | 10 mg/kg, daily | 89% TGI | [1][2] |
| Acute Myeloid Leukemia (AML) | MOLM-16 Xenograft | 30 mg/kg, daily | Slight tumor regression | [1][2] | |
| Prostate Cancer | c-MYC/Pim1 tissue recombination | 45 mg/kg, daily | 54.3% decrease in graft growth | [3] | |
| Gastric Cancer | SNU-638 Xenograft | Not specified | Delayed tumor growth (doubling time from 17 to 31 days) | [4][5] | |
| SGI-1776 | Acute Myeloid Leukemia (AML) | MOLM-13 & MV-4-11 Xenografts | Not specified | Significant tumor regression | [6] |
| Acute Myeloid Leukemia (AML) | MV-4-11 Xenograft | Not specified | Efficacious | [7] | |
| LGB321 | Acute Myeloid Leukemia (AML) | KG-1 Xenograft | Not specified | Effective tumor growth inhibition | [8][9][10] |
| Multiple Myeloma | KMS-111 luciferase xenograft | 100 mg/kg, once daily | Tumor stasis | [11] | |
| GDC-0339 | Multiple Myeloma | RPMI 8226 Xenograft | 100 mg/kg | 90% TGI | [12] |
| Multiple Myeloma | MM1.S Xenograft | Not specified | 60% TGI | [12] | |
| Compound [I] | Prostate Cancer | PC-3 Xenograft | 4.2 mg/kg, i.p. | 64.2% TGI | [13] |
Experimental Protocols
The in vivo studies cited in this guide predominantly utilized xenograft models in immunocompromised mice. Below are generalized methodologies representative of these key experiments.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., MOLM-16 for AML, RPMI 8226 for Multiple Myeloma, PC-3 for Prostate Cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Athymic nude or SCID (Severe Combined Immunodeficiency) mice, typically 6-8 weeks old, were used for tumor implantation. These mice lack a functional immune system, preventing the rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 x 10^6 cells in a volume of 100-200 µL of a sterile solution like PBS or Matrigel) was injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Mice were monitored for body weight changes and signs of toxicity.
Inhibitor Treatment Studies
-
Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into control and treatment groups.
-
Drug Administration: The Pim-1 inhibitors were typically formulated for oral gavage or intraperitoneal (i.p.) injection. The vehicle (the solution without the active drug) was administered to the control group. Dosing schedules varied, ranging from once daily to twice weekly, as detailed in the comparison table.
-
Efficacy Evaluation: The primary endpoint was typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group. In some studies, tumor regression (a decrease in tumor size from the initial measurement) was observed.
-
Pharmacodynamic Analysis: In some studies, tumors were harvested at the end of the experiment to analyze the levels of Pim-1 and its downstream targets (e.g., p-BAD, p-4EBP1) to confirm that the inhibitor was hitting its intended target in vivo.
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in promoting cell survival and proliferation through the phosphorylation of various downstream substrates.
Caption: Pim-1 kinase signaling cascade in cancer.
This guide provides a snapshot of the current understanding of the in vivo efficacy of several Pim-1 inhibitors. The presented data underscores the potential of targeting Pim-1 as a therapeutic strategy in various cancers. Further research and clinical trials are ongoing to fully elucidate the clinical utility of these promising agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
Synergistic Potential of TCS PIM-1 1 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of the PIM-1 kinase inhibitor, TCS PIM-1 1, when used in combination with other targeted cancer therapies. Due to a lack of publicly available data on this compound in combination studies, this guide leverages experimental data from other potent and selective ATP-competitive PIM-1 inhibitors, such as SGI-1776 and AZD1208, to infer the potential synergistic interactions of this compound. This compound is a highly selective inhibitor of PIM-1 kinase with an IC50 of 50 nM, showing significant selectivity over PIM-2 and MEK1/2.[1][2][3][4][5][6] The data presented herein is intended to provide a strong rationale and methodological framework for designing and evaluating combination therapies involving this compound.
I. Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of selective PIM-1 inhibitors with other targeted agents. The synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Table 1: Synergistic Effects of PIM-1 Inhibitor SGI-1776 with Paclitaxel in Prostate Cancer
| Cell Line | Drug Combination | Concentration | Effect | Reference |
| 22Rv1 (Prostate Cancer) | SGI-1776 + Paclitaxel | 2.5 µM SGI-1776 + 2.5 nM Paclitaxel | 42.2% cell viability (compared to 63% and 62.6% for single agents, respectively) | [2] |
Table 2: Synergistic Effects of pan-PIM Inhibitor AZD1208 with PI3K/mTOR Pathway Inhibitors
| Cell Line | Drug Combination | Synergy Quantification | Effect | Reference |
| LNCaP, C4-2, C4-2B (Prostate Cancer) | AZD1208 + BEZ235 (PI3K/mTOR inhibitor) | Not explicitly quantified with CI, but showed superior inhibition of phosphoprotein levels compared to monotherapies. | Enhanced inhibition of the PI3K/mTOR pathway. | [2][8] |
| Gastric Cancer Cell Lines | AZD1208 + AZD5363 (Akt inhibitor) | Described as "highly synergistic". | Enhanced antitumor effects. | [9] |
| MOLM-16, EOL-1 (Acute Myeloid Leukemia) | AZD1208 + Pladienolide B (Splicing disruptor) | CI < 1 | Synergistic cell killing. | [7] |
| MOLM-16, EOL-1 (Acute Myeloid Leukemia) | AZD1208 + SD6 (Splicing disruptor) | CI < 1 | Synergistic cell killing. | [7] |
II. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PIM-1 inhibitors with other targeted therapies are rooted in their complementary roles in key cancer-related signaling pathways. PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a range of downstream targets, many of which overlap with other critical oncogenic pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways.[9][10]
Diagram 1: Simplified PIM-1 Signaling Pathway and Points of Synergistic Intervention
Caption: PIM-1 signaling and synergistic targets.
By inhibiting PIM-1, this compound can block its pro-survival and proliferative signals. When combined with inhibitors of parallel or downstream pathways (e.g., PI3K/mTOR inhibitors), a more comprehensive blockade of oncogenic signaling can be achieved, leading to synergistic anti-cancer effects.[10] For instance, the combination of a PIM inhibitor with a PI3K inhibitor can lead to a more profound suppression of mTOR signaling and its downstream effectors like 4E-BP1, which is crucial for protein synthesis.[1]
III. Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other targeted therapies.
Diagram 2: General Experimental Workflow for Synergy Assessment
Caption: Workflow for drug combination studies.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound, the combination drug, and the combination of both at a constant ratio for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn.
-
2. Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated cells from the combination study
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Lyse the treated cells according to the kit manufacturer's protocol.
-
Incubate the cell lysate with the caspase-3 substrate in a 96-well plate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantify the caspase-3 activity and compare the levels between single-agent and combination treatments.
-
3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.
-
Materials:
-
Treated cells from the combination study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM-1, anti-phospho-AKT, anti-phospho-4E-BP1, anti-c-Myc, anti-cleaved-PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation to elucidate the mechanism of synergy.
-
IV. Conclusion
While direct experimental evidence for the synergistic effects of this compound in combination therapies is not yet widely published, the data from analogous selective PIM-1 inhibitors strongly suggest a high potential for synergistic interactions with various targeted agents, particularly those targeting the PI3K/AKT/mTOR pathway and taxanes. The provided experimental framework offers a robust approach for researchers to quantitatively assess these potential synergies and elucidate the underlying molecular mechanisms. Such studies are crucial for the rational design of novel and more effective combination cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Concurrent Inhibition of Pim and FLT3 Kinases Enhances Apoptosis of FLT3-ITD Acute Myeloid Leukemia Cells through Increased Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Targeting of Pim and PI3 Kinases in Mature T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCS PIM-1 1: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of Pim-1 kinase. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety principles.
Given its nature as a biologically active small molecule, all waste containing this compound should be managed as hazardous chemical waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[1] Adherence to institutional and local regulations is paramount for ensuring safety and environmental compliance.[2]
Chemical and Physical Properties
A summary of the key properties of this compound relevant to its handling and disposal is provided below.
| Property | Value | Source |
| CAS Number | 491871-58-0 | [2] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [3] |
| Molecular Weight | 367.2 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at +4°C | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of both solid this compound and solutions containing the inhibitor.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and protective eyewear.[2] If there is a risk of aerosolization, respiratory protection should be used.[2]
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5]
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] At a minimum, it should be kept separate from acids, bases, oxidizers, and other reactive chemicals.[4]
-
Solid Waste: Collect all solid waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Given its high solubility in DMSO, a dedicated container for DMSO solutions of this compound is recommended.[3][6]
3. Container Selection and Labeling: Use only approved, leak-proof containers with tight-fitting lids for all this compound waste.[1] All waste containers must be clearly and accurately labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard (e.g., "Chemical Waste," "Potentially Toxic")
-
The concentration of the inhibitor in solution
4. Storage of Waste: Store sealed hazardous waste containers in a designated, secure area within the laboratory.[1] It is best practice to use secondary containment for liquid waste containers to mitigate spills.[1]
5. Decontamination of Empty Containers: Any container that held pure or concentrated this compound must be decontaminated before disposal.[7]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent, such as ethanol (B145695) or methanol.[1]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[1][7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[1]
-
Label Removal: After rinsing, all labels on the container should be obliterated or removed before it is discarded.[7]
6. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow all institutional procedures for waste manifests and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling TCS PIM-1 1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant handling of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the PIM-1 kinase inhibitor, TCS PIM-1 1, including operational and disposal plans. Our goal is to furnish laboratory personnel with procedural, step-by-step guidance to foster a safe and efficient workflow, building deep trust by providing value beyond the product itself.
Essential Safety & Handling Information
This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[1][2] While specific toxicity data is limited, the compound should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals. A Safety Data Sheet (SDS) for this compound has identified it as harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[3]
Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses are required at all times to protect against splashes.[3][4]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves before use and change them frequently, especially if contaminated.[3][4]
-
Body Protection: A lab coat or other protective outer garment should be worn to prevent skin contact.[3][4] For significant spill risks, impervious clothing may be necessary.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.[3] Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[3]
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or aerosols.[5] Wash hands thoroughly with mild soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory. Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Chemical and Physical Properties | |
| Molecular Weight | 367.2 g/mol [1][6][7] |
| Formula | C₁₈H₁₁BrN₂O₂[1][6][7] |
| Purity | ≥98%[6] |
| CAS Number | 491871-58-0[1][6][7] |
| Solubility | Soluble to 100 mM in DMSO[6] |
| Biological Activity (IC₅₀ Values) | |
| Pim-1 | 50 nM[1][2] |
| Pim-2 | >20,000 nM[1][2] |
| MEK1/2 | >20,000 nM[1][2] |
Experimental Protocols
Preparation of Stock Solutions
The following is a general protocol for preparing stock solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 272.34 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro Kinase Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound against PIM-1 kinase.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound stock solution
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PIM-1 kinase and its substrate to the appropriate concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the PIM-1 kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The specific method will depend on the assay format (e.g., addition of a detection reagent for luminescence-based assays).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Operational and Disposal Plans
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and lab supplies (e.g., pipette tips), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental assay buffers, and solvents used for rinsing contaminated glassware, in a separate, designated hazardous waste container.
-
-
Labeling: Clearly label the hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
-
On-site Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general laboratory traffic. The SAA should have secondary containment to prevent the spread of material in case of a leak.
-
Disposal and Removal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Ensure all necessary paperwork is completed for waste pickup and disposal, maintaining records as required by your institution and regulatory agencies.
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[8] Its expression is often upregulated in various cancers. The signaling pathway is primarily activated by cytokines through the JAK/STAT pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
